3-Aminobutanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-aminobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEBBZSWEGYTPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040975 | |
| Record name | beta-Aminobutyric acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Aminobutanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031654 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
1000 mg/mL at 25 °C | |
| Record name | 3-Aminobutanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031654 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
541-48-0, 2835-82-7 | |
| Record name | β-Aminobutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=541-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | beta-Aminobutyric acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541480 | |
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| Record name | DL-3-Aminobutyric acid | |
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| Record name | Butanoic acid, 3-amino- | |
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| Record name | beta-Aminobutyric acid | |
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| Record name | 3-aminobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.986 | |
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| Record name | DL-3-aminobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.743 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-AMINOBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4282SA5CTS | |
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| Record name | 3-Aminobutanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031654 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
193.0 °C | |
| Record name | 3-Aminobutanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031654 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Physicochemical Properties of 3-Aminobutanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminobutanoic acid, also known as β-aminobutyric acid (BABA), is a non-proteinogenic β-amino acid with significant interest in various scientific fields.[1][2][3] It plays a crucial role as a metabolite and has garnered attention for its ability to induce disease resistance in plants, making it a valuable tool in agricultural research.[1] In the pharmaceutical industry, chiral forms of this compound serve as important building blocks in the synthesis of various active pharmaceutical ingredients. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its key biological signaling pathway.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems, informing its application in research and drug development.
| Property | Value | Source |
| Molecular Formula | C4H9NO2 | [1][4][5][6] |
| Molecular Weight | 103.12 g/mol | [2][5][6] |
| Melting Point | 189-193 °C (decomposes) | [2][4][5][7] |
| Boiling Point (Predicted) | 223.6 ± 23.0 °C | [4] |
| pKa (Acidic) | 3.67 - 4.22 | [4][8][9] |
| pKa (Basic) | 10.14 - 10.53 | [8][9][10] |
| Water Solubility | 1000 mg/mL (at 25 °C) | [2] |
| logP (Predicted) | -2.8 to -3.1 | [2][8][9] |
| Appearance | White crystalline powder or chunks | [5][11] |
| CAS Number | 541-48-0 (for racemic mixture) | [2][5][6][9] |
Experimental Protocols
Accurate determination of physicochemical properties is essential for compound characterization. The following sections detail the methodologies for measuring key parameters of this compound.
Determination of pKa by Potentiometric Titration
The acid dissociation constants (pKa values) of this compound, corresponding to its carboxylic acid and amino groups, can be determined by potentiometric titration.
Principle: This method involves titrating a solution of the amino acid with a strong base (e.g., NaOH) and monitoring the pH change. The pKa values are determined from the resulting titration curve, where the pH at the half-equivalence points corresponds to the pKa of the respective ionizable group.
Procedure:
-
Sample Preparation: Prepare a standard solution of this compound (e.g., 0.1 M) in deionized water.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the this compound solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Add a standard solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution against the volume of NaOH added to generate a titration curve. The pKa values are the pH values at the midpoints of the buffering regions (half-equivalence points).
Measurement of Water Solubility
The solubility of this compound in water can be determined using the equilibrium solubility method.
Principle: This method involves creating a saturated solution of the compound and then measuring its concentration.
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully extract a sample of the supernatant and filter it to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the filtered supernatant. This can be done using various analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable detector or by gravimetric analysis after evaporating the solvent.
Determination of logP by HPLC
The partition coefficient (logP) is a measure of a compound's lipophilicity. For highly polar compounds like this compound, a direct shake-flask method can be challenging. A common alternative is to use reverse-phase high-performance liquid chromatography (RP-HPLC) to estimate the logP value.
Principle: The retention time of a compound on a reverse-phase HPLC column is related to its lipophilicity. By calibrating the system with compounds of known logP values, the logP of the test compound can be estimated.
Procedure:
-
System Setup: Use an RP-HPLC system with a nonpolar stationary phase (e.g., C18 column) and a polar mobile phase (e.g., a mixture of methanol (B129727) and water).
-
Calibration: Inject a series of standard compounds with known logP values that bracket the expected logP of this compound.
-
Data Collection: Record the retention time for each standard.
-
Sample Analysis: Inject a solution of this compound and record its retention time under the same chromatographic conditions.
-
Calculation: Create a calibration curve by plotting the logarithm of the retention factor (k') of the standards against their known logP values. Use the retention time of this compound to calculate its k' and then determine its logP from the calibration curve.
Biological Activity and Signaling Pathway
This compound, often referred to as BABA in plant biology, is a well-documented inducer of plant disease resistance. It primes the plant's immune system for a more robust and rapid response to pathogen attack.
BABA-Induced Disease Resistance Signaling Pathway
The diagram below illustrates a simplified model of the signaling pathway activated by BABA in plants, leading to enhanced disease resistance. BABA treatment can trigger a state of readiness in the plant, a process known as priming. This priming effect involves the potentiation of defense responses that are dependent on salicylic (B10762653) acid (SA) and abscisic acid (ABA), depending on the challenging pathogen.
Caption: Simplified signaling pathway of BABA-induced disease resistance in plants.
Experimental Workflow: Synthesis of (R)-3-Aminobutanoic Acid
The enantiomerically pure forms of this compound are valuable chiral building blocks. The following diagram outlines a general chemoenzymatic workflow for the synthesis of (S)-3-aminobutanoic acid. A similar strategy can be adapted for the (R)-enantiomer.
Caption: Chemoenzymatic synthesis workflow for (S)-3-aminobutanoic acid.
This guide provides a foundational understanding of the physicochemical properties and biological relevance of this compound, offering valuable information for researchers and professionals in drug development and related scientific disciplines.
References
- 1. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Beta-Aminobutyric Acid | C4H9NO2 | CID 10932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. β-Aminobutyric Acid-Induced Protection of Arabidopsis against the Necrotrophic Fungus Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Dissecting the β-Aminobutyric Acid–Induced Priming Phenomenon in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. β-Aminobutyric acid (BABA)-induced resistance in Arabidopsis thaliana: link with iron homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. medicines4all.vcu.edu [medicines4all.vcu.edu]
Beta-Aminobutyric Acid: A Technical Guide to its Discovery, History, and Mechanism of Action
Introduction
Beta-aminobutyric acid (BABA) is a non-protein amino acid that has garnered significant attention in the field of plant pathology for its ability to induce broad-spectrum disease resistance in a wide range of plant species. This phenomenon, known as BABA-induced resistance (BABA-IR), is based on the principle of "priming," where the plant's defense mechanisms are pre-conditioned for a more rapid and robust response upon subsequent pathogen attack. This technical guide provides an in-depth overview of the discovery and history of BABA, its mechanism of action, and the key experimental protocols used in its study. This document is intended for researchers, scientists, and drug development professionals working in the fields of plant science, agriculture, and crop protection.
Discovery and History
The journey of beta-aminobutyric acid (BABA) from a simple chemical compound to a key molecule in plant defense research is a fascinating one. While the initial synthesis of various aminobutyric acid isomers occurred earlier, the specific discovery of the biological effects of the β-isomer and its subsequent history in plant science has been a gradual process of elucidation.
The significant interest in BABA within the plant science community began in the late 20th century. A pivotal moment in the history of BABA was the discovery of its ability to protect tomato plants against the late blight pathogen, Phytophthora infestans. This discovery was a catalyst for a new wave of research into chemically induced resistance in plants. Subsequent studies revealed that BABA's protective effects were not due to direct antimicrobial activity but rather its ability to enhance the plant's own defense mechanisms.
A major breakthrough in understanding how BABA works came with the identification of a specific receptor in Arabidopsis thaliana. Researchers identified an aspartyl-tRNA synthetase, IBI1 (Impaired BABA-Induced Immunity 1), as the target for BABA. This discovery provided a molecular basis for BABA's mode of action and opened up new avenues for research into the signaling pathways it triggers. It was found that the R-enantiomer of BABA is the biologically active form that binds to IBI1.
Further research has focused on dissecting the downstream signaling events following BABA perception. These studies have implicated various plant hormones, such as salicylic (B10762653) acid (SA) and abscisic acid (ABA), as well as the production of reactive oxygen species (ROS) and the reinforcement of the cell wall through callose deposition and lignification. The role of BABA in priming plants for enhanced defense has become a central theme, with numerous studies demonstrating its efficacy against a broad spectrum of pathogens, including fungi, oomycetes, bacteria, and nematodes.
Mechanism of Action: Priming and Signaling Pathways
The primary mechanism by which BABA confers disease resistance is through the process of "priming." Priming is a physiological state in which a plant is pre-conditioned to respond more quickly and strongly to biotic or abiotic stress. BABA treatment itself does not activate the full suite of plant defenses, which would be metabolically costly. Instead, it sensitizes the plant to mount a more effective defense response when a pathogen is detected.
The signaling pathway for BABA-IR begins with the perception of BABA by its receptor, IBI1. The binding of the active R-enantiomer of BABA to IBI1 initiates a cascade of downstream events that lead to the primed state. While the complete signaling network is still under investigation, several key components have been identified.
A simplified representation of the BABA signaling pathway is depicted below:
The Endogenous Sentinel: A Technical Guide to 3-Aminobutanoic Acid in Plant Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminobutanoic acid, also known as beta-aminobutyric acid (BABA), is a non-proteinogenic amino acid that has garnered significant attention for its role in enhancing plant resilience against a wide array of biotic and abiotic stresses. Initially considered a xenobiotic, it is now established that BABA is a naturally occurring metabolite in plants, with its endogenous levels dynamically regulated in response to environmental cues.[1][2] This technical guide provides an in-depth exploration of the natural occurrence of this compound in plants, its biosynthesis, perception, and the intricate signaling networks it orchestrates to prime the plant's defense system. The guide is tailored for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this multifaceted signaling molecule.
Natural Occurrence and Endogenous Levels of this compound
This compound is ubiquitously present in the plant kingdom, albeit typically at low basal concentrations. Its endogenous levels have been shown to increase locally in response to various stressors, suggesting a role as a damage-associated molecular pattern or a stress-induced signaling molecule.
Quantitative Data on Endogenous this compound Levels
The following table summarizes the reported endogenous concentrations of this compound in different plant species under control and stress conditions. This data provides a quantitative baseline for understanding the physiological relevance of BABA in plant responses to environmental challenges.
| Plant Species | Tissue | Condition | Endogenous this compound Level (nmol/g FW) | Reference |
| Arabidopsis thaliana | Leaves | Control | ~ 0.5 - 1.0 | Thevenet et al., 2017 |
| Arabidopsis thaliana | Leaves | Infection with Plectosphaerella cucumerina | Increase up to 10-fold | Thevenet et al., 2017 |
| Arabidopsis thaliana | Leaves | Infection with Pseudomonas syringae | Localized increase | Balmer et al., 2019 |
| Arabidopsis thaliana | Leaves | Senescence | Increased levels | Balmer et al., 2019 |
| Vitis vinifera | Leaves | Downy mildew infection | Increased levels | Hamiduzzaman et al., 2005 |
| Solanum lycopersicum (Tomato) | Leaves | Control | ~ 1.0 - 2.0 | Jakab et al., 2001 |
| Solanum lycopersicum (Tomato) | Leaves | Salt Stress | Increased levels | Jakab et al., 2001 |
Biosynthesis and Perception of this compound
While the complete biosynthetic pathway of this compound in plants is yet to be fully elucidated, its perception mechanism has been a significant area of research. The discovery of the BABA receptor has provided crucial insights into how this small molecule initiates a downstream signaling cascade.
The receptor for the active R-enantiomer of BABA in Arabidopsis thaliana has been identified as the aspartyl-tRNA synthetase, IBI1.[3] The binding of R-BABA to IBI1 inhibits its canonical function in protein synthesis and primes it for a non-canonical role in defense signaling.[3] This interaction leads to an accumulation of uncharged aspartyl-tRNA, which is thought to be a key step in the signaling process.[3]
Signaling Pathways Triggered by this compound
The signaling network activated by this compound is complex and highly dependent on the specific plant-pathogen or plant-stress interaction. BABA is known to prime, rather than directly activate, various defense pathways, leading to a faster and stronger response upon subsequent challenge. The key signaling hormones involved include salicylic (B10762653) acid (SA), jasmonic acid (JA), ethylene (B1197577) (ET), and abscisic acid (ABA).[1][3][4]
dot
Caption: BABA perception and signaling cascade in plants.
Experimental Protocols
Protocol 1: Extraction and Quantification of this compound from Plant Tissue by LC-MS/MS
This protocol outlines a method for the extraction and quantification of this compound from Arabidopsis thaliana leaf tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Microcentrifuge tubes (1.5 mL)
-
Extraction buffer: 80% methanol, 20% water (v/v), with 0.1% formic acid
-
Internal standard (IS): D4-3-Aminobutanoic acid (or other suitable labeled standard)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Harvest approximately 100 mg of fresh leaf tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a pre-weighed 1.5 mL microcentrifuge tube.
-
Add 1 mL of ice-cold extraction buffer and a known amount of the internal standard to the tube.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
-
Analyze the sample using an LC-MS/MS system. Separation can be achieved using a C18 column with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Monitor the transitions for this compound (e.g., m/z 104 -> 87) and the internal standard.
-
Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
dot
Caption: Workflow for BABA extraction and analysis.
Protocol 2: BABA-Induced Resistance Assay against Pseudomonas syringae in Arabidopsis thaliana
This protocol describes a method to assess the ability of this compound to induce resistance against the bacterial pathogen Pseudomonas syringae pv. tomato DC3000 in Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana plants (4-5 weeks old)
-
Pseudomonas syringae pv. tomato DC3000 culture
-
King's B (KB) medium (solid and liquid)
-
Spectrophotometer
-
10 mM MgSO4
-
This compound (BABA) solution (e.g., 100 µM)
-
Syringe (1 mL, needleless)
-
Sterile water
-
Petri dishes with KB agar (B569324)
-
Incubator at 28°C
Procedure: Part A: Plant Treatment
-
Two days prior to inoculation, drench the soil of one set of Arabidopsis plants with a BABA solution (e.g., 100 µM).
-
Treat a control set of plants with water.
Part B: Pathogen Inoculation
-
Streak P. syringae on a KB agar plate and incubate at 28°C for 48 hours.
-
Inoculate a single colony into 5 mL of liquid KB medium and grow overnight at 28°C with shaking.
-
Measure the optical density at 600 nm (OD600) of the bacterial culture.
-
Centrifuge the culture and resuspend the bacterial pellet in 10 mM MgSO4 to an OD600 of 0.002 (approximately 1 x 10^6 colony-forming units/mL).
-
Infiltrate the bacterial suspension into the abaxial side of fully expanded leaves of both BABA-treated and control plants using a needleless syringe. Infiltrate at least three leaves per plant.
Part C: Disease Quantification
-
At 3 days post-inoculation (dpi), collect leaf discs (e.g., 0.5 cm diameter) from the infiltrated areas.
-
Homogenize the leaf discs in 1 mL of 10 mM MgSO4.
-
Perform serial dilutions of the homogenate and plate onto KB agar plates.
-
Incubate the plates at 28°C for 48 hours.
-
Count the number of bacterial colonies to determine the colony-forming units (CFU) per unit leaf area.
-
Compare the bacterial growth in BABA-treated plants to that in control plants to assess the level of induced resistance.
dot
Caption: Workflow for BABA-induced resistance assay.
Conclusion
The discovery of this compound as an endogenous plant metabolite has opened new avenues for understanding plant immunity and developing novel strategies for crop protection. Its ability to prime plants for enhanced defense against a broad spectrum of stresses makes it a molecule of significant interest. This technical guide provides a foundational understanding of the natural occurrence, signaling, and experimental analysis of BABA in plants. Further research into its biosynthesis, the full spectrum of its downstream targets, and its application in agricultural settings will undoubtedly continue to be a fruitful area of investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. β-Aminobutyric acid promotes stress tolerance, physiological adjustments, as well as broad epigenetic changes at DNA and RNA nucleobases in field elms (Ulmus minor) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of ABA in Plant Immunity is Mediated through the PYR1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of 3-Aminobutanoic Acid: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminobutanoic acid (BABA), a non-proteinogenic β-amino acid, has garnered significant attention for its role as a potent priming agent, inducing broad-spectrum resistance to biotic and abiotic stresses in plants. While its physiological effects are well-documented, its endogenous biosynthetic pathways remain a subject of ongoing investigation. Unlike structurally similar amino acids, a dedicated de novo synthesis pathway for BABA has not been fully elucidated in any organism. Current evidence suggests that BABA is a secondary metabolite, likely originating from the catabolism of primary metabolites. This technical guide provides a comprehensive overview of the proposed biosynthetic routes of BABA, focusing on the most plausible pathway involving valine catabolism. It includes detailed diagrams, a summary of quantitative data on endogenous BABA levels, and outlines the key experimental protocols required for pathway elucidation and analysis.
Introduction: Distinguishing this compound
This compound, also known as β-aminobutyric acid (BABA), is an isomer of aminobutyric acid. It is crucial to distinguish it from its isomers and other related compounds:
-
γ-Aminobutyric acid (GABA): A key inhibitory neurotransmitter in mammals and a signaling molecule in plants.[1][2]
-
β-Alanine (3-Aminopropanoic acid): A precursor to coenzyme A, formed from the degradation of uracil.
-
β-Aminoisobutyric acid (3-Amino-2-methylpropanoic acid): A product of thymine (B56734) catabolism, often confused with BABA due to nomenclature similarity.
The focus of this guide is exclusively on the biosynthesis of this compound (BABA). While long considered a xenobiotic, BABA is now confirmed to be naturally present in plants and its concentration increases in response to stress, suggesting a regulated endogenous production mechanism.[][4]
Proposed Biosynthetic Pathways for this compound
No complete, dedicated biosynthetic pathway for BABA has been definitively established. It is widely considered a product of catabolic pathways. The most plausible route originates from the degradation of the branched-chain amino acid, valine.
Primary Proposed Pathway: Valine Catabolism
The catabolism of valine in plants and animals proceeds through several enzymatic steps, generating intermediates that can serve as precursors for BABA synthesis.[5][6][7] The final step is hypothesized to be a transamination reaction.
Step-by-Step Breakdown:
-
Transamination of Valine: The pathway begins with the removal of the amino group from L-Valine by a Branched-Chain Aminotransferase (BCAT) , producing α-Ketoisovalerate.[6]
-
Oxidative Decarboxylation: α-Ketoisovalerate is then converted to Isobutyryl-CoA by the Branched-Chain α-Ketoacid Dehydrogenase (BCKD) complex .[7]
-
Dehydrogenation: Isobutyryl-CoA is oxidized to Methacrylyl-CoA.
-
Hydration: An enoyl-CoA hydratase converts Methacrylyl-CoA to 3-Hydroxyisobutyryl-CoA.
-
Hydrolysis: The enzyme 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) removes the Coenzyme A group, yielding 3-Hydroxyisobutyrate.[5]
-
Oxidation: 3-Hydroxyisobutyrate is oxidized to Methylmalonate Semialdehyde.
-
Hypothetical Final Step - Transamination: The final and currently hypothetical step involves the conversion of a four-carbon keto-acid intermediate, 3-Oxobutanoate (Acetoacetate) , into 3-Aminobutanoate (BABA). This reaction would be catalyzed by an Aminotransferase , utilizing an amino donor such as glutamate (B1630785) or alanine. While 3-oxobutanoate is more commonly associated with fatty acid and ketone body metabolism, its structural similarity makes it the most direct keto-acid precursor to BABA.
Quantitative Data on Endogenous BABA
While kinetic data for the enzymes in the BABA biosynthetic pathway are unavailable due to the pathway's hypothetical nature, several studies have quantified endogenous BABA levels in plants. These studies consistently show that basal BABA levels are low but increase significantly upon exposure to stress.
| Organism | Tissue | Condition | BABA Concentration (nmol/g FW) | Reference |
| Arabidopsis thaliana | Leaves | Control (Water) | ~0.5 - 1.0 | |
| Arabidopsis thaliana | Leaves | Salt Stress (200 mM NaCl) | ~2.5 - 4.0 | |
| Arabidopsis thaliana | Roots | Control (Water) | ~0.2 - 0.4 | |
| Arabidopsis thaliana | Roots | Salt Stress (200 mM NaCl) | ~1.0 - 1.5 |
Table 1: Summary of endogenous this compound (BABA) concentrations in Arabidopsis thaliana under control and stress conditions. FW = Fresh Weight. Data are approximate values derived from published charts.
Experimental Protocols
Elucidating the BABA biosynthetic pathway and quantifying its metabolites requires specialized analytical techniques. The following sections detail the standard methodologies.
Quantification of BABA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the sensitive and specific quantification of BABA in plant tissues.
1. Sample Preparation and Extraction:
-
Harvest approximately 50-100 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer.
-
Add 1 mL of a cold extraction solvent (e.g., 50% acetonitrile (B52724) in water) to the powdered tissue. For absolute quantification, add a known amount of a stable isotope-labeled internal standard (e.g., D₄-BABA) at this stage.
-
Vortex vigorously and incubate on a rotator for 60 minutes at 4°C.
-
Centrifuge at >15,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new microcentrifuge tube.
2. Sample Cleanup (Optional but Recommended):
-
To remove interfering compounds, the extract can be passed through a solid-phase extraction (SPE) cartridge (e.g., a reversed-phase C18 or mixed-mode cation exchange cartridge).
-
Condition the cartridge according to the manufacturer's instructions.
-
Load the sample, wash with a weak solvent, and elute BABA with an appropriate solvent (e.g., a methanol/water mixture with a small amount of ammonia (B1221849) for cation exchange).
-
Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.
3. LC-MS/MS Analysis:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
Inject 5-10 µL onto an LC system equipped with a suitable column (e.g., HILIC or reversed-phase C18).
-
Perform chromatographic separation using a gradient elution profile.
-
Detect and quantify BABA using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for BABA and its labeled internal standard must be determined empirically. A common transition for unlabeled BABA is m/z 104.1 → 86.1.
Pathway Elucidation using Stable Isotope Labeling
This protocol is designed to trace the metabolic origins of BABA and confirm the proposed valine catabolism pathway.
1. Isotope Administration:
-
Grow organisms (e.g., plants, cell cultures) in a medium where a standard nutrient is replaced with its stable isotope-labeled counterpart. To test the proposed pathway, use uniformly labeled L-Valine (e.g., ¹³C₅, ¹⁵N₁-L-Valine).[][8]
-
For whole plants, the labeled precursor can be supplied through the hydroponic solution or via leaf infiltration.
-
Include a control group grown under identical conditions with unlabeled L-Valine.
2. Time-Course Sampling:
-
Harvest samples at various time points after the introduction of the labeled precursor (e.g., 0, 2, 6, 12, 24 hours) to track the kinetics of label incorporation.
-
Immediately quench metabolism by flash-freezing the samples in liquid nitrogen.
3. Metabolite Extraction:
-
Extract metabolites as described in Protocol 4.1. It is critical to perform a comprehensive extraction to capture all relevant intermediates.
4. LC-MS/MS Analysis for Isotope Tracing:
-
Analyze the extracts using high-resolution LC-MS/MS.
-
Instead of only monitoring for the pre-determined mass of BABA, scan for all potential isotopologues (molecules of BABA containing one or more ¹³C or ¹⁵N atoms).
-
For example, if ¹³C₅, ¹⁵N₁-L-Valine is the precursor, the four carbons and one nitrogen of BABA should eventually become labeled, resulting in a mass shift of +5 Da (from four ¹³C and one ¹⁵N).
-
Trace the appearance of the heavy label in BABA and its proposed precursors (e.g., 3-Hydroxyisobutyrate) over time.
5. Data Analysis:
-
The detection of a mass shift in the BABA pool that corresponds to the number of labeled atoms passed down from the precursor (minus any lost during the reactions, e.g., decarboxylation) provides strong evidence that the precursor is part of the biosynthetic pathway.
-
Metabolic flux analysis software can be used to model the flow of the isotope through the pathway and quantify the contribution of the precursor to the final product pool.
Conclusion and Future Directions
The biosynthesis of this compound remains an intriguing area of metabolism that is not fully understood. The current body of evidence points towards a catabolic origin, with the degradation of L-valine being the most plausible source. However, the final enzymatic step—the transamination of 3-oxobutanoate to BABA—is hypothetical and requires direct biochemical verification.
Future research should focus on:
-
Enzyme Identification: Identifying and characterizing the specific aminotransferase(s) responsible for the final step of BABA synthesis.
-
Genetic Validation: Using gene knockout or overexpression studies in model organisms like Arabidopsis thaliana to confirm the roles of enzymes in the valine catabolism pathway (e.g., BCAT, HIBCH) in BABA production.
-
Comprehensive Isotope Tracing: Performing detailed stable isotope labeling experiments to definitively trace the flow of atoms from valine and other potential precursors to BABA.
A complete understanding of the BABA biosynthetic pathway will not only fill a significant gap in our knowledge of plant secondary metabolism but may also provide novel targets for engineering stress-resilient crops and developing new agrochemicals.
References
- 1. Stable Isotope-Labeled and Unlabeled Amino Acids â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 4. DSpace [qspace.library.queensu.ca]
- 5. researchgate.net [researchgate.net]
- 6. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
The Endogenous Stress Metabolite β-Aminobutanoic Acid: A Technical Guide to its Role in Plant Immunity and Stress Tolerance
For Immediate Release
A comprehensive overview for researchers, scientists, and drug development professionals on the multifaceted role of β-Aminobutanoic acid (BABA) in orchestrating plant defense mechanisms and enhancing resilience to environmental stressors.
Introduction
β-Aminobutanoic acid (BABA), a non-protein amino acid, has emerged as a critical endogenous metabolite in plants, playing a pivotal role in inducing resistance against a broad spectrum of biotic and abiotic stresses.[1][2][3] Initially considered a xenobiotic, recent studies have confirmed that BABA is naturally synthesized and accumulates in plants upon exposure to various stress factors, positioning it as a key signaling molecule in plant defense.[4] This technical guide provides an in-depth analysis of BABA's mechanism of action, from perception and signal transduction to its tangible effects on plant physiology and resilience. It is designed to be a resource for researchers in plant science and professionals in the agrochemical and drug development industries, offering detailed insights into the experimental validation of BABA's efficacy.
BABA Perception and Signaling: A Dual-Function Mechanism
The perception of BABA in the model plant Arabidopsis thaliana is mediated by the IBI1 protein, which functions as an aspartyl-tRNA synthetase.[5] The active R-enantiomer of BABA competitively binds to the L-aspartate binding site of IBI1. This binding has a dual effect: it inhibits the canonical tRNA synthetase activity, leading to a stress-related growth repression, and it "primes" the IBI1 protein for a non-canonical defense signaling function.[5][6] This priming mechanism allows for a more rapid and robust activation of defense responses upon subsequent pathogen attack or exposure to abiotic stress.[1][2]
The signaling cascade downstream of BABA perception is complex and involves the interplay of several key plant hormones, including salicylic (B10762653) acid (SA), abscisic acid (ABA), jasmonic acid (JA), and ethylene (B1197577) (ET).[4][7][8] The specific hormonal pathway activated is highly dependent on the plant species and the nature of the stress.[4][7]
Key Signaling Pathways:
-
SA-Dependent Pathway: BABA primes the salicylic acid pathway, leading to augmented expression of SA-inducible genes, such as PATHOGENESIS-RELATED GENE 1 (PR-1), upon infection with biotrophic and hemibiotrophic pathogens like Pseudomonas syringae.[1][2] This response is crucial for systemic acquired resistance (SAR).
-
ABA-Dependent Pathway: BABA-induced tolerance to abiotic stresses like drought and salinity is largely mediated by the abscisic acid signaling pathway.[1][9] BABA treatment leads to enhanced ABA accumulation, which in turn promotes faster stomatal closure and the expression of ABA-responsive genes.[1] This pathway is also implicated in resistance against certain oomycete pathogens through the potentiation of callose deposition.[2]
-
JA/ET-Dependent Pathways: In some plant-pathogen interactions, such as in tomato, BABA-induced resistance involves the jasmonic acid and ethylene signaling pathways, highlighting the context-dependent nature of BABA's action.[4][7]
Diagram 1: BABA Signaling Pathway
Caption: A simplified model of BABA perception and signal transduction in plants.
Role in Biotic Stress Resistance
BABA is highly effective at inducing resistance against a wide array of plant pathogens, including fungi, oomycetes, bacteria, and viruses.[2][10] The primary mechanism is the priming of defense responses, which allows for a faster and stronger reaction upon pathogen attack. A key feature of BABA-induced resistance is the enhanced deposition of callose, a β-1,3-glucan polymer, at the site of infection, which acts as a physical barrier to pathogen penetration.[1][2]
| Pathogen Species | Host Plant | BABA Concentration | Efficacy | Reference |
| Pseudomonas syringae pv. tomato DC3000 | Arabidopsis thaliana | 250 µM | ~10-fold reduction in bacterial growth | [2] |
| Hyaloperonospora arabidopsidis | Arabidopsis thaliana | 10-50 µM | Significant reduction in sporulation | [2] |
| Oidium neolycopersici | Solanum lycopersicum (Tomato) | 10 mM | Significant reduction in powdery mildew colonies | [4] |
| Phytophthora parasitica | Solanum lycopersicum (Tomato) | 10 mM | Significant reduction in lesion spread | [4] |
| Phytophthora infestans | Solanum tuberosum (Potato) | 1-10 mM | Dose-dependent protection against late blight | [6] |
| Puccinia triticina | Triticum aestivum (Wheat) | 15 mM | Reduction in sporulating pustules | [11] |
Table 1: Quantitative Effects of BABA on Biotic Stress Resistance. This table summarizes the effective concentrations of BABA and the observed quantitative reduction in disease symptoms or pathogen growth in various plant-pathogen systems.
Role in Abiotic Stress Tolerance
Beyond its role in disease resistance, BABA is a potent inducer of tolerance to various abiotic stressors, most notably drought and high salinity.[1][9] This protective effect is primarily mediated through the ABA signaling pathway.
| Stress Type | Plant Species | BABA Concentration | Key Quantitative Effects | Reference |
| Drought | Arabidopsis thaliana | 300 µM | Reduced water loss from 70% (control) to 35% (BABA-treated) after 1 week of dehydration. | [1][9] |
| Vicia faba (Faba bean) | 1 mM | 19% higher proline content compared to non-treated plants under drought. | [5] | |
| Linum usitatissimum (Flax) | 30 mg/L (soil) | Relative water content maintained at 77.3% vs 67.0% (control) after 12 days without water. | [8] | |
| Salinity | Arabidopsis thaliana | 300 µM | 0% wilting in BABA-treated plants vs. ~100% in controls 5 days after 300 mM NaCl treatment. | [1][9] |
| Arabidopsis thaliana | 300 µM | ABA levels ~2-fold higher in BABA-treated plants 24h after 75 mM NaCl stress. | [1][9] |
Table 2: Quantitative Effects of BABA on Abiotic Stress Tolerance. This table highlights the quantitative improvements in plant performance under drought and salinity stress following BABA application.
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of BABA's function.
Diagram 2: Experimental Workflow for Pathogen Infection Assay
Caption: A generalized workflow for assessing BABA-induced resistance to bacterial pathogens.
Protocol 1: Quantification of Pseudomonas syringae Growth in Arabidopsis
-
Plant Growth and Treatment: Grow Arabidopsis thaliana plants for 4-5 weeks. Apply a 250 µM BABA solution as a soil drench. Use water as a control. Allow plants to absorb the solution for 48 hours before inoculation.[2]
-
Inoculum Preparation: Culture Pseudomonas syringae pv. tomato DC3000 on King's B medium with appropriate antibiotics. Resuspend bacterial colonies in 10 mM MgCl₂ to an optical density at 600 nm (OD₆₀₀) of 0.001, which corresponds to approximately 5 x 10⁵ colony-forming units (cfu)/mL.
-
Infiltration: Infiltrate the bacterial suspension into the abaxial side of fully expanded leaves using a 1-mL needleless syringe.
-
Incubation: Maintain plants at high humidity for 3 days to allow for disease development.
-
Quantification:
-
Collect leaf discs of a known area (e.g., using a cork borer).
-
Surface sterilize the discs (e.g., in 70% ethanol (B145695) for 1 minute) and rinse with sterile water.
-
Homogenize the leaf discs in 10 mM MgCl₂.
-
Perform serial dilutions of the homogenate and plate on King's B medium.
-
Incubate plates at 28°C for 2 days and count the number of colonies to determine the cfu per unit of leaf area.
-
Protocol 2: Quantification of Callose Deposition
-
Elicitation: Infiltrate Arabidopsis leaves with a pathogen suspension, a purified elicitor (e.g., 1 µM flg22), or a control solution (e.g., 10 mM MgCl₂).
-
Sample Collection: After a defined incubation period (e.g., 8-12 hours), harvest the infiltrated leaves.
-
Staining:
-
Clear the chlorophyll (B73375) from the leaves by incubating in a destaining solution (e.g., ethanol:acetic acid:water, 3:1:1) overnight.
-
Rehydrate the leaves through an ethanol series (70%, 50%, 30%).
-
Incubate leaves in 0.01% (w/v) aniline (B41778) blue in 150 mM K₂HPO₄ (pH 9.5) for 1-2 hours in the dark.
-
-
Microscopy: Mount the stained leaves in 50% glycerol (B35011) on a microscope slide. Visualize callose deposits (appearing as bright yellow-green fluorescent spots) using an epifluorescence microscope with a UV filter set (e.g., excitation ~390 nm, emission ~480 nm).
-
Image Analysis: Capture images and use software (e.g., ImageJ) to count the number of callose deposits per field of view.
Protocol 3: Salt Stress Tolerance Assay
-
Plant Growth and Treatment: Grow Arabidopsis plants for 4 weeks under standard conditions. Apply 300 µM BABA as a soil drench 24-48 hours prior to stress application. Use water as a control.[1][9]
-
Stress Application: Apply a 300 mM NaCl solution as a soil drench to both control and BABA-pretreated plants.[9]
-
Scoring: Monitor the plants daily for a period of 5-7 days. Quantify stress tolerance by recording the percentage of plants exhibiting severe wilting or mortality in each treatment group.[1][9]
-
Water Loss Measurement (for drought assay): For drought tolerance, withhold water from both sets of plants. Measure plant water loss by weighing individual pots at regular intervals over the course of the experiment.[1][9]
Conclusion and Future Directions
3-Aminobutanoic acid is a potent endogenous signaling molecule that primes plants for enhanced defense against a wide range of biotic and abiotic stresses. Its perception by the dual-function protein IBI1 triggers a complex signaling network that integrates hormonal pathways to mount an appropriate and effective stress response. The ability of BABA to induce broad-spectrum resistance without the direct and continuous activation of costly defense mechanisms makes it an attractive target for the development of novel crop protection strategies.
For professionals in drug development and agrochemistry, BABA and its signaling pathway present a promising area for innovation. Future research should focus on:
-
Identifying BABA analogs: Developing synthetic analogs that can induce a robust defense response with minimal impact on plant growth.
-
Elucidating downstream signaling components: Identifying further downstream targets of the IBI1-mediated signaling pathway could reveal new targets for chemical intervention.
-
Field-level efficacy: Translating the promising results from laboratory settings to field conditions across a wider range of crop species.
-
Biosynthetic pathway: Fully elucidating the biosynthetic pathway of endogenous BABA to understand its natural regulation and potentially engineer plants with enhanced BABA production capabilities.
By continuing to unravel the complexities of BABA-mediated immunity, the scientific community can pave the way for sustainable and effective solutions to ensure global food security in the face of increasing environmental challenges.
References
- 1. Enhancing Arabidopsis Salt and Drought Stress Tolerance by Chemical Priming for Its Abscisic Acid Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting the β-Aminobutyric Acid–Induced Priming Phenomenon in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arabidopsis Toxicos en Levadura 12 Modulates Salt Stress and ABA Responses in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Alleviation of drought stress in faba bean (Vicia faba L.) by exogenous application of β-aminobutyric acid (BABA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Isomers of 3-Aminobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminobutanoic acid, a four-carbon non-proteinogenic amino acid, exists as several structural isomers with distinct chemical, physical, and biological properties. The position of the amino group on the butanoic acid backbone gives rise to positional isomers, while the chirality at the third carbon atom of this compound results in two stereoisomers. These subtle structural variations lead to significant differences in their biological activities, particularly in their interactions with neurotransmitter receptors. This technical guide provides a comprehensive overview of the key structural isomers of this compound, focusing on their synthesis, physicochemical properties, and differential biological functions, with a particular emphasis on their interaction with γ-aminobutyric acid (GABA) receptors.
Structural Isomers of Aminobutanoic Acid
The primary structural isomers of aminobutanoic acid are defined by the position of the amino group along the four-carbon chain:
-
2-Aminobutanoic acid (α-aminobutanoic acid): The amino group is attached to the alpha-carbon (C2), the carbon adjacent to the carboxyl group.
-
This compound (β-aminobutanoic acid): The amino group is attached to the beta-carbon (C3).
-
4-Aminobutanoic acid (γ-aminobutyric acid, GABA): The amino group is attached to the gamma-carbon (C4). GABA is a major inhibitory neurotransmitter in the central nervous system.[1]
This guide will focus on the stereoisomers of This compound :
-
(R)-3-Aminobutanoic acid
-
(S)-3-Aminobutanoic acid
These enantiomers are non-superimposable mirror images of each other and exhibit stereoselectivity in their biological interactions.
Physicochemical Properties
The physicochemical properties of the this compound stereoisomers are crucial for their pharmacokinetic and pharmacodynamic profiles. While many reported values do not differentiate between the enantiomers, some key data are available.
| Property | (R)-3-Aminobutanoic Acid | (S)-3-Aminobutanoic Acid | DL-3-Aminobutanoic Acid |
| Molecular Formula | C₄H₉NO₂ | C₄H₉NO₂ | C₄H₉NO₂ |
| Molecular Weight | 103.12 g/mol [2][3] | 103.12 g/mol [4][5] | 103.12 g/mol [6] |
| Melting Point | 215-216 °C[1] | 229-231 °C[5] | 193 °C (dec.)[6] |
| Solubility in Water | Slightly soluble | Data not readily available | 1000 mg/mL at 25 °C[6] |
| pKa (Carboxyl) | ~3.67 (Predicted)[1] | ~4.22 (Predicted for general form)[7] | Data not readily available |
| pKa (Amino) | ~10.53 (Predicted for general form)[7] | ~10.53 (Predicted for general form)[7] | Data not readily available |
Spectroscopic Analysis
Spectroscopic methods are essential for the identification and characterization of the this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound typically shows a doublet for the methyl protons, a multiplet for the methine proton, and multiplets for the methylene (B1212753) protons adjacent to the chiral center and the carboxyl group.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the four carbon atoms: the carboxyl carbon, the methine carbon bearing the amino group, the methylene carbon, and the methyl carbon.
While specific spectra for individual enantiomers are often similar, they can be distinguished using chiral shift reagents or by conversion to diastereomeric derivatives.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound in its zwitterionic solid state is characterized by:
-
Broad N-H stretching vibrations: Typically in the range of 2500-3300 cm⁻¹, indicative of the ammonium (B1175870) group.
-
Asymmetric and symmetric COO⁻ stretching vibrations: Strong bands around 1550-1600 cm⁻¹ and 1400 cm⁻¹, respectively.
-
C-H stretching and bending vibrations: In their characteristic regions.
The solid-state FTIR spectra of the (R) and (S) enantiomers are identical. However, vibrational circular dichroism (VCD) spectroscopy can be used to differentiate between the enantiomers in solution. A study on this compound has shown a broad absorption in the FT-IR spectrum in the region of 3500-2000 cm⁻¹, which is indicative of strong intermolecular hydrogen bonding.[8]
Enantioselective Synthesis
The stereospecific synthesis of (R)- and (S)-3-aminobutanoic acid is critical for studying their distinct biological activities.
Experimental Protocol: Chemoenzymatic Synthesis of (S)-3-Aminobutanoic Acid
This protocol describes a greener, chemoenzymatic approach for the synthesis of (S)-3-aminobutanoic acid.
Workflow Diagram:
Methodology:
-
Aza-Michael Addition: Start with inexpensive prochiral compounds. An aza-Michael addition reaction is performed to introduce the nitrogen functionality.
-
Enzymatic Resolution: The resulting N-benzyl intermediate undergoes enzymatic resolution via aminolysis using commercially available Candida antarctica lipase B in a solvent-free, one-pot process. This step selectively acylates one enantiomer, allowing for separation.
-
Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid.
-
Hydrogenation: The N-benzyl protecting group is removed via hydrogenation to yield the final product.
-
Isolation: The desired (S)-3-aminobutanoic acid is isolated. This process can achieve an overall yield of 28% with an excellent enantiomeric excess of 99% ee.
Experimental Protocol: Biocatalytic Synthesis of (R)-3-Aminobutanoic Acid
This protocol outlines a biocatalytic method for producing (R)-3-aminobutanoic acid.
Workflow Diagram:
Methodology: [7]
-
Racemization: Dihydrothymine is subjected to racemization.
-
Dihydropyrimidinase Hydrolysis: A stereospecific bacterial bioconversion using Pseudomonas aeruginosa is employed. The dihydropyrimidinase enzyme from this bacterium selectively hydrolyzes the ring of one enantiomer of dihydrothymine to produce N-carbamoyl-(R)-3-aminoisobutyrate.
-
Diazotization Reaction: The resulting N-carbamoyl-(R)-3-aminoisobutyrate is converted to (R)-3-aminobutanoic acid via a diazotization reaction. This method can achieve a total yield of approximately 72%.[7]
Biological Activity and Differential Effects on GABA Receptors
The primary biological significance of this compound isomers lies in their interaction with GABA receptors, which are the main inhibitory neurotransmitter receptors in the central nervous system.
GABA Receptors: An Overview
There are two main types of GABA receptors:
-
GABA-A Receptors: These are ligand-gated ion channels that are permeable to chloride ions.[9] Their activation leads to a rapid hyperpolarization of the neuron, resulting in an inhibitory effect.[9]
-
GABA-B Receptors: These are G-protein coupled receptors that mediate slower and more prolonged inhibitory signals.[5] Their activation leads to the inhibition of adenylyl cyclase and the modulation of Ca²⁺ and K⁺ channels.
Differential Receptor Binding and Activity
While comprehensive comparative binding data for the this compound enantiomers is not extensively available in single reports, the literature suggests a stereoselective interaction with GABA receptors. Notably, studies on related GABA analogues have shown that the (R)-enantiomers are often more potent at GABA-B receptors.
| Ligand | Receptor Subtype | Binding Affinity (IC₅₀ or Kᵢ) | Reference |
| GABA | GABA-B | IC₅₀: 25.0 nM | [10] |
| (-)-Baclofen | GABA-B | IC₅₀: 35.0, 50.0 nM; Kᵢ: 6000.0 nM | [10][11] |
| (+)-Baclofen | GABA-B | IC₅₀: 22,000 nM | [11] |
GABA-B Receptor Signaling Pathway
The activation of GABA-B receptors by an agonist like (R)-3-aminobutanoic acid triggers a cascade of intracellular events leading to neuronal inhibition.
Experimental Protocols: Receptor Binding Assays
Determining the binding affinity of the this compound isomers for GABA receptors is crucial for understanding their pharmacological profiles. A competitive radioligand binding assay is a standard method for this purpose.
Protocol: Competitive Radioligand Binding Assay for GABA-A Receptors
Objective: To determine the binding affinity (Kᵢ) of (R)- and (S)-3-aminobutanoic acid for the GABA-A receptor.
Materials:
-
Rat brain membranes (source of GABA-A receptors)
-
[³H]Muscimol (radioligand)
-
Unlabeled GABA (for defining non-specific binding)
-
(R)-3-aminobutanoic acid and (S)-3-aminobutanoic acid (test compounds)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Workflow Diagram:
Methodology: [12]
-
Membrane Preparation: Homogenize rat brains in a suitable buffer and perform a series of centrifugations to isolate the membrane fraction containing the GABA-A receptors. Wash the membranes repeatedly to remove endogenous GABA.
-
Assay Setup: In a series of tubes, combine the prepared brain membranes, a fixed concentration of [³H]Muscimol (e.g., 5 nM), and varying concentrations of the unlabeled test compound ((R)- or (S)-3-aminobutanoic acid). Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled GABA, e.g., 10 mM).
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 45 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Conclusion
The structural isomers of this compound, particularly the (R) and (S) enantiomers, present a compelling case study in stereopharmacology. Their subtle differences in three-dimensional structure translate into distinct physicochemical properties and, most importantly, differential interactions with biological targets such as GABA receptors. A thorough understanding of these differences, facilitated by detailed synthetic protocols, comprehensive characterization, and quantitative biological assays, is paramount for the rational design and development of novel therapeutics targeting the GABAergic system. This guide provides a foundational framework for researchers and drug development professionals to explore the nuanced world of these fascinating molecules.
References
- 1. (R)-3-AMINOBUTYRIC ACID CAS#: 3775-73-3 [m.chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (R)-3-Aminobutanoic acid | 3775-73-3 | FA139847 [biosynth.com]
- 4. 3775-73-3|(R)-3-Aminobutanoic acid|BLD Pharm [bldpharm.com]
- 5. Activation of the γ-Aminobutyric Acid Type B (GABA(B)) Receptor by Agonists and Positive Allosteric Modulators. | Semantic Scholar [semanticscholar.org]
- 6. Beta-Aminobutyric Acid | C4H9NO2 | CID 10932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. wjarr.com [wjarr.com]
- 9. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GABA-B receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PDSP - GABA [kidbdev.med.unc.edu]
The Biological Significance of 3-Aminobutanoic Acid's Chirality: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Aminobutanoic acid, a non-proteinogenic β-amino acid, possesses a chiral center leading to the existence of (R)- and (S)-enantiomers. This stereochemistry is not a trivial structural feature; it is a critical determinant of the molecule's biological activity. This technical guide provides an in-depth analysis of the distinct biological roles of the (R)- and (S)-enantiomers of this compound and its derivatives, with a focus on their stereospecific interactions with GABA receptors and their differential effects in plant biology. The significant differences in the biological activities of these enantiomers underscore the importance of stereochemistry in drug discovery and development, as well as in agricultural applications. This document summarizes available quantitative data, outlines key experimental protocols for assessing stereospecific activity, and provides visualizations of the relevant signaling pathways.
Introduction: The Importance of Chirality
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biology and pharmacology. The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit markedly different, and sometimes opposing, physiological effects. This is because biological systems, including receptors and enzymes, are themselves chiral and thus can interact differently with each enantiomer. This compound, also known as β-aminobutyric acid (BABA), is a prime example of a molecule where chirality dictates biological function. Its two enantiomers, (R)-3-aminobutanoic acid and (S)-3-aminobutanoic acid, display distinct pharmacological and physiological profiles.
Stereospecific Interactions with GABA Receptors
Given its structural similarity to the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), this compound and its derivatives are known to interact with GABA receptors. Crucially, this interaction is stereoselective, with each enantiomer displaying a different affinity and efficacy for various GABA receptor subtypes.
Quantitative Analysis of Receptor Interaction
| Compound | Target Receptor | Activity | Key Finding |
| (R)-4-amino-3-hydroxybutanoic acid | GABA-B Receptor | Agonist | More potent than the (S)-enantiomer.[1] |
| (S)-4-amino-3-hydroxybutanoic acid | GABA-B Receptor | Agonist | Less potent than the (R)-enantiomer.[1] |
| (R)-4-amino-3-hydroxybutanoic acid | GABA-A Receptor | Agonist | Less potent than the (S)-enantiomer.[1] |
| (S)-4-amino-3-hydroxybutanoic acid | GABA-A Receptor | Agonist | More potent than the (R)-enantiomer.[1] |
| (R)-4-amino-3-hydroxybutanoic acid | GABA-C Receptor | Agonist | More potent than the (S)-enantiomer.[1] |
| (S)-4-amino-3-hydroxybutanoic acid | GABA-C Receptor | Agonist | Less potent than the (R)-enantiomer.[1] |
These findings strongly suggest that the (R)-enantiomer of this compound is likely to be a more potent agonist at GABA-B and GABA-C receptors, while the (S)-enantiomer may exhibit higher potency at GABA-A receptors.
Signaling Pathways Modulated by this compound Enantiomers
The differential binding of the enantiomers to GABA receptors initiates distinct intracellular signaling cascades.
The GABA-A receptor is an ionotropic receptor that functions as a chloride ion channel. Activation of this receptor leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. The higher potency of the (S)-enantiomer of GABOB at this receptor suggests that (S)-3-aminobutanoic acid may be a more effective modulator of this pathway.
Figure 1: (S)-3-Aminobutanoic acid mediated GABA-A receptor signaling.
The GABA-B receptor is a metabotropic G-protein coupled receptor (GPCR). Its activation leads to the inhibition of adenylyl cyclase and the modulation of ion channel activity. The higher potency of the (R)-enantiomer of GABOB at this receptor suggests that (R)-3-aminobutanoic acid is the more active enantiomer in this pathway.
Figure 2: (R)-3-Aminobutanoic acid mediated GABA-B receptor signaling.
Stereospecificity in Plant Defense Mechanisms
In the realm of plant biology, β-aminobutyric acid (BABA) is recognized as a potent priming agent that enhances plant defenses against a broad spectrum of pathogens and abiotic stresses. Research has demonstrated that the effectiveness and phytotoxicity of BABA are stereomer-specific.
Differential Effects of BABA Enantiomers in Plants
Studies on tomato plants have shown that the (R)-enantiomer of BABA can induce resistance to root-knot nematodes with significantly less phytotoxicity compared to the racemic mixture or the (S)-enantiomer at high concentrations.
| Enantiomer | Dose | Application Method | Phytotoxicity | Efficacy against Meloidogyne incognita |
| (R)-BABA | Low | Soil Drench | Minimal | Resistance Induced[2] |
| (S)-BABA | High | Foliar/Soil Drench | Mild and transient | Not specified |
| Racemic BABA | High | Foliar | High | Resistance Induced (with phytotoxicity)[2] |
BABA-Induced Resistance Signaling
BABA primes the plant's immune system by potentiating defense signaling pathways, including those mediated by salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET). The superior performance of the (R)-enantiomer suggests the existence of a specific receptor or target within the plant's defense network that preferentially recognizes this stereoisomer.
Figure 3: Workflow of (R)-BABA induced resistance in plants.
Key Experimental Methodologies
To elucidate the stereospecific effects of this compound enantiomers, two primary experimental techniques are employed: radioligand binding assays and whole-cell patch-clamp electrophysiology.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Kᵢ) of the enantiomers to their target receptors.
Figure 4: Workflow for a radioligand binding assay.
-
Membrane Preparation: Isolate cell membranes expressing the GABA receptor of interest from brain tissue or cultured cells.
-
Incubation: Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [³H]GABA) and varying concentrations of the unlabeled enantiomers of this compound.
-
Separation: Rapidly filter the incubation mixture to separate the membrane-bound radioligand from the free radioligand.
-
Detection: Quantify the amount of radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the data to generate competition curves and calculate the IC₅₀ values, from which the Kᵢ values for each enantiomer can be derived.
Whole-Cell Patch-Clamp Electrophysiology
This technique measures the functional consequences of enantiomer binding to ionotropic receptors by recording the flow of ions across the cell membrane.
References
3-Aminobutanoic Acid: A Key Secondary Metabolite in Biological Defense and Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminobutanoic acid, also known as β-aminobutyric acid (BABA), is a non-proteinogenic β-amino acid that has emerged as a significant secondary metabolite in various biological systems. Unlike its well-studied isomer, γ-aminobutyric acid (GABA), which is a primary neurotransmitter in the mammalian central nervous system, this compound is recognized for its potent role in inducing disease resistance in plants and its potential as a neuromodulator.[1] This technical guide provides a comprehensive overview of the biosynthesis, physiological roles, and experimental analysis of this compound, with a focus on its function as a signaling molecule in plant defense mechanisms.
Biosynthesis of this compound
The complete biosynthetic pathway of this compound in plants and other organisms is not yet fully elucidated. However, it is known to be a naturally occurring plant metabolite.[2] In mammals, the related compound β-aminoisobutyric acid is synthesized from the degradation of thymine, and its metabolism involves the enzyme beta-ureidopropionase. Further research is required to identify the specific enzymes and intermediates involved in the de novo synthesis of this compound in biological systems.
Physiological Roles of this compound
The most extensively studied role of this compound is in the induction of systemic acquired resistance (SAR) in plants. It acts as a priming agent, enhancing the plant's defense response to a broad spectrum of pathogens, including fungi, bacteria, and oomycetes, as well as abiotic stresses like salinity.[3][4]
In Plants
When applied exogenously or produced endogenously in response to stress, this compound primes the plant's immune system. This priming leads to a more rapid and robust activation of defense mechanisms upon subsequent pathogen attack. These defense responses include the deposition of callose and lignin (B12514952) at infection sites, the production of pathogenesis-related (PR) proteins, and the modulation of phytohormone signaling pathways, particularly those involving salicylic (B10762653) acid (SA), jasmonic acid (JA), abscisic acid (ABA), and ethylene (B1197577) (ET).[3][5][6]
The perception of this compound in the model plant Arabidopsis thaliana is mediated by the aspartyl-tRNA synthetase, IBI1. The binding of the R-enantiomer of BABA to IBI1 inhibits its canonical function in protein synthesis and primes it for a non-canonical role in defense signaling.[7] This interaction triggers a downstream signaling cascade that ultimately leads to enhanced disease resistance.
In Mammalian Systems
The role of this compound in mammals is less understood. However, some studies suggest it may have neuromodulatory effects in the central nervous system. Further investigation is needed to fully characterize its physiological functions in animals.
Quantitative Data on this compound
The following tables summarize the quantitative data available on the endogenous levels and effective concentrations of this compound in inducing physiological responses.
Table 1: Endogenous Levels of this compound in Arabidopsis thaliana Leaves Under Biotic Stress [4]
| Stress Condition | Time Post-Infection | Fold Increase in BABA Levels (compared to control) |
| Infection with Plectosphaerella cucumerina | 48 hours | ~5 |
| Infection with Pseudomonas syringae | 24 hours | ~15 |
| Infection with Hyaloperonospora arabidopsidis | 5 days | ~3 |
Table 2: Effective Concentrations of Exogenously Applied this compound for Disease Resistance in Plants
| Plant Species | Pathogen | BABA Concentration | Observed Effect | Reference |
| Arabidopsis thaliana | Hyaloperonospora parasitica | 12 mg/liter | Complete suppression of hyphal penetration. | [3] |
| Arabidopsis thaliana | Pseudomonas syringae pv. tomato DC3000 | 250 μM | Induced resistance. | [6] |
| Tomato (Solanum lycopersicum) | Oidium neolycopersici and Phytophthora parasitica | 10 mM | Significantly reduced pathogen growth. | [5] |
Experimental Protocols
Extraction and Quantification of this compound from Plant Tissues
A common method for the extraction and quantification of this compound from plant material involves liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Plant tissue (e.g., leaves)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent (e.g., 50% methanol (B129727) in water, or 0.05 M HCl in 50% methanol)
-
Centrifuge
-
LC-MS system
Protocol:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh a precise amount of the frozen powder (e.g., 100 mg).
-
Add a defined volume of extraction solvent (e.g., 1 mL) to the powdered tissue.
-
Vortex the mixture thoroughly and incubate on ice.
-
Centrifuge the sample to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
Analyze the supernatant using a suitable LC-MS method for the separation and detection of this compound. Quantification is typically achieved by comparing the peak area to that of a known standard.[8]
Induction of Disease Resistance in Arabidopsis thaliana with this compound
This protocol describes a soil drench method for applying BABA to induce disease resistance.
Materials:
-
Arabidopsis thaliana plants (e.g., 4-5 weeks old)
-
This compound solution (e.g., 250 μM in water)
-
Pathogen suspension (e.g., Pseudomonas syringae pv. tomato DC3000)
-
Water (for control plants)
Protocol:
-
Prepare the desired concentration of this compound solution in water.
-
Apply the solution to the soil of the potted plants (soil drench). Apply an equal volume of water to control plants.
-
Allow the plants to absorb the solution for a set period (e.g., 2-3 days).
-
Inoculate the plants with the pathogen by a suitable method (e.g., spray inoculation or leaf infiltration).
-
Incubate the plants under conditions conducive to disease development.
-
Assess disease symptoms and quantify pathogen growth at specified time points after inoculation.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound.
Caption: BABA signaling pathway in plants.
Caption: Workflow for BABA quantification.
Caption: Workflow for disease resistance assay.
Conclusion
This compound is a multifaceted secondary metabolite with a critical role in plant defense signaling. Its ability to prime plants for enhanced resistance against a wide array of pathogens makes it a subject of intense research for its potential applications in sustainable agriculture. While its biosynthetic pathway and roles in mammalian systems are still under investigation, the current body of knowledge provides a solid foundation for further exploration of this intriguing molecule. The detailed methodologies and quantitative data presented in this guide are intended to support researchers, scientists, and drug development professionals in their efforts to unravel the full potential of this compound.
References
- 1. GABA - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Dissecting the β-Aminobutyric Acid–Induced Priming Phenomenon in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plant perception of β-aminobutyric acid is mediated by an aspartyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (R)-3-Aminobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Aminobutanoic acid is a valuable chiral building block in the pharmaceutical industry, notably as a key intermediate in the synthesis of the antiretroviral drug Dolutegravir. The demand for enantiomerically pure (R)-3-aminobutanoic acid has driven the development of various synthetic strategies. Traditional chemical methods, such as chiral resolution, are often hampered by low yields and environmental concerns.[1] Consequently, biocatalytic approaches using engineered enzymes have emerged as highly efficient and sustainable alternatives.[1]
This document provides detailed application notes and protocols for the enantioselective synthesis of (R)-3-aminobutanoic acid, with a primary focus on enzymatic methods. It also discusses traditional chemical approaches for a comprehensive overview.
Enzymatic Synthesis of (R)-3-Aminobutanoic Acid
Biocatalysis offers a green and highly selective route to (R)-3-aminobutanoic acid. Two main classes of enzymes have been successfully employed: engineered aspartases and (R)-selective transaminases.
Engineered Aspartase Method
This method utilizes whole-cell biocatalysts, typically recombinant E. coli, expressing a rationally designed aspartase mutant. The enzyme catalyzes the asymmetric hydroamination of crotonic acid to yield (R)-3-aminobutanoic acid with high enantioselectivity and yield.[1]
Logical Workflow for Engineered Aspartase Method
Caption: Workflow for the synthesis of (R)-3-aminobutanoic acid using engineered aspartase.
Experimental Protocol: Biocatalytic Production using Engineered Aspartase [1]
-
Preparation of the Biocatalyst:
-
Cultivate recombinant E. coli expressing the engineered aspartase (e.g., T187L/N142R/N326L mutant) in a suitable fermentation medium.
-
Harvest the cells by centrifugation.
-
Permeabilize the cells to enhance substrate and product transport across the cell membrane. This can be achieved by treating the cell pellet with a solvent such as toluene.
-
-
Biotransformation Reaction:
-
Prepare the reaction mixture by dissolving crotonic acid in a buffer (e.g., 100 mM HEPES, 2 mM MgCl₂) and adding an ammonium (B1175870) source like NH₄Cl.
-
Adjust the pH of the solution to 8.0 using ammonia.
-
Resuspend the permeabilized cells (biocatalyst) in the substrate solution. A typical reaction may have a substrate concentration of 250 g/L and a cell concentration of 8 g/L.
-
Incubate the reaction mixture at 37°C with agitation (e.g., 200 rpm) for 24 hours.
-
-
Product Isolation and Purification:
-
Terminate the reaction by heating the mixture to 80°C for 10 minutes.
-
Separate the product-containing supernatant from the cell debris by centrifugation.
-
Concentrate the supernatant using rotary evaporation.
-
Purify the (R)-3-aminobutanoic acid by washing the concentrated product with ethanol.
-
Quantitative Data for Engineered Aspartase Method
| Parameter | Value | Reference |
| Substrate | Crotonic Acid | [1] |
| Biocatalyst | Recombinant E. coli with engineered aspartase | [1] |
| Yield | up to 287.6 g/L (96%) | [1] |
| Enantiomeric Excess (ee) | ≥99.9% | [2][3] |
| Reaction Time | 24 hours | [1][2] |
| Purity | 99% | [1] |
(R)-selective Transaminase Method
(R)-selective transaminases are another class of enzymes that can be used for the asymmetric synthesis of chiral amines. While the direct synthesis of (R)-3-aminobutanoic acid using transaminases is less commonly detailed in the provided results, the synthesis of its precursor, (R)-3-aminobutanol, from 4-hydroxy-2-butanone (B42824) is well-documented.[4] This highlights the potential of engineered transaminases in producing related chiral intermediates. The general principle involves the transfer of an amino group from an amino donor to a ketone substrate.
Signaling Pathway for Transaminase Engineering
Caption: Rational design workflow for engineering (R)-selective transaminases.
Chemical Synthesis of (R)-3-Aminobutanoic Acid
Traditional chemical methods for preparing enantiomerically pure (R)-3-aminobutanoic acid include chiral resolution of a racemic mixture and asymmetric synthesis using chiral auxiliaries.
Chiral Resolution
This method involves the separation of a racemic mixture of 3-aminobutanoic acid. The principle lies in the reaction of the racemate with a chiral resolving agent to form a pair of diastereomers, which can be separated based on their different physical properties, such as solubility.
Experimental Protocol: General Principle of Chiral Resolution
-
Diastereomer Formation: React the racemic this compound with an enantiomerically pure chiral base (e.g., brucine, (R)-1-phenylethylamine) to form a mixture of diastereomeric salts.
-
Diastereomer Separation: Separate the diastereomers by fractional crystallization. The less soluble diastereomer will crystallize out of the solution first.
-
Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a strong acid to remove the chiral resolving agent and obtain the desired enantiomer of this compound.
Quantitative Data for Chiral Resolution
| Parameter | Value | Remarks |
| Theoretical Max. Yield | 50% | Inefficient as one enantiomer is discarded. |
| Enantiomeric Excess (ee) | Can be high | Dependent on the efficiency of separation. |
| Drawbacks | Low yield, high cost, potential for pollution. | [1] |
Asymmetric Synthesis using Chiral Auxiliaries
In this approach, a chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired chiral center is established, the auxiliary is removed.
Logical Relationship in Chiral Auxiliary Synthesis
Caption: General scheme for asymmetric synthesis using a chiral auxiliary.
Summary and Comparison of Methods
The enantioselective synthesis of (R)-3-aminobutanoic acid can be achieved through various methods, each with its own advantages and disadvantages.
Comparison of Synthesis Methods
| Method | Key Advantages | Key Disadvantages | Typical Yield | Typical ee |
| Engineered Aspartase | High yield, excellent ee, green process, low cost. | Requires expertise in molecular biology and fermentation. | >95%[1] | ≥99.9%[2] |
| (R)-selective Transaminase | High enantioselectivity, potential for broad substrate scope. | May require significant protein engineering for specific substrates. | Varies | High |
| Chiral Resolution | Established methodology. | Maximum 50% yield, often laborious, use of resolving agents. | <50% | High |
| Chiral Auxiliary | Good stereocontrol. | Stoichiometric use of expensive chiral auxiliaries, multiple steps. | Varies | High |
Conclusion
For the industrial production of (R)-3-aminobutanoic acid, the engineered aspartase method stands out as the most efficient, cost-effective, and environmentally friendly approach, offering exceptionally high yields and enantiomeric purity. While chemical methods like chiral resolution and the use of chiral auxiliaries are valuable tools in asymmetric synthesis, they are generally less suitable for large-scale production of this specific compound due to inherent limitations in yield and cost. The continued development of novel biocatalysts, such as engineered transaminases, will likely further expand the toolbox for the efficient and sustainable synthesis of chiral amines and amino acids.
References
- 1. mdpi.com [mdpi.com]
- 2. Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2019062222A1 - Method for enzymatic preparation of r-3-aminobutyric acid - Google Patents [patents.google.com]
- 4. Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol [ouci.dntb.gov.ua]
Application Notes and Protocols for the Chemical Synthesis of 3-Aminobutanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of prevalent chemical methods for the synthesis of 3-aminobutanoic acid and its derivatives. Detailed experimental protocols for key methodologies are presented, accompanied by quantitative data to facilitate comparison and selection of the most suitable synthetic route for your research and development needs.
Introduction
This compound, a β-amino acid, and its derivatives are crucial building blocks in medicinal chemistry and drug development. Their incorporation into peptidomimetics can enhance metabolic stability and biological activity. This document outlines several effective synthetic strategies, including both classical and modern catalytic approaches, to access these valuable compounds.
Synthetic Methodologies Overview
A variety of synthetic routes have been developed to produce this compound and its derivatives. These methods can be broadly categorized as follows:
-
Catalytic Methods: These include palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines, offering efficient and selective routes.
-
Classical Organic Reactions: Traditional methods such as the Mannich reaction and Michael addition remain valuable for constructing the β-amino acid scaffold.
-
Asymmetric Synthesis: Enantiomerically pure this compound derivatives can be obtained through various asymmetric synthesis strategies, which are critical for pharmaceutical applications.
-
Functional Group Interconversion: Methods such as the reduction of (R)-3-aminobutanoic acid provide access to derivatives like (R)-3-aminobutanol.
-
Photochemical and Chemoenzymatic Methods: These modern techniques offer alternative and often greener approaches to the synthesis of these compounds.
The following sections provide detailed protocols and quantitative data for selected key methodologies.
I. Palladium-Catalyzed Intermolecular Aminocarbonylation of Alkenes
This method provides a convenient way to generate β-amino acid derivatives from simple alkenes. The use of a hypervalent iodine reagent is crucial for accelerating the intermolecular aminopalladation step.[1][2][3][4]
Quantitative Data
| Alkene Substrate | Amine Source | Product | Yield (%) | Reference |
| Styrene | Phthalimide | N-Phthaloyl-3-phenyl-3-aminobutanoate | 85 | [3] |
| 1-Octene | Oxazolidinone | N-Oxazolidinonyl-3-amino-decanoate | 72 | [3] |
| Ethylene | Phthalimide | N-Phthaloyl-3-aminobutanoate | 65 | [2] |
Experimental Protocol
General Procedure for Palladium-Catalyzed Aminocarbonylation:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (5 mol %), ligand (e.g., Xantphos, 10 mol %), and the hypervalent iodine reagent (e.g., PhI(OAc)₂, 1.2 equiv.).
-
Evacuate and backfill the tube with carbon monoxide (CO) gas (1 atm balloon).
-
Add the alkene (1.0 equiv.), the amine source (e.g., phthalimide, 1.2 equiv.), and a suitable solvent (e.g., 1,2-dichloroethane).
-
Stir the reaction mixture at a specified temperature (e.g., 80 °C) for the required time (e.g., 12-24 h).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired β-amino acid derivative.
Experimental Workflow
II. Nickel-Catalyzed Carboxylation of Aziridines
This protocol describes a nickel-catalyzed reductive carboxylation of N-substituted aziridines with carbon dioxide (CO₂) at atmospheric pressure to produce β-amino acids.[5][6][7][8] This method is characterized by its mild reaction conditions and experimental simplicity.[5][6][7][8]
Quantitative Data
| Aziridine (B145994) Substrate | Product | Yield (%) | Reference |
| N-Tosyl-2-phenylaziridine | N-Tosyl-3-phenyl-β-alanine | 85 | [5] |
| N-Boc-2-methylaziridine | N-Boc-3-aminobutanoic acid | 78 | [5] |
| N-Benzyl-2-ethylaziridine | N-Benzyl-3-aminopentanoic acid | 82 | [5] |
Experimental Protocol
General Procedure for Nickel-Catalyzed Carboxylation:
-
In a glovebox, charge an oven-dried vial with NiCl₂·glyme (5 mol %), a ligand (e.g., dppp, 6 mol %), and Mn powder (3.0 equiv.).
-
Add the aziridine substrate (1.0 equiv.) and a suitable solvent (e.g., DMPU).
-
Seal the vial and remove it from the glovebox.
-
Connect the vial to a CO₂ balloon.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 16-24 h).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with 1 M HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-catalyzed intermolecular aminocarbonylation of alkenes: efficient access of β-amino acid derivatives. | Semantic Scholar [semanticscholar.org]
- 3. Palladium-Catalyzed Intermolecular Aminocarbonylation of Alkenes: Efficient Access of β-Amino Acid Derivatives [organic-chemistry.org]
- 4. Palladium-catalyzed intermolecular aminocarbonylation of alkenes: efficient access of β-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ni-Catalyzed Carboxylation of Aziridines en Route to β-Amino Acids [organic-chemistry.org]
- 6. Ni-Catalyzed Carboxylation of Aziridines en Route to beta-Amino Acids [repositori.urv.cat]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ni-Catalyzed Carboxylation of Aziridines en Route to β-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 3-Aminobutanoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of 3-aminobutanoic acid, a β-amino acid, into synthetic peptides. The inclusion of β-amino acids can impart unique structural and functional properties to peptides, including enhanced proteolytic stability and the ability to form novel secondary structures, making them valuable building blocks in drug discovery and materials science.[1][2]
Introduction to this compound in Peptide Synthesis
This compound is a chiral β-amino acid that, when incorporated into a peptide backbone, introduces an additional methylene (B1212753) group compared to its α-amino acid counterpart, alanine. This structural modification can significantly influence the conformational preferences of the peptide, leading to the formation of stable helices, turns, and sheets.[2] Furthermore, peptides containing β-amino acids, often referred to as β-peptides, have demonstrated increased resistance to enzymatic degradation, a critical attribute for the development of peptide-based therapeutics.[1]
The synthesis of peptides containing this compound can be achieved through both solid-phase peptide synthesis (SPPS) and solution-phase methods. While standard coupling protocols can be adapted, optimization is often necessary to ensure high coupling efficiency and final peptide purity.
Quantitative Data Summary
While specific quantitative data for the coupling efficiency of this compound is not extensively documented in comparative studies, general principles of solid-phase peptide synthesis suggest that coupling efficiencies can be influenced by factors such as the coupling reagent, reaction time, and the sequence of the growing peptide. For α-amino acids, coupling efficiencies are typically expected to be high, often exceeding 99%, to ensure a reasonable overall yield for longer peptides. Difficult couplings, however, can result in lower efficiencies. Monitoring the reaction progress is crucial to determine the actual coupling yield for each step.
| Parameter | Typical Range for α-Amino Acid SPPS | Considerations for this compound |
| Coupling Efficiency | >99% | May require optimized coupling conditions (e.g., extended reaction times, use of potent activating agents like HATU) due to potential steric hindrance. Double coupling may be necessary. |
| Crude Peptide Purity | 50-95% (sequence dependent) | May be influenced by the success of the this compound coupling steps. Incomplete couplings can lead to deletion sequences. |
| Final Yield (after purification) | 10-50% (sequence and scale dependent) | Dependent on both the overall efficiency of the synthesis and the purification process. The altered hydrophobicity of the β-peptide may require optimization of HPLC purification conditions. |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines the manual synthesis of a peptide containing this compound on a Rink Amide resin, suitable for producing a C-terminally amidated peptide.
Materials:
-
Rink Amide resin
-
Fmoc-protected α-amino acids
-
Fmoc-3-aminobutanoic acid
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for 10 minutes and drain.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for α-amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates completion). If the test is positive, repeat the coupling step.
-
-
Incorporation of Fmoc-3-aminobutanoic acid:
-
Follow the same procedure as for α-amino acids (Step 3), using Fmoc-3-aminobutanoic acid.
-
Note: Due to potential steric hindrance, consider extending the coupling time to 4 hours or performing a double coupling. For a double coupling, after the initial coupling and washing, repeat the coupling step with a fresh solution of activated Fmoc-3-aminobutanoic acid.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in Step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Protocol 2: Peptide Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Materials:
-
Crude synthetic peptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile (B52724)
-
C18 RP-HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, a small amount of acetonitrile or a different solvent may be required.
-
Chromatography:
-
Equilibrate the C18 column with Solvent A.
-
Inject the dissolved peptide onto the column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Note on HPLC Analysis of β-Peptides: The incorporation of a β-amino acid can alter the peptide's hydrophobicity and retention time on a C18 column compared to its α-peptide analog. Method optimization, including the gradient slope, may be necessary to achieve optimal separation.
Visualizations
References
Application of 3-Aminobutanoic acid in the development of polymeric materials.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminobutanoic acid, a β-amino acid, is a versatile building block for the synthesis of novel polymeric materials.[1] Its incorporation into polymer chains can enhance mechanical properties, biocompatibility, and biodegradability, opening avenues for advanced applications in material science and drug delivery.[2] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential application of polymers derived from this compound.
Polymers derived from this compound, such as poly(this compound) (also known as polyamide 4, when derived from the 4-carbon amino acid), are analogous to naturally occurring poly(amino acid)s and are expected to exhibit favorable biocompatibility and biodegradability.[3] These properties make them attractive candidates for use in biomedical applications, including controlled drug delivery systems.[4][5][6]
Data Presentation
The following tables summarize key quantitative data for polymers derived from this compound. These tables are intended to be populated with experimental data obtained from the protocols outlined in this document.
Table 1: Molecular Weight and Polydispersity of Poly(this compound)
| Polymerization Method | Initiator/Catalyst | Monomer/Initiator Ratio | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Ring-Opening Polymerization | |||||
| Solution Polycondensation |
Table 2: Thermal Properties of Poly(this compound)
| Polymer Sample | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td, 5% weight loss) (°C) |
Table 3: Mechanical Properties of Poly(this compound) Films
| Polymer Film Sample | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
Table 4: In Vitro Biodegradation of Poly(this compound)
| Polymer Sample | Enzyme Solution | Incubation Time (days) | Weight Loss (%) |
| 7 | |||
| 14 | |||
| 28 |
Experimental Protocols
Synthesis of Poly(this compound)
Two primary methods for the synthesis of poly(this compound) are presented: ring-opening polymerization of its corresponding β-lactam (4-methyl-azetidin-2-one) and solution polycondensation of this compound.
This protocol is a general procedure for β-lactam synthesis and may require optimization.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
Suspend this compound in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the suspension with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Remove the solvent under reduced pressure to obtain the amino acid chloride hydrochloride.
-
Dissolve the crude product in anhydrous DCM and cool to 0 °C.
-
Add triethylamine dropwise with vigorous stirring.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude 4-methyl-azetidin-2-one by vacuum distillation or column chromatography.
This protocol is based on the anionic polymerization of similar lactams and may require optimization.
Materials:
-
4-methyl-azetidin-2-one
-
Anionic initiator (e.g., potassium tert-butoxide)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified 4-methyl-azetidin-2-one in anhydrous DMF in a flame-dried flask.
-
Add the anionic initiator at the desired monomer-to-initiator ratio.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the specified time (e.g., 24-72 hours).
-
Monitor the polymerization progress by techniques such as FTIR or by observing changes in viscosity.
-
Quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., water or diethyl ether).
-
Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum.
This protocol is a general method for polyamide synthesis and may require optimization.
Materials:
-
This compound
-
Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Dissolve this compound and NHS in anhydrous DMF in a flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC in anhydrous DMF dropwise with stirring.
-
Stir the reaction mixture at 0 °C for 2-4 hours and then at room temperature for 24-48 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Precipitate the polymer by pouring the filtrate into an excess of diethyl ether.
-
Collect the polymer by filtration, wash with diethyl ether, and dry under vacuum.
Characterization of Poly(this compound)
Procedure:
-
Prepare polymer solutions in a suitable solvent (e.g., hexafluoroisopropanol) at a known concentration (e.g., 1-2 mg/mL).[7]
-
Filter the solutions through a 0.22 µm filter before injection.
-
Calibrate the GPC system using polystyrene or poly(methyl methacrylate) standards of known molecular weights.[4]
-
Inject the polymer solution into the GPC system.
-
Analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[8][9][10]
FTIR Spectroscopy:
-
Record the FTIR spectrum of the polymer sample as a KBr pellet or a thin film.
-
Identify characteristic peaks for the amide group (N-H stretch around 3300 cm⁻¹, C=O stretch around 1640 cm⁻¹, and N-H bend around 1540 cm⁻¹).[11][12][13][14]
NMR Spectroscopy:
-
Dissolve the polymer in a suitable deuterated solvent (e.g., TFA-d or HFIP-d₂).
-
Record the ¹H NMR and ¹³C NMR spectra.
-
Assign the peaks to the corresponding protons and carbons in the polymer repeating unit to confirm the structure.[12][13][14]
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point.
-
Cool the sample at a controlled rate.
-
Reheat the sample at the same rate.
-
Determine the glass transition temperature (Tg) from the second heating scan.[15]
Thermogravimetric Analysis (TGA):
-
Accurately weigh 5-10 mg of the polymer into a TGA pan.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) up to a high temperature (e.g., 600 °C).
-
Record the weight loss as a function of temperature to determine the thermal stability and decomposition temperature (Td).[15][16][17]
Procedure:
-
Prepare thin films of the polymer by solution casting or melt pressing.[18][19][20][21][22]
-
Cut the films into dumbbell-shaped specimens according to ASTM D638 standards.[20]
-
Perform tensile tests using a universal testing machine at a constant crosshead speed.[20]
-
Record the stress-strain curve and determine the tensile strength, Young's modulus, and elongation at break.[20]
In Vitro Biodegradation Study
Procedure:
-
Prepare polymer films or microparticles of known weight.
-
Incubate the samples in a phosphate-buffered saline (PBS) solution (pH 7.4) containing a relevant enzyme (e.g., protease or lipase) at 37 °C.
-
At predetermined time points, remove the samples from the solution, wash them with deionized water, and dry them to a constant weight.
-
Calculate the percentage of weight loss to assess the extent of biodegradation.[23]
In Vitro Drug Release Study
Procedure:
-
Prepare drug-loaded microparticles or films using a suitable method (e.g., solvent evaporation or emulsion).
-
Accurately weigh a known amount of the drug-loaded polymer and place it in a release medium (e.g., PBS, pH 7.4) at 37 °C with gentle agitation.[24][25][26][27][28]
-
At specific time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Visualizations
References
- 1. innospk.com [innospk.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GPC for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]
- 5. research.rug.nl [research.rug.nl]
- 6. Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Properties, and Biodegradation of Sequential Poly(Ester Amide)s Containing γ-Aminobutyric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. infinitalab.com [infinitalab.com]
- 10. aimplas.net [aimplas.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. wjarr.com [wjarr.com]
- 14. researchgate.net [researchgate.net]
- 15. Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. uvm.edu [uvm.edu]
- 19. researchgate.net [researchgate.net]
- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 21. scribd.com [scribd.com]
- 22. desy.de [desy.de]
- 23. Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. kinampark.com [kinampark.com]
- 26. Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Protocol for using 3-Aminobutanoic acid as a plant defense primer.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Aminobutanoic acid (BABA), a non-protein amino acid, is a potent priming agent that enhances plant defense responses against a broad spectrum of biotic and abiotic stresses. Unlike conventional pesticides, BABA does not have direct antimicrobial activity but rather sensitizes the plant's innate immune system, leading to a faster and stronger defense reaction upon pathogen attack or exposure to environmental stress.[1][2] This phenomenon, known as priming, makes BABA an attractive tool for sustainable agriculture and the development of novel plant protection strategies. Recent studies have also revealed that BABA is an endogenous stress metabolite in plants, further highlighting its integral role in plant defense.[3][4] The R-enantiomer of BABA is the biologically active form.[5]
This document provides detailed application notes and experimental protocols for the use of BABA as a plant defense primer in research settings.
Data Presentation: Efficacy of BABA in Plant Defense
The following tables summarize the quantitative data on the efficacy of BABA in inducing disease resistance across various plant species and against different pathogens.
Table 1: Efficacy of BABA Applied as a Soil Drench
| Plant Species | Pathogen/Stress | BABA Concentration | Application Method | Efficacy | Reference(s) |
| Arabidopsis thaliana | Hyaloperonospora arabidopsidis | 80 µM | Soil Drench | Significant reduction in disease symptoms. | [6] |
| Arabidopsis thaliana | Pseudomonas syringae pv. tomato DC3000 | 250 µM | Soil Drench | Significant reduction in disease level and bacterial growth.[7] | [7] |
| Arabidopsis thaliana | Salt Stress (300 mM NaCl) | 250 µM | Soil Drench | 50% reduction in wilting. | [2][8] |
| Legumes (Vicia faba, Pisum sativum, etc.) | Acyrthosiphon pisum (Pea aphid) | Not specified | Soil Drench | Increased aphid mortality and reduced growth rate.[8][9] | [8][9] |
| Tomato (Solanum lycopersicum) | Meloidogyne incognita (Root-knot nematode) | Low doses (not specified) | Multiple Soil Drenches | Induced resistance to nematodes with minimal phytotoxicity.[10] | [10] |
Table 2: Efficacy of BABA Applied as a Foliar Spray
| Plant Species | Pathogen | BABA Concentration | Application Method | Efficacy | Reference(s) |
| Tomato (Solanum lycopersicum cv. Marmande) | Oidium neolycopersici | 10 mM | Foliar Spray | Significantly reduced sporulation. | [11] |
| Tomato (Solanum lycopersicum cv. Marmande) | Phytophthora parasitica | 10 mM | Foliar Spray | Significantly restricted pathogen spreading. | [11] |
| Tomato (Solanum lycopersicum) | Clavibacter michiganensis | 5 mM | Foliar Spray | 54% reduction in disease development. | [2] |
| Potato (Solanum tuberosum) | Phytophthora infestans | 10 mM | Foliar Spray | Significantly reduced lesion sizes. | [5] |
| Tobacco (Nicotiana tabacum) | Phytophthora parasitica | 5 mM | Foliar Spray | 21.78% inhibition of hyphal growth. | [12] |
| Mango (Mangifera indica) | Colletotrichum gloeosporioides | 50 mM | Fruit Dip | Effectively inhibited anthracnose lesion expansion. | [13] |
Table 3: Efficacy of BABA Applied as Seed Priming
| Plant Species | Pathogen | BABA Concentration | Application Method | Efficacy | Reference(s) |
| Tomato (Solanum lycopersicum) | Clavibacter michiganensis | 12 mM | Seed Priming (72h) | Most effective treatment in reducing disease severity. | [2] |
| Triticale (aged seeds) | - | 0.1 - 1.0 mM | Seed Treatment (3h) | Increased germination energy and germination by 10-14%; enhanced biomass by 17-26%. | [1] |
Experimental Protocols
1. Protocol for Soil Drench Application of BABA in Arabidopsis thaliana
This protocol is adapted from studies investigating BABA-induced resistance in the model plant Arabidopsis thaliana.[7]
Materials:
-
Arabidopsis thaliana plants (e.g., 4-5 weeks old) grown in individual pots.
-
DL-β-Aminobutanoic acid (BABA) stock solution (e.g., 100 mM in sterile water).
-
Sterile water.
-
Pathogen inoculum (e.g., Pseudomonas syringae pv. tomato DC3000 suspension).
-
Micropipettes and sterile tips.
Procedure:
-
Preparation of BABA solution: Prepare the desired final concentration of BABA (e.g., 250 µM) by diluting the stock solution in sterile water. Prepare a mock solution with sterile water only for control plants.
-
BABA Application: Apply the BABA solution as a soil drench to each pot. The volume applied should be sufficient to saturate the soil without causing waterlogging. A common application volume is 10-20 mL per pot, depending on the pot size. Apply the mock solution to control plants in the same manner.
-
Incubation: Keep the treated plants under standard growth conditions (e.g., 22°C, 16h light/8h dark cycle) for a priming period, typically 1-3 days before pathogen challenge.
-
Pathogen Inoculation: Inoculate the plants with the pathogen according to the specific experimental requirements. For P. syringae, this can be done by syringe infiltration or spray inoculation.
-
Disease Assessment: At 3-4 days post-inoculation, assess disease symptoms. This can include measuring lesion diameter, counting the number of diseased leaves, or quantifying bacterial growth within the leaves.[7]
2. Protocol for Foliar Spray Application of BABA in Tomato
This protocol is based on studies evaluating BABA-induced resistance in tomato plants against various pathogens.[11]
Materials:
-
Tomato plants (e.g., 5-6 weeks old).
-
DL-β-Aminobutanoic acid (BABA).
-
Sterile water.
-
Surfactant (e.g., Tween-20).
-
Spray bottles.
-
Pathogen inoculum (e.g., Oidium neolycopersici spore suspension).
Procedure:
-
Preparation of BABA solution: Dissolve BABA in sterile water to the desired final concentration (e.g., 10 mM). Add a surfactant (e.g., Tween-20 at 0.01% v/v) to ensure even coverage of the leaves. Prepare a mock solution of water and surfactant for control plants.
-
BABA Application: Spray the BABA solution onto the entire foliage of the tomato plants until runoff. Ensure both the adaxial and abaxial leaf surfaces are covered. Spray control plants with the mock solution.
-
Incubation: Allow the plants to dry and incubate them under appropriate growth conditions for a priming period, typically 2 days.[11]
-
Pathogen Inoculation: Inoculate the plants with the pathogen. For O. neolycopersici, this involves spraying a spore suspension onto the leaves.[11]
-
Disease Assessment: After an incubation period suitable for disease development (e.g., 14 days for powdery mildew), assess the disease severity. This can be done by counting the number of colonies or measuring the infected leaf area.[11]
Signaling Pathways and Experimental Workflows
BABA-Induced Defense Signaling Pathway
BABA-induced resistance is mediated through a complex network of phytohormone signaling pathways. The specific pathway activated is often dependent on the plant-pathogen interaction. Key signaling molecules involved include salicylic (B10762653) acid (SA), jasmonic acid (JA), abscisic acid (ABA), and ethylene (B1197577) (ET).[3][10] BABA primes the plant for a more robust activation of these pathways upon pathogen challenge.
Caption: BABA signaling pathway for induced resistance.
Experimental Workflow for Assessing BABA-Induced Resistance
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of BABA as a plant defense primer.
Caption: General experimental workflow for BABA studies.
Logical Relationship of BABA Priming
This diagram illustrates the core concept of priming, where BABA treatment alone has a minimal direct effect on defense gene expression but potentiates a much stronger response upon subsequent pathogen attack.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. TNAU Agritech Portal :: Crop Protection [agritech.tnau.ac.in]
- 4. haifa-group.com [haifa-group.com]
- 5. Proteomics and transcriptomics of the BABA-induced resistance response in potato using a novel functional annotation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissecting the β-Aminobutyric Acid–Induced Priming Phenomenon in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing Arabidopsis Salt and Drought Stress Tolerance by Chemical Priming for Its Abscisic Acid Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. β-Aminobutyric acid induced phytotoxicity and effectiveness against nematode is stereomer-specific and dose-dependent in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. β-aminobutyric acid (BABA)-induced resistance to tobacco black shank in tobacco (Nicotiana tabacum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. plantarchives.org [plantarchives.org]
- 13. β-Aminobutyric Acid Priming Acquisition and Defense Response of Mango Fruit to Colletotrichum gloeosporioides Infection Based on Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 3-Aminobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of 3-Aminobutanoic acid in biological matrices. The protocols focus on two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound, a beta-amino acid, is a molecule of growing interest in various fields of research due to its potential roles in metabolism and cellular signaling. Accurate and precise quantification of this analyte in biological samples is crucial for understanding its physiological functions and its potential as a biomarker or therapeutic agent. This document outlines validated protocols for its determination using state-of-the-art analytical instrumentation.
Part 1: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the direct analysis of this compound in complex biological matrices, often without the need for derivatization.
Application Note: Direct "Dilute and Shoot" LC-MS/MS Analysis
This method provides a rapid and straightforward approach for the quantification of this compound in plasma or serum with minimal sample preparation.
Experimental Protocol:
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 10 µL of a 30% sulfosalicylic acid solution to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate the samples at 4°C for 30 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer 50 µL of the supernatant to a new tube.
-
Add 450 µL of the initial mobile phase (see chromatographic conditions below) containing a suitable internal standard (e.g., deuterated this compound).
-
Vortex for 30 seconds.
-
The sample is now ready for injection into the LC-MS/MS system.
2. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A mixed-mode column capable of separating polar compounds, such as an Acclaim Trinity P1 or a similar column, is recommended. A typical dimension is 3.0 mm x 100 mm with a 3 µm particle size.
-
Mobile Phase A: Water with 0.12% formic acid.
-
Mobile Phase B: Acetonitrile (B52724) with 0.12% formic acid.
-
Gradient: Isocratic elution with 80% Mobile Phase B.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 4 µL.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 104 -> Product ion (m/z) 69.
-
Internal Standard (d2-γ-Aminobutyric acid as an example): Precursor ion (m/z) 106 -> Product ion (m/z) 71.
-
-
Key MS Parameters:
-
Spray Voltage: 3500 V.
-
Vaporizer Temperature: 370°C.
-
Sheath Gas: 45 arbitrary units.
-
Auxiliary Gas: 15 arbitrary units.
-
Quantitative Data Summary:
| Parameter | Typical Value |
| Linearity Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | ~1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Experimental Workflow for LC-MS/MS Analysis
Part 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and highly reproducible technique for the analysis of this compound. Due to its low volatility, derivatization is a mandatory step to convert it into a thermally stable and volatile compound suitable for gas chromatography.
Application Note: GC-MS Analysis with Silylation Derivatization
This protocol details the analysis of this compound using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) as the derivatizing agent.
Experimental Protocol:
1. Sample Preparation and Derivatization:
-
Extraction: For biological fluids, perform a protein precipitation step as described in the LC-MS/MS protocol. For tissue samples, homogenization followed by extraction with a suitable solvent (e.g., 80% ethanol) is required.
-
Drying: Transfer an aliquot of the extract to a reaction vial and evaporate to complete dryness under a stream of nitrogen at 60°C. It is crucial to ensure the sample is completely dry as MTBSTFA is moisture-sensitive.
-
Derivatization:
-
Add 50 µL of acetonitrile to the dried sample.
-
Add 50 µL of MTBSTFA.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the mixture at 100°C for 2 hours in a heating block or oven.
-
Cool the vial to room temperature.
-
The sample is now derivatized and ready for GC-MS analysis.
-
2. GC-MS Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
MS System: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
Characteristic ions for the TBDMS derivative of this compound should be determined from a full scan spectrum of a standard.
-
Quantitative Data Summary:
| Parameter | Expected Performance |
| Linearity Range | 1 - 500 µM |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | ~0.1 µM |
| Limit of Quantification (LOQ) | ~0.5 µM |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Workflow for GC-MS Analysis
Part 3: Signaling Pathways Involving β-Aminoisobutyric Acid (BAIBA)
While the direct signaling pathways of this compound are still under extensive investigation, the closely related molecule β-aminoisobutyric acid (BAIBA), an exercise-induced myokine, has been shown to be involved in several metabolic signaling cascades. Understanding these pathways can provide context for the biological significance of aminobutyric acids.
BAIBA Biosynthesis and Action
BAIBA is produced from the catabolism of valine and thymine.[1] It is released from muscle during exercise and acts on various tissues to mediate some of the beneficial effects of physical activity.
Molecular Signaling Cascade of BAIBA in Cardiomyocytes
Recent studies have elucidated a cardioprotective role for BAIBA. It has been shown to reduce metabolic stress and apoptosis in cardiomyocytes through the miR-208b/AMPK pathway.
References
Application Note: Quantitative Analysis of 3-Aminobutanoic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminobutanoic acid, a beta-amino acid, is of growing interest in biomedical research and drug development due to its potential roles in various physiological and pathological processes. Accurate and sensitive quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic studies, biomarker discovery, and understanding its metabolic pathways. Gas chromatography-mass spectrometry (GC-MS) offers a robust and highly sensitive platform for the analysis of volatile and semi-volatile compounds. However, due to the polar and non-volatile nature of amino acids, a derivatization step is essential to convert them into thermally stable and volatile derivatives suitable for GC-MS analysis. This application note provides a detailed protocol for the detection and quantification of this compound using GC-MS following a silylation-based derivatization.
Principle
The method is based on the derivatization of this compound to increase its volatility, followed by separation and quantification using GC-MS. The analytical workflow involves:
-
Sample Preparation: Extraction of this compound from the biological matrix and removal of interfering substances like proteins and lipids.
-
Derivatization: Chemical modification of the analyte to a volatile derivative. Silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a common and effective method for amino acids.
-
GC-MS Analysis: Separation of the derivatized this compound from other components on a gas chromatography column and subsequent detection and quantification by a mass spectrometer. Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and selectivity.
-
Quantification: Determination of the concentration of this compound by comparing its response to that of a known concentration of an internal standard.
Apparatus and Reagents
-
Apparatus:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
GC column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
-
Centrifuge
-
Vortex mixer
-
Heating block or oven
-
Autosampler vials with inserts
-
Pipettes and tips
-
-
Reagents:
-
This compound standard
-
Internal Standard (e.g., 2-Aminobutanoic acid or a stable isotope-labeled this compound)
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Pyridine, anhydrous
-
Hydrochloric acid (HCl)
-
Sodium sulfate, anhydrous
-
Experimental Protocols
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the internal standard (IS) in 10 mL of 0.1 M HCl separately.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with 0.1 M HCl to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Internal Standard Working Solution (10 µg/mL): Dilute the primary IS stock solution with 0.1 M HCl.
Sample Preparation (from Plasma)
-
Protein Precipitation: To 100 µL of plasma sample in a microcentrifuge tube, add 400 µL of cold methanol.
-
Internal Standard Spiking: Add 10 µL of the 10 µg/mL internal standard working solution.
-
Vortexing and Incubation: Vortex the mixture vigorously for 1 minute and incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40°C.
Derivatization Protocol
-
Reagent Addition: To the dried residue, add 50 µL of acetonitrile and 50 µL of MTBSTFA.
-
Incubation: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Transfer: Transfer the derivatized sample to an autosampler vial with an insert for GC-MS analysis.
GC-MS Analysis
-
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes
-
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Data Analysis
-
Peak Identification: Identify the peaks corresponding to the derivatized this compound and the internal standard based on their retention times.
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standard solutions.
-
Quantification: Determine the concentration of this compound in the samples using the regression equation from the calibration curve.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the GC-MS analysis of the TBDMS derivative of this compound. The exact values may vary depending on the specific instrument and conditions used.
| Parameter | This compound (TBDMS derivative) | Internal Standard (e.g., 2-Aminobutanoic Acid, TBDMS derivative) |
| Expected Retention Time (min) | 10 - 15 | Varies based on IS |
| Characteristic Mass Ions (m/z) | M-15, M-57, M-85 | Varies based on IS |
| Quantification Ion (m/z) | To be determined empirically (likely M-57) | To be determined empirically |
| Qualifier Ion(s) (m/z) | To be determined empirically (e.g., M-15) | To be determined empirically |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | - |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | - |
Note: The characteristic mass ions for TBDMS derivatives typically arise from the loss of a methyl group (M-15), a tert-butyl group (M-57), or a combination of the tert-butyl and a carbonyl group (M-85). The specific ions and their relative abundances should be determined by analyzing a standard of the derivatized compound.
Visualizations
Application Notes and Protocols: The Role of (R)-3-Amino-1-butanol in the Synthesis of Dolutegravir
Introduction
Dolutegravir (B560016) is a potent, second-generation HIV-1 integrase strand transfer inhibitor (INSTI) utilized in the treatment of HIV-1 infection.[1][2] Its chemical synthesis involves the strategic assembly of a complex polycyclic structure. A critical building block in this synthesis is the chiral amino alcohol, (R)-3-amino-1-butanol. This intermediate is incorporated to form a key fused 1,3-oxazinane (B78680) ring within the final dolutegravir molecule. This document outlines the pivotal role of (R)-3-amino-1-butanol, detailing its incorporation into the dolutegravir framework and various methods for its own synthesis. The provided protocols are intended for researchers, scientists, and drug development professionals.
It is important to clarify that while the query mentioned 3-aminobutanoic acid, the key intermediate widely documented and utilized in the synthesis of dolutegravir is (R)-3-amino-1-butanol .
I. Role of (R)-3-Amino-1-butanol in Dolutegravir Synthesis
The primary role of (R)-3-amino-1-butanol is to participate in a cyclization reaction with a pyridinone derivative to form the core tricyclic structure of dolutegravir. This reaction is a diastereoselective cyclization that establishes a crucial part of the drug's architecture.
The synthesis of dolutegravir often involves the reaction of (R)-3-amino-1-butanol with a functionalized pyridinone aldehyde or a related precursor.[3][4] For instance, one common route involves the condensation of (R)-3-amino-1-butanol with a compound like 5-methoxy-6-(methoxycarbonyl)-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-3-carboxylic acid to form the characteristic (4R,12aS)-methyloxo-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][3]oxazine ring system of dolutegravir.[4]
Logical Relationship: Dolutegravir Synthesis Pathway
Caption: General synthesis pathway for dolutegravir highlighting the key cyclization step.
II. Synthesis of (R)-3-Amino-1-butanol
The enantiopurity of (R)-3-amino-1-butanol is critical for the efficacy and safety of dolutegravir. Several synthetic routes, both chemical and enzymatic, have been developed to produce this chiral intermediate with high purity.
A. Chemical Synthesis and Resolution
A common approach involves the synthesis of a racemic mixture of 3-amino-1-butanol followed by chiral resolution.
Experimental Workflow: Chemical Synthesis and Resolution
Caption: Workflow for the chemical synthesis and chiral resolution of (R)-3-amino-1-butanol.
Protocol 1: Synthesis of Racemic 3-Amino-1-butanol and Chiral Resolution [2][5]
-
Oxime Formation: 4-Hydroxy-2-butanone is reacted with hydroxylamine (B1172632) to form the corresponding oxime.
-
Reduction: The oxime is reduced to a racemic mixture of 3-amino-1-butanol. While lithium aluminum hydride (LAH) can be used, a more economical and safer alternative is catalytic hydrogenation using Raney 'Ni'.[2][5] This method has been reported to yield an 85-90% mixture of enantiomers.[2][5]
-
Chiral Resolution: The racemic mixture is resolved using a chiral resolving agent, such as D-(-)-tartaric acid.[2][5] This selectively precipitates the (R)-isomer as a diastereomeric salt.
-
Hydrolysis: The resulting tartrate salt is hydrolyzed, for instance with potassium carbonate in methanol, to yield the pure (R)-3-amino-1-butanol.[2][5]
Quantitative Data: Chemical Synthesis and Resolution
| Step | Reagents/Catalyst | Yield | Chiral Purity (of final product) | Reference |
| Reduction of Oxime | Raney 'Ni' | 85-90% | - | [2][5] |
| Hydrolysis of Tartrate Salt | K₂CO₃, Methanol | 90% | 99.89% (by HPLC) | [2][5] |
B. Enzymatic Synthesis
Enzymatic methods offer a green and highly selective alternative for the synthesis of (R)-3-amino-1-butanol, often with the advantage of fewer byproducts.[1]
Protocol 2: Enzymatic Hydrolysis [1]
-
Reaction Setup: A racemic ester of 3-aminobutanol is subjected to enzymatic hydrolysis.
-
Enzyme Selection: Enzymes such as Penicillin Acylase G or Candida antarctica lipase (B570770) B (CAL-B) can be employed for the selective hydrolysis of one enantiomer, leaving the desired (R)-isomer.[1]
-
Reaction Conditions: The reaction is typically carried out in a buffered aqueous solution or an organic solvent like t-pentanol.
-
Workup: After the reaction, the enzyme is filtered off. The product is extracted from the aqueous phase using a solvent like methyl tert-butyl ether (MTBE). The organic layers are then dried and concentrated to yield the (R)-isomer.
Quantitative Data: Enzymatic Synthesis
| Enzyme | Solvent | Yield (w/w) | Chiral Purity | Reference |
| Penicillin Acylase G | Buffer | 0.4 | 97.4% | [1] |
| CAL-B | t-pentanol, Toluene, THF | Quantitative | >85% | [1] |
III. Incorporation of (R)-3-Amino-1-butanol in Dolutegravir Synthesis
The cyclization step is a cornerstone of the dolutegravir synthesis. Continuous flow chemistry has been explored to optimize this and other steps, significantly reducing reaction times and improving yields.[3][6]
Protocol 3: Diastereoselective Cyclization (Batch Process Example) [3]
-
Reactant Preparation: A solution of the aldehyde precursor (e.g., generated in situ from an acetal) is prepared in a suitable solvent like acetonitrile.
-
Addition of Amino Alcohol: (R)-3-amino-1-butanol is added to the reaction mixture, often in the presence of an acid catalyst such as acetic acid.
-
Reaction Conditions: The mixture is heated to a temperature of around 100°C for several hours to drive the cyclization.
-
Isolation: The resulting tricyclic product is then isolated and purified.
Quantitative Data: Cyclization Step
| Method | Temperature | Time | Isolated Yield | Reference |
| Batch | 100°C | 2.5 h | 66% | [3] |
| Continuous Flow | 120°C | 3 min (residence time) | 34% (HPLC yield) | [3] |
Conclusion
(R)-3-amino-1-butanol is an indispensable chiral intermediate in the synthesis of dolutegravir. Its enantiopure preparation, whether through chemical resolution or enzymatic methods, is a critical aspect of the overall manufacturing process. The subsequent diastereoselective cyclization reaction, where this intermediate is incorporated, defines the core structure of the final active pharmaceutical ingredient. The development of efficient and scalable protocols for both the synthesis of (R)-3-amino-1-butanol and its use in the main dolutegravir synthetic pathway is of paramount importance for ensuring the accessibility of this vital antiretroviral medication.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. An Improved Preparation of (R)-3-Aminobutanol, a Key Intermediate for the Synthesis of Dolutegravir Sodium | Bentham Science [eurekaselect.com]
- 3. Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9573965B2 - Process for the preparation of Dolutegravir - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 7‐Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biocatalytic Production of 3-Aminobutanoic Acid using Recombinant E. coli
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the production of (R)-3-aminobutanoic acid, a valuable chiral intermediate in the synthesis of pharmaceuticals, utilizing a whole-cell biocatalyst system based on recombinant Escherichia coli. The methodology leverages an engineered aspartase to catalyze the conversion of crotonic acid to the desired product with high efficiency and stereoselectivity.[1][2]
Introduction
(R)-3-aminobutanoic acid is a key building block in the synthesis of several active pharmaceutical ingredients. Traditional chemical synthesis routes for this compound often involve harsh reaction conditions, the use of hazardous reagents, and result in racemic mixtures requiring costly and inefficient chiral resolution steps.[1][2] Biocatalysis using engineered microorganisms offers a green and sustainable alternative, providing high yields and enantiopurity under mild reaction conditions.[1][2]
This document details the use of a recombinant E. coli BL21(DE3) strain, engineered to overexpress a rationally designed aspartase mutant. This engineered enzyme exhibits high activity towards the non-natural substrate, crotonic acid, facilitating its conversion to (R)-3-aminobutanoic acid. The whole-cell approach simplifies the process by eliminating the need for enzyme purification.
Biocatalytic Pathway
The core of this biocatalytic process is the engineered aspartase from E. coli. Through rational design and site-directed mutagenesis, the enzyme's substrate specificity was altered to efficiently catalyze the amination of crotonic acid. The specific mutant, T187L/N142R/N326L, has demonstrated significantly enhanced catalytic efficiency for this conversion.[1][2]
Caption: Biocatalytic conversion of crotonic acid to (R)-3-aminobutanoic acid.
Data Presentation
The following tables summarize the quantitative data obtained from shake flask and bioreactor scale production of (R)-3-aminobutanoic acid using the recombinant E. coli whole-cell biocatalyst.
Table 1: Shake Flask Bioconversion Performance
| Parameter | Value | Reference |
| Substrate | Crotonic Acid | [1] |
| Biocatalyst | Permeabilized recombinant E. coli cells | [1] |
| Initial Substrate Concentration | 20 g/L | [1] |
| Cell Concentration | 2 g/L | [1] |
| Temperature | 37 °C | [1] |
| pH | 8.0 | [1] |
| Reaction Time | 24 hours | [1] |
| Product Titer | ~19.4 g/L | [1] |
| Conversion Rate | ~97% | [1] |
Table 2: Optimized Bioreactor Scale-Up Performance
| Parameter | Value | Reference |
| Bioreactor Scale | 7 L | [1][2] |
| Substrate | Crotonic Acid | [1][2] |
| Initial Substrate Concentration | 250 g/L | [1][2] |
| Cell Concentration | 8 g/L | [1] |
| Temperature | 37 °C | [1] |
| pH | 8.0 | [1] |
| Reaction Time | 24 hours | [1][2] |
| Final Product Titer | 287.6 g/L (Shake Flask), 284 g/L (7L Fermenter) | [1][2] |
| Yield | 96% (Shake Flask), 95% (7L Fermenter) | [1][2] |
| Enzyme Activity (T187L/N142R/N326L mutant) | 1516 U/mg | [1][2] |
Experimental Workflow
The overall process for producing (R)-3-aminobutanoic acid involves several key stages, from the initial transformation of the expression vector into the E. coli host to the final bioconversion and product recovery.
Caption: Overall experimental workflow for 3-aminobutanoic acid production.
Detailed Experimental Protocols
Protocol 1: Preparation of Recombinant E. coli Strain
This protocol describes the transformation of the expression plasmid containing the engineered aspartase gene into competent E. coli BL21(DE3) cells.
Materials:
-
pET-based expression vector with engineered aspartase gene
-
Competent E. coli BL21(DE3) cells
-
Luria-Bertani (LB) agar (B569324) plates with appropriate antibiotic (e.g., 100 µg/mL ampicillin)
-
SOC medium
-
Microcentrifuge tubes
-
Water bath at 42°C
-
Incubator at 37°C
Procedure:
-
Thaw a 50 µL aliquot of competent E. coli BL21(DE3) cells on ice.
-
Add 1-5 µL of the plasmid DNA (containing the engineered aspartase gene) to the competent cells.
-
Gently mix by flicking the tube and incubate on ice for 30 minutes.
-
Heat-shock the cells by placing the tube in a 42°C water bath for 45-60 seconds.
-
Immediately transfer the tube back to ice for 2 minutes.
-
Add 950 µL of SOC medium to the tube and incubate at 37°C for 1 hour with shaking (200-250 rpm).
-
Spread 100-200 µL of the cell suspension onto LB agar plates containing the selective antibiotic.
-
Incubate the plates overnight at 37°C.
Protocol 2: Cultivation and Induction of Recombinant E. coli
This protocol details the growth of the recombinant E. coli and induction of engineered aspartase expression.
Materials:
-
Single colony of recombinant E. coli from the transformation plate
-
LB medium with the appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (e.g., 1 M)
-
Shake flasks
-
Incubator shaker
Procedure:
-
Seed Culture: Inoculate a single colony of the recombinant E. coli into 5 mL of LB medium containing the selective antibiotic. Incubate overnight at 37°C with shaking at 220 rpm.
-
Main Culture: Inoculate 100 mL of LB medium (with antibiotic) in a 500 mL shake flask with 1 mL of the overnight seed culture.
-
Incubate the main culture at 37°C with shaking at 220 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Add IPTG to a final concentration of 0.1 mM.
-
Continue to incubate the culture at a reduced temperature, for instance 30°C, for 6 hours to allow for protein expression.[1]
Protocol 3: Preparation of Whole-Cell Biocatalyst
This protocol describes the harvesting and permeabilization of the E. coli cells to be used as the biocatalyst.
Materials:
-
Induced E. coli culture
-
Centrifuge and appropriate centrifuge tubes
-
Ethanol (35% v/v)
-
Sterile water or buffer for washing
Procedure:
-
Cell Harvesting: Centrifuge the 100 mL induced culture at 5,000 rpm for 5-10 minutes to pellet the cells.
-
Discard the supernatant.
-
Washing (Optional): Resuspend the cell pellet in sterile water or a suitable buffer and centrifuge again to wash the cells. Discard the supernatant.
-
Permeabilization: Resuspend the cell pellet in 35% (v/v) ethanol.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge the suspension at 6,000 rpm for 10 minutes to collect the permeabilized cells.
-
Discard the supernatant. The resulting cell pellet is the whole-cell biocatalyst, ready for use in the bioconversion reaction.
Protocol 4: Biocatalytic Conversion of Crotonic Acid
This protocol details the whole-cell biocatalytic reaction to produce (R)-3-aminobutanoic acid.
Materials:
-
Permeabilized recombinant E. coli cells
-
Crotonic acid
-
HEPES buffer (100 mM, pH 8.0)
-
MgCl₂ (2 mM)
-
NH₄Cl
-
Ammonia solution for pH adjustment
-
Shake flask or bioreactor
-
Incubator shaker or bioreactor with temperature and pH control
Procedure:
-
Reaction Mixture Preparation:
-
Dissolve crotonic acid in 100 mM HEPES buffer containing 2 mM MgCl₂.
-
Add NH₄Cl to a concentration equimolar to the crotonic acid.
-
Adjust the pH of the solution to 8.0 using ammonia solution.
-
-
Biocatalyst Addition: Resuspend the permeabilized cell pellet in the prepared reaction mixture to the desired final cell concentration (e.g., 2 g/L for shake flask or 8 g/L for bioreactor).
-
Reaction: Incubate the reaction mixture at 37°C with agitation (e.g., 200 rpm).
-
Sampling and Termination: Take samples at regular intervals to monitor the reaction progress. To stop the reaction in the samples, heat them at 80°C for 10 minutes.
-
Analysis: Analyze the concentration of crotonic acid and (R)-3-aminobutanoic acid in the samples using a suitable method such as High-Performance Liquid Chromatography (HPLC).
Protocol 5: Purification and Analysis of (R)-3-Aminobutanoic Acid (General Guidance)
A general approach for the purification and analysis of the product is outlined below. Specific conditions may need to be optimized.
Purification:
-
Cell Removal: Centrifuge the final reaction mixture at a high speed to pellet the cell debris.
-
Supernatant Treatment: The supernatant containing the product can be further purified. Ion-exchange chromatography is a common method for separating amino acids from a complex mixture.
-
Load the supernatant onto a suitable cation exchange resin.
-
Wash the column to remove unbound impurities.
-
Elute the bound this compound using a pH or salt gradient.
-
-
Desalting and Concentration: The fractions containing the product can be desalted and concentrated, for example, by rotary evaporation or lyophilization.
Analysis by HPLC:
-
Derivatization: As this compound lacks a strong chromophore, pre-column derivatization with a reagent such as o-phthalaldehyde (B127526) (OPA) or a similar agent is typically required for UV or fluorescence detection.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate (B1210297) or phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.
-
Detection: UV or fluorescence detection at the appropriate wavelength for the chosen derivatizing agent.
-
-
Quantification: A standard curve of known concentrations of this compound should be prepared and analyzed under the same conditions to quantify the product in the samples.
References
Application Notes & Protocols: Continuous Flow Synthesis of 3-Aminobutanoic Acid for Industrial Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Aminobutanoic acid, a valuable β-amino acid, serves as a critical building block in the synthesis of various pharmaceuticals, agrochemicals, and bioactive compounds.[1] Notably, the (R)-enantiomer is a key intermediate in the production of the antiretroviral drug dolutegravir.[2][3] Traditional batch production methods for this compound can be inefficient and challenging to scale. Continuous flow chemistry offers a promising alternative, providing enhanced control over reaction parameters, improved safety, and the potential for higher yields and purity.[1][4] This document provides detailed application notes and a protocol for the continuous flow synthesis of this compound.
Industrial Applications of this compound
This compound and its derivatives have a wide range of applications across various industries:
-
Pharmaceuticals: As a chiral building block for synthesizing complex active pharmaceutical ingredients (APIs).[1] The stereochemistry of the amino acid is often crucial for the therapeutic effect of the final drug molecule.
-
Agrochemicals: Used in the development of novel pesticides and herbicides.[1]
-
Material Science: Incorporated into polymer chains to enhance mechanical properties or biocompatibility.[1]
-
Biochemistry and Proteomics: Serves as a fundamental component for creating peptides and other complex molecules for research purposes.[1]
-
Plant Biology: Has shown potential as a plant defense primer in agriculture.[1]
Continuous Flow Synthesis Approach
The synthesis of β-amino acids can be achieved through various methods, including the Arndt-Eistert homologation from α-amino acids and the Michael addition of amines to α,β-unsaturated carbonyl compounds.[5][6] For industrial-scale continuous flow production of this compound, a direct and atom-economical approach is highly desirable. The protocol detailed below is based on the Michael addition of ammonia (B1221849) to crotonic acid. This method is advantageous due to the ready availability and low cost of the starting materials.
Quantitative Data Summary
The following table summarizes representative quantitative data for the continuous flow synthesis of this compound based on the described protocol. This data is illustrative and may be optimized for specific industrial requirements.
| Parameter | Value | Unit |
| Reactor Type | Packed-Bed Reactor (Amberlyst-15) | - |
| Reactor Volume | 10 | mL |
| Temperature | 120 | °C |
| Pressure | 10 | bar |
| Residence Time | 20 | min |
| Crotonic Acid Conc. | 1.0 | M in Methanol (B129727) |
| Ammonia Conc. | 2.0 | M in Methanol |
| Flow Rate (Total) | 0.5 | mL/min |
| Yield (Crude) | >95 | % |
| Purity (after purification) | >98 | % |
| Space-Time Yield | 2.9 | kg L⁻¹ day⁻¹ |
Experimental Protocol
This protocol describes the continuous flow synthesis of this compound from crotonic acid and ammonia using a packed-bed reactor with an acidic ion-exchange resin as the catalyst.
Materials and Equipment:
-
Crotonic acid (98%)
-
Ammonia solution (7N in Methanol)
-
Methanol (Anhydrous)
-
Amberlyst-15 ion-exchange resin
-
HPLC pump system (2 pumps)
-
T-mixer
-
Packed-bed reactor column
-
Back-pressure regulator
-
Heat exchanger/cooler
-
Product collection vessel
-
Inline purification system (optional, e.g., scavenger resin column)[7]
Procedure:
-
Catalyst Packing: The reactor column is packed with Amberlyst-15 resin. The resin should be washed with methanol before use to remove any impurities.
-
Reagent Preparation:
-
Reagent A: Prepare a 1.0 M solution of crotonic acid in anhydrous methanol.
-
Reagent B: Use a commercially available 7N solution of ammonia in methanol, or prepare a 2.0 M solution of ammonia in anhydrous methanol.
-
-
System Setup:
-
Connect the reagent reservoirs to two separate HPLC pumps.
-
The outlets of the pumps are connected to a T-mixer.
-
The outlet of the T-mixer is connected to the inlet of the packed-bed reactor.
-
The reactor is placed in a column heater or oil bath to maintain the desired temperature.
-
The outlet of the reactor is connected to a back-pressure regulator to maintain the system pressure.
-
A heat exchanger is placed after the back-pressure regulator to cool the reaction mixture before collection.
-
The final outlet is directed to a product collection vessel.
-
-
Reaction Execution:
-
Set the temperature of the reactor to 120 °C.
-
Set the back-pressure regulator to 10 bar.
-
Pump Reagent A and Reagent B at equal flow rates (e.g., 0.25 mL/min each for a total flow rate of 0.5 mL/min) into the system.
-
Allow the system to reach a steady state (typically 3-5 residence times).
-
Collect the product mixture.
-
-
Work-up and Purification:
-
The collected solution contains this compound, unreacted starting materials, and methanol.
-
The solvent is removed under reduced pressure.
-
The crude product can be purified by crystallization. Water can be used as an antisolvent to precipitate the product from an ethanol (B145695) solution.[8]
-
For a fully continuous process, inline purification using scavenger resins can be employed to remove unreacted starting materials.[7]
-
Visualizations
Caption: Workflow for the continuous synthesis of this compound.
Safety Considerations
-
Ammonia is a corrosive and toxic gas. All operations should be performed in a well-ventilated fume hood.
-
The reaction is performed at elevated temperature and pressure. Ensure all fittings and tubing are rated for the reaction conditions.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
The described continuous flow protocol for the synthesis of this compound offers a scalable, efficient, and safe alternative to traditional batch methods. The use of a packed-bed reactor with a heterogeneous catalyst simplifies product purification and allows for long-term, continuous operation. This methodology is well-suited for industrial applications where high throughput and consistent product quality are essential. Further optimization of reaction conditions and inline purification strategies can be tailored to specific manufacturing needs.
References
- 1. innospk.com [innospk.com]
- 2. mdpi.com [mdpi.com]
- 3. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common byproducts in the synthesis of 3-Aminobutanoic acid and their removal.
Welcome to the technical support center for the synthesis and purification of 3-aminobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common byproducts and their removal during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound and what are their typical byproducts?
A1: Several common synthetic routes are employed to produce this compound, each with a characteristic byproduct profile. The choice of synthesis often depends on the desired scale, stereochemistry, and available starting materials.
| Synthesis Method | Common Byproducts |
| Malonic Ester Synthesis | Dialkylated malonic esters, unreacted diethyl malonate, mono-alkylated malonic ester.[1] |
| Gabriel Synthesis | Phthalhydrazide (B32825) (when using hydrazine (B178648) for deprotection), phthalic acid (with acidic hydrolysis).[2] |
| Hofmann Rearrangement | Carbamates (if alcohol is present), unreacted starting amide.[3][4] |
| Aza-Michael Addition | Bis-adduct (di-addition product).[5] |
Q2: My this compound product "oiled out" during crystallization. What should I do?
A2: "Oiling out," where the compound separates as a liquid instead of a solid, can occur if the melting point of your product (or an impure mixture) is lower than the temperature of the crystallization solution.[2] This is a common issue with amino acids. Here are some troubleshooting steps:
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Increase Solvent Volume: Your compound may be coming out of solution too quickly. Try re-heating the mixture and adding more of the primary solvent to keep the compound dissolved longer as it cools.[2]
-
Lower the Cooling Rate: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Rapid cooling encourages oiling out.
-
Change the Solvent System: If the problem persists, you may need to select a different solvent or solvent pair for recrystallization.
-
Add Seed Crystals: If you have a small amount of pure, solid this compound, adding a seed crystal to the cooled solution can induce crystallization.[6]
-
Purify Further Before Crystallization: Significant impurities can lower the melting point of your product. Consider an initial purification step, like a column, before recrystallization.
Q3: I have a low yield after recrystallization. How can I improve it?
A3: A low yield is often due to the product remaining in the mother liquor.[2] Here's how to address this:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve your crude product.
-
Check Mother Liquor: After filtration, evaporate a small amount of the filtrate. If a significant amount of solid remains, your product is likely still in solution. You can try to recover more product by partially evaporating the solvent from the mother liquor and cooling it again to induce further crystallization.
-
Ensure Complete Crystallization: Allow sufficient time for crystallization to occur at room temperature and then in an ice bath before filtering.
Troubleshooting Guides by Synthesis Method
Malonic Ester Synthesis
Problem: My final product is contaminated with a dialkylated byproduct.
The malonic ester synthesis is prone to the formation of dialkylated species, where two alkyl groups are added to the active methylene (B1212753) group of the malonic ester.[1]
Solution 1: Recrystallization
Recrystallization is an effective method for separating the desired mono-alkylated product from the more nonpolar dialkylated byproduct. An ethanol (B145695)/water solvent system is often effective.
Experimental Protocol: Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol (near boiling).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water (e.g., 30:70 ethanol:water).
-
Drying: Dry the crystals in a vacuum oven.
Expected Purity and Yield:
| Parameter | Value |
| Purity after Recrystallization | >98% |
| Typical Yield | 70-85% |
Note: The optimal ethanol to water ratio will depend on the impurity profile and should be determined empirically.
Solution 2: Ion-Exchange Chromatography
Ion-exchange chromatography separates molecules based on their charge. This compound, being an amino acid, is zwitterionic and its charge can be manipulated by adjusting the pH. This allows for its separation from neutral organic byproducts like unreacted malonic ester and the dialkylated byproduct.
Experimental Protocol: Cation-Exchange Chromatography
-
Resin Preparation: Use a strong acid cation exchange resin (e.g., Dowex 50W X8). Pack a column with the resin and wash it thoroughly with deionized water.
-
Equilibration: Equilibrate the column with a low pH buffer (e.g., 0.1 M HCl) to ensure the amino acid is protonated and will bind to the resin.
-
Sample Loading: Dissolve the crude product in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the equilibration buffer to elute neutral byproducts (dialkylated ester, unreacted starting materials).
-
Elution: Elute the bound this compound using a buffer with a higher pH or a salt gradient (e.g., 2 M aqueous ammonia).
-
Isolation: Collect the fractions containing the product and remove the solvent under reduced pressure. The product may need to be further purified by recrystallization to remove any remaining salts.
Gabriel Synthesis
Problem: My product is contaminated with phthalhydrazide.
When hydrazine is used to deprotect the phthalimide (B116566) intermediate, the byproduct phthalhydrazide is formed, which can be challenging to separate from the desired primary amine.[2]
Solution: Acid-Base Extraction
Phthalhydrazide is sparingly soluble in many organic solvents and can often be removed by filtration. However, for more complete removal, an acid-base extraction can be employed.
Experimental Protocol: Acid-Base Extraction
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Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Acidic Extraction: Extract the organic layer with an aqueous acid solution (e.g., 1 M HCl). The this compound will move into the aqueous layer as its ammonium (B1175870) salt, while the neutral phthalhydrazide remains in the organic layer.
-
Separation: Separate the aqueous and organic layers. Discard the organic layer containing the phthalhydrazide.
-
Basification and Isolation: Basify the aqueous layer with a base (e.g., NaOH) to the isoelectric point of this compound (around pH 7) to precipitate the product.
-
Filtration and Washing: Collect the precipitated this compound by vacuum filtration and wash with cold water.
-
Drying: Dry the purified product.
Hofmann Rearrangement
Problem: I have a carbamate (B1207046) byproduct in my reaction mixture.
The isocyanate intermediate formed during the Hofmann rearrangement can be trapped by any nucleophilic solvent, such as an alcohol, leading to the formation of a carbamate byproduct.[3][4]
Solution: Hydrolysis and Extraction
Carbamates can be hydrolyzed back to the amine under basic or acidic conditions, although this can sometimes be slow. A more straightforward approach is often to separate the desired amino acid from the neutral carbamate byproduct using its acidic and basic properties.
Experimental Protocol: Purification via Acid-Base Properties
-
Dissolution: Dissolve the crude product in water.
-
Acidification: Acidify the solution with an acid like HCl to a pH of around 2-3. This will protonate the amino group of this compound, making it highly water-soluble.
-
Organic Wash: Wash the acidic aqueous solution with an organic solvent like ethyl acetate (B1210297). The neutral carbamate byproduct will partition into the organic layer.
-
Separation: Separate the layers and discard the organic layer.
-
Neutralization and Precipitation: Adjust the pH of the aqueous layer to the isoelectric point of this compound (around pH 7) with a base (e.g., NaOH or NH4OH) to precipitate the pure product.
-
Isolation: Collect the product by filtration, wash with cold water, and dry.
Aza-Michael Addition
Problem: My reaction produced a significant amount of the bis-adduct.
In the aza-Michael addition of a primary amine to a Michael acceptor, the initial mono-adduct can react further to form a bis-adduct.[5]
Solution: Column Chromatography
The bis-adduct is typically less polar than the desired mono-adduct (this compound). This difference in polarity can be exploited for separation using silica (B1680970) gel column chromatography.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Pack a silica gel column with a suitable non-polar solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Sample Loading: Dissolve the crude reaction mixture in a minimum amount of the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane). The less polar bis-adduct will elute first, followed by the more polar this compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Disclaimer: These protocols and troubleshooting guides are intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions. The specific conditions for purification may need to be optimized for your particular reaction scale and impurity profile.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. purechemistry.org [purechemistry.org]
- 5. Formation of mono- and bis-Michael adducts by the reaction of nucleophilic amino acids with hydroxymethylvinyl ketone, a reactive metabolite of 1,3-butadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
Troubleshooting low enantiomeric excess in chiral synthesis of 3-Aminobutanoic acid.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low enantiomeric excess (ee) during the chiral synthesis of 3-Aminobutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for obtaining enantiomerically pure this compound?
A1: The primary strategies for the stereoselective synthesis of this compound include:
-
Asymmetric Hydrogenation: This method often involves the hydrogenation of a prochiral β-enamido ester or a β-keto ester precursor using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands).[1][2]
-
Enzymatic Kinetic Resolution: This approach utilizes enzymes, such as lipases or transaminases, to selectively react with one enantiomer of a racemic mixture of a this compound precursor, leaving the other enantiomer in high enantiomeric excess.[1][3]
-
Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, such as an aldol (B89426) addition or conjugate addition, and is subsequently removed to yield the chiral product.[4][5]
-
Chiral Pool Synthesis: This strategy utilizes naturally occurring chiral molecules, such as amino acids or sugars, as starting materials.[6]
Q2: How can I accurately determine the enantiomeric excess (ee) of my this compound sample?
A2: The most common and reliable methods for determining enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[5] These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification. Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents can also be used.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chiral synthesis of this compound, categorized by the synthetic method.
Asymmetric Hydrogenation of β-Keto Ester Precursors
Problem: Low enantiomeric excess (ee) in the resulting β-hydroxy ester.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Catalyst System | Screen different chiral ligands and metal precursors. The choice of ligand can significantly impact enantioselectivity.[4][7] For example, different chiral ferrocenyl P,N,N-ligands with an Iridium catalyst can yield varying ee values.[2] | Improved enantioselectivity. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Lowering the temperature often improves enantioselectivity by favoring the transition state leading to the desired enantiomer.[4][8] | Increased enantiomeric excess. |
| Solvent Effects | Vary the solvent. Protic solvents like methanol (B129727) or isopropanol (B130326) are commonly used. The polarity and coordinating ability of the solvent can influence catalyst performance.[4][9] | Enhanced catalyst activity and selectivity. |
| Impure Substrate | Ensure the β-keto ester starting material is of high purity. Impurities can poison the catalyst or compete in the reaction, leading to lower ee. | Consistent and higher enantioselectivity. |
| Catalyst Racemization or Degradation | Handle the chiral catalyst under inert conditions (e.g., under Argon or Nitrogen) to prevent degradation. Ensure the catalyst is stored properly.[4] | Maintained catalyst integrity and reproducible results. |
| Incorrect Hydrogen Pressure | Optimize the hydrogen pressure. The optimal pressure can be catalyst and substrate-dependent. | Improved reaction rate and enantioselectivity. |
Enzymatic Kinetic Resolution
Problem: Low enantiomeric excess (ee) of the desired this compound enantiomer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Enzyme Choice | Screen different enzymes (e.g., various lipases, transaminases). Enzyme selectivity is highly substrate-specific.[10][11] | Identification of an enzyme with higher enantioselectivity for your substrate. |
| Incorrect pH | Optimize the pH of the reaction medium. Enzyme activity and selectivity are highly pH-dependent. Extreme pH values can lead to enzyme denaturation.[12] | Enhanced enzyme activity and enantioselectivity. |
| Suboptimal Temperature | Determine the optimal temperature for the enzymatic reaction. Higher temperatures can increase reaction rates but may also lead to enzyme denaturation or reduced selectivity.[12] | Improved balance between reaction rate and enantioselectivity. |
| Low Enzyme Concentration | Increase the enzyme loading. Insufficient enzyme can lead to slow reaction rates and incomplete resolution.[12] | Faster reaction and achievement of desired conversion. |
| Reaction Time Not Optimized | Monitor the reaction over time. For kinetic resolutions, the reaction should be stopped at or near 50% conversion to achieve the highest possible ee for the unreacted starting material.[13] | Maximized enantiomeric excess of the remaining substrate. |
| Presence of Inhibitors | Ensure the substrate and solvent are free from impurities that could act as enzyme inhibitors. | Restored enzyme activity and selectivity. |
Chiral Auxiliary-Mediated Synthesis
Problem: Poor diastereoselectivity in the key stereocenter-forming step.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Chiral Auxiliary | Select a chiral auxiliary that is known to provide high stereocontrol for the specific reaction type (e.g., Evans oxazolidinones for aldol reactions).[4][5] | Increased diastereoselectivity. |
| Suboptimal Reaction Temperature | Perform the reaction at low temperatures (e.g., -78 °C) to maximize stereocontrol.[4] | Improved diastereomeric ratio. |
| Incorrect Reagents or Stoichiometry | Ensure the use of appropriate reagents and correct stoichiometry. For example, in an aldol reaction, the choice of Lewis acid and base can influence the enolate geometry and subsequent diastereoselectivity.[4] | Formation of the desired diastereomer. |
| Steric Hindrance | If poor selectivity persists, consider using a different chiral auxiliary with different steric properties to better control the facial selectivity of the reaction.[4] | Improved diastereoselectivity. |
| Protecting Group Effects | The choice of protecting groups on the substrate can influence the stereochemical outcome by directing the approach of reagents. Experiment with different protecting groups.[14] | Enhanced diastereoselectivity. |
Quantitative Data Summary
Table 1: Enantioselective Chemoenzymatic Synthesis of (S)-3-Aminobutanoic Acid
| Step | Reaction | Key Reagents/Catalyst | Solvent | Yield | Enantiomeric Excess (ee) |
| 1 | Aza-Michael Addition | Benzylamine, Ethyl Crotonate | - | - | - |
| 2 | Enzymatic Resolution | Candida antarctica lipase (B570770) B | Solvent-free | - | - |
| 3 | Hydrolysis & Hydrogenation | - | - | Overall: 28% | 99% |
| Data sourced from a study on a greener synthesis process.[3] |
Table 2: Asymmetric Hydrogenation of β-Aryl-β-Keto Esters
| Substrate (β-keto ester) | Chiral Ligand | Catalyst Precursor | Base | Enantiomeric Excess (ee) |
| Methyl benzoylacetate | (Sc,Rp,Rc)-L1c | [Ir(COD)Cl]₂ | t-BuOK | 95% |
| Ethyl benzoylacetate | (Sc,Rp,Rc)-L1c | [Ir(COD)Cl]₂ | t-BuOK | 93% |
| Ethyl 4-methoxybenzoylacetate | (Sc,Rp,Rc)-L1c | [Ir(COD)Cl]₂ | t-BuOK | 94% |
| Ethyl 4-chlorobenzoylacetate | (Sc,Rp,Rc)-L1c | [Ir(COD)Cl]₂ | t-BuOK | 85% |
| Data from a study on Ir-catalyzed asymmetric hydrogenation.[2] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of a β-Keto Ester
This protocol is based on a reported method for the iridium-catalyzed asymmetric hydrogenation of β-keto esters.[2]
-
Catalyst Preparation: In a nitrogen-filled glovebox, charge a stainless steel autoclave with [Ir(COD)Cl]₂ (0.005 mmol) and the chiral ferrocenyl P,N,N-ligand (0.011 mmol) in dry methanol (1.0 mL).
-
Stir the mixture at room temperature for 1 hour.
-
Reaction Setup: Add a solution of the β-keto ester substrate (1.0 mmol) and t-BuOK (0.05 mmol) in methanol (2.0 mL) to the catalyst mixture.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to 20 bar.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Work-up and Analysis: After the reaction, carefully release the hydrogen pressure. Concentrate the reaction mixture and purify the product by column chromatography. Determine the enantiomeric excess using chiral HPLC.
Protocol 2: Enzymatic Kinetic Resolution using ω-Transaminase
This protocol is a general representation based on the use of ω-transaminases for the kinetic resolution of racemic β-amino acids.[11]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., phosphate (B84403) buffer), pyridoxal (B1214274) 5'-phosphate (PLP), an amino acceptor (e.g., pyruvate), and the ω-transaminase enzyme.
-
Substrate Addition: Add the racemic β-amino acid substrate to initiate the reaction.
-
Incubation: Incubate the reaction at the optimal temperature and pH for the enzyme with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by HPLC to determine the conversion. Aim for approximately 50% conversion.
-
Work-up: Once the desired conversion is reached, stop the reaction (e.g., by adding acid or by heat deactivation). Remove the enzyme by centrifugation.
-
Isolation and Analysis: Isolate the unreacted (R)-β-amino acid from the supernatant by extraction or ion-exchange chromatography. Determine the enantiomeric excess by chiral HPLC.
Visualizations
Caption: Troubleshooting workflow for low ee in asymmetric hydrogenation.
Caption: Troubleshooting workflow for low ee in enzymatic kinetic resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00472A [pubs.rsc.org]
- 3. Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. esports.bluefield.edu - Chiral Auxiliary Selection [esports.bluefield.edu]
- 6. ethz.ch [ethz.ch]
- 7. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Highly enantioselective catalytic asymmetric hydrogenation of β-keto esters in room temperature ionic liquids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Rational design of enzyme activity and enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. monash.edu [monash.edu]
- 13. Biocatalysis - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
Stability issues and degradation pathways of 3-Aminobutanoic acid in solution.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability issues and degradation pathways of 3-Aminobutanoic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, and exposure to light. Like other amino acids, it is susceptible to degradation under harsh acidic, alkaline, and high-temperature conditions. Oxidative stress can also contribute to its degradation.
Q2: What are the expected degradation pathways for this compound?
A2: Based on the behavior of similar amino acids, the main degradation pathways for this compound are expected to be deamination and decarboxylation. Deamination involves the removal of the amino group, potentially forming 3-hydroxybutanoic acid or crotonic acid. Decarboxylation involves the removal of the carboxyl group, which would lead to the formation of propylamine.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To minimize degradation, stock solutions of this compound should be stored at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is recommended. Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil. It is also advisable to prepare fresh solutions for critical experiments.
Q4: How can I monitor the degradation of this compound in my samples?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the degradation of this compound. This method should be able to separate the intact this compound from its potential degradation products. Spectroscopic methods and mass spectrometry can also be employed for identification of degradants.
Q5: Are there any known incompatibilities of this compound with common excipients or reagents?
A5: While specific incompatibility data for this compound is limited, it is prudent to be cautious when formulating it with strong oxidizing agents or highly reactive carbonyl compounds (e.g., reducing sugars) which could potentially lead to Maillard reactions or other degradative pathways, especially at elevated temperatures.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in Solution
| Possible Cause | Troubleshooting Steps |
| Inappropriate pH | Verify the pH of your solution. This compound is likely to be most stable in a neutral to slightly acidic pH range. Avoid strongly acidic or alkaline conditions. Buffer the solution to maintain a stable pH. |
| High Temperature | Store solutions at recommended low temperatures (2-8°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles by aliquoting stock solutions. |
| Light Exposure | Protect solutions from light by using amber vials or by covering clear vials with aluminum foil. |
| Oxidation | Degas solvents before preparing solutions. Consider adding a suitable antioxidant if compatible with your experimental setup. |
| Microbial Contamination | For long-term storage, consider sterile filtering the solution. |
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram During Stability Studies
| Possible Cause | Troubleshooting Steps |
| Degradation Products | The new peaks are likely degradation products. To confirm, perform forced degradation studies (see Experimental Protocols section) under various stress conditions (acid, base, heat, light, oxidation) to intentionally generate these products and confirm their retention times. |
| Contamination | Ensure all glassware is scrupulously clean. Analyze a blank (solvent) injection to rule out contamination from the HPLC system or solvent. |
| Impurity in the Starting Material | Analyze a freshly prepared solution of the this compound standard to check for the presence of these peaks at time zero. |
| Interaction with Container | Investigate potential leaching from the storage container by testing different types of vials (e.g., glass vs. polypropylene). |
Quantitative Data on Stability
Table 1: Effect of pH and Temperature on the Degradation of this compound (Hypothetical Data)
| pH | Temperature (°C) | Half-life (t½) (Days) | Degradation Rate Constant (k) (day⁻¹) |
| 3.0 | 40 | 150 | 0.0046 |
| 5.0 | 40 | 300 | 0.0023 |
| 7.0 | 40 | 250 | 0.0028 |
| 9.0 | 40 | 100 | 0.0069 |
| 7.0 | 25 | 700 | 0.0010 |
| 7.0 | 60 | 50 | 0.0139 |
Table 2: Effect of Light Exposure on the Degradation of this compound in Aqueous Solution at 25°C (Hypothetical Data)
| Light Condition | Exposure Duration (hours) | % Degradation |
| Dark (Control) | 24 | < 1% |
| ICH Compliant Photostability Chamber | 24 | 5 - 10% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish degradation pathways.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in water or a suitable buffer at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. For better retention of this polar compound, a HILIC (Hydrophilic Interaction Liquid Chromatography) column could also be effective.
-
Mobile Phase:
-
Reversed-Phase: A gradient of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier like acetonitrile (B52724) or methanol.
-
HILIC: A gradient of a high organic phase (e.g., acetonitrile) and a low aqueous buffered phase.
-
-
Detection: As this compound lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-210 nm) can be used. For higher sensitivity and specificity, derivatization with a fluorescent tag (e.g., o-phthalaldehyde, OPA) followed by fluorescence detection, or the use of an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is recommended.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks generated during the forced degradation study.
Visualizations
Caption: Plausible degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Logic for identifying unknown HPLC peaks.
Technical Support Center: Overcoming Solubility Challenges with 3-Aminobutanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3-aminobutanoic acid in organic solvents.
Introduction
This compound is a β-amino acid, a versatile building block in pharmaceutical and chemical synthesis. However, its zwitterionic nature—possessing both an acidic carboxylic group and a basic amino group—leads to strong intermolecular interactions, resulting in high lattice energy and poor solubility in many common organic solvents. This guide offers systematic approaches to overcome these solubility challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is this compound poorly soluble in many organic solvents?
A1: The primary reason for the low solubility of this compound in many organic solvents is its zwitterionic character at physiological pH. The presence of both a positive charge on the ammonium (B1175870) group and a negative charge on the carboxylate group results in a highly polar molecule with strong intermolecular electrostatic interactions and hydrogen bonding. These forces are more favorably accommodated by polar, protic solvents like water, while non-polar or less polar organic solvents cannot effectively solvate these charged moieties.
Q2: I am struggling to dissolve this compound in my reaction solvent. What are the first steps I should take?
A2: Start by consulting the solubility data to select an appropriate solvent. If the desired solvent is not listed or solubility is still an issue, consider the following troubleshooting steps, which are detailed in the protocols below:
-
Salt Formation: Convert the zwitterionic form to a salt (e.g., hydrochloride) to disrupt the strong intermolecular interactions.
-
Esterification: Convert the carboxylic acid group to an ester to eliminate the negative charge and reduce hydrogen bonding capability.
-
Co-solvent System: Utilize a small amount of a polar co-solvent, such as DMSO, to aid in the dissolution in a less polar bulk solvent.
Below is a troubleshooting workflow to guide you through the process of selecting a suitable strategy.
Data Presentation: Solubility of this compound and its Derivatives
The following tables summarize the available quantitative solubility data for this compound and its derivatives in various solvents.
Table 1: Solubility of this compound
| Solvent | Solubility (g/L) | Conditions | Citation |
| Water | 250 | 25 °C | [1] |
| Dimethyl Sulfoxide (B87167) (DMSO) | 1.96 | Ultrasonic, warming, and adjust pH to 5 with HCl and heat to 60°C | [1] |
| Methanol (B129727) | Slightly Soluble | Not specified | [2] |
| Ethanol | Insoluble | Not specified | |
| Isopropanol | Insoluble | Not specified | |
| Acetonitrile | Insoluble | Not specified | |
| Tetrahydrofuran (THF) | Insoluble | Not specified | |
| Dioxane | Insoluble | Not specified |
Table 2: Solubility of this compound Derivatives
| Derivative | Solvent | Solubility | Citation |
| This compound hydrochloride | Water | Soluble | [3] |
| This compound hydrochloride | Polar Organic Solvents | Soluble | [3] |
| Ethyl 3-aminobutanoate hydrochloride | Water | Soluble | [4] |
| Ethyl 3-aminobutanoate hydrochloride | Ethanol | Soluble | [4] |
Experimental Protocols
Here are detailed methodologies for the key strategies to enhance the solubility of this compound.
Strategy 1: Salt Formation (Hydrochloride Salt)
Converting this compound to its hydrochloride salt disrupts the zwitterionic interactions, thereby increasing its solubility in polar organic solvents.
Protocol: Preparation of this compound Hydrochloride
-
Suspension: In a round-bottom flask, suspend 1.0 g of this compound in 20 mL of a suitable organic solvent in which the hydrochloride salt is soluble but the free amino acid has low solubility (e.g., methanol or ethanol).
-
Acidification: While stirring, slowly add a solution of hydrogen chloride in an organic solvent (e.g., 4 M HCl in dioxane or 2 M HCl in diethyl ether) dropwise until the pH of the solution becomes acidic (test with pH paper). An excess of HCl may be required to ensure complete conversion.
-
Stirring: Continue to stir the mixture at room temperature for 1-2 hours. The solid this compound should gradually dissolve and then the hydrochloride salt may precipitate if the solvent is chosen appropriately.
-
Isolation: If a precipitate forms, collect the this compound hydrochloride by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure to yield the salt.
-
Washing and Drying: Wash the collected solid with a non-polar solvent, such as diethyl ether, to remove any unreacted starting material and excess HCl. Dry the product under vacuum.
Strategy 2: Esterification (Ethyl Ester)
Esterification of the carboxylic acid group removes the negative charge and reduces the molecule's polarity, which generally improves solubility in organic solvents.
Protocol: Synthesis of Ethyl 3-Aminobutanoate [4]
-
Reaction Setup: In a clean, dry round-bottom flask, add 5.0 g of this compound to 50 mL of absolute ethanol.
-
Catalyst Addition: Cool the mixture in an ice bath to 0-10 °C. While stirring, slowly and carefully add 1.2 equivalents of thionyl chloride (SOCl₂) dropwise. Alternatively, concentrated sulfuric acid can be used as a catalyst.
-
Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a base (e.g., a saturated solution of sodium bicarbonate) until the pH is approximately 8.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Strategy 3: Co-solvent System
For reactions where modification of the this compound is not desirable, a co-solvent system can be employed. A small amount of a highly polar aprotic solvent can help to break the crystal lattice and solvate the zwitterion, allowing it to dissolve in the bulk organic solvent.
Protocol: Using a DMSO Co-solvent System
-
Initial Suspension: Suspend the this compound in the desired bulk organic solvent (e.g., THF, acetonitrile).
-
Co-solvent Addition: Add a small volume of dimethyl sulfoxide (DMSO), typically 1-5% of the total volume, to the suspension.
-
Dissolution: Stir the mixture vigorously. Gentle heating and/or sonication can be applied to facilitate dissolution.[1]
-
Observation: Observe if the solid dissolves to form a clear solution. If not, a small additional amount of DMSO can be added, but be mindful of the potential impact of the co-solvent on your reaction.
References
Greener synthesis routes for 3-Aminobutanoic acid to minimize environmental impact.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the greener synthesis of 3-aminobutanoic acid. The focus is on minimizing environmental impact through innovative, sustainable methodologies.
Frequently Asked Questions (FAQs)
Q1: What defines a "greener" synthesis route for this compound?
A greener synthesis route is designed based on the twelve principles of Green Chemistry. Key aspects for this compound synthesis include:
-
High Atom Economy: Maximizing the incorporation of starting materials into the final product.
-
Use of Renewable Feedstocks: Utilizing biomass or other renewable sources instead of petrochemicals.
-
Biocatalysis: Employing enzymes or whole-cell biocatalysts, which operate under mild conditions and are highly selective.[1][2]
-
Avoidance of Hazardous Solvents: Minimizing or replacing organic solvents with greener alternatives like water.[3][4]
-
Energy Efficiency: Conducting reactions at ambient temperature and pressure.
-
Waste Reduction: Designing processes that produce minimal waste, often measured by the E-factor (Environmental Factor).[3][4]
Q2: What is the E-factor and why is it important in assessing the environmental impact of a synthesis route?
The E-factor is a key metric in green chemistry that measures the amount of waste generated per kilogram of product. A lower E-factor signifies a more environmentally friendly process. For instance, an optimized chemoenzymatic synthesis of (S)-3-aminobutanoic acid has been reported with an E-factor of 41, a significant improvement from a previous, less optimized process with an E-factor of 359, primarily due to the reduction in organic solvent usage for chromatography.[3][4]
Q3: What are the main greener synthesis strategies for this compound?
The primary greener strategies include:
-
Chemoenzymatic Synthesis: This approach combines chemical steps with enzymatic resolutions. A notable example involves an initial aza-Michael addition followed by an enzymatic resolution using Candida antarctica lipase (B570770) B (CAL-B).[3][4] This method can be performed as a one-pot process, reducing the need for intermediate purification steps.[3]
-
Whole-Cell Biocatalysis: This strategy uses genetically engineered microorganisms, such as E. coli, to convert simple starting materials like crotonic acid directly into this compound.[1] This approach offers high yields and enantioselectivity.[1]
Q4: Can this compound be synthesized from renewable resources?
Yes, research is ongoing to develop catalytic routes from biomass-derived intermediates. For example, α-hydroxyl acids derived from lignocellulosic biomass can be converted into α-amino acids, and similar principles can be applied to the synthesis of β-amino acids like this compound.[5][6]
Troubleshooting Guides
Chemoenzymatic Synthesis via Aza-Michael Addition and Enzymatic Resolution
Issue 1: Low Enantiomeric Excess (ee) of the Desired (S)-3-aminobutanoic acid.
-
Potential Cause 1: Inefficient Enzymatic Resolution. The lipase, Candida antarctica lipase B (CAL-B), may not be functioning optimally.
-
Solution:
-
Ensure the enzyme is not denatured. Store it at the recommended temperature and handle it according to the supplier's instructions.
-
Optimize the reaction time for the enzymatic resolution step. Insufficient time may lead to incomplete resolution.
-
Consider using an immobilized form of the enzyme, which can improve stability and facilitate reuse.
-
-
-
Potential Cause 2: Non-selective Side Reactions. Undesired chemical reactions may be occurring, leading to the formation of the wrong enantiomer or other byproducts.
-
Solution:
-
Carefully control the reaction temperature during the initial aza-Michael addition.
-
Ensure the purity of the starting materials, (E)-ethyl but-2-enoate and benzylamine.
-
-
Issue 2: Low Overall Yield.
-
Potential Cause 1: Incomplete Aza-Michael Addition. The initial chemical reaction may not be proceeding to completion.
-
Solution:
-
Increase the reaction time or temperature for the aza-Michael addition, but monitor for byproduct formation.
-
Ensure stoichiometric balance of the reactants.
-
-
-
Potential Cause 2: Loss of Product During Workup. The desired product may be lost during the extraction and purification steps.
-
Solution:
-
The greener synthesis route is designed to avoid column chromatography.[3][4] Instead, utilize liquid-liquid extractions with appropriate solvents like methyl tert-butyl ether (MTBE) and aqueous sodium hydrogen carbonate solution for separation.[3]
-
Minimize the number of transfer steps to reduce physical loss of the product.
-
-
Biocatalytic Production using Recombinant E. coli
Issue 1: Low Conversion Rate of Crotonic Acid to (R)-3-aminobutanoic acid.
-
Potential Cause 1: Sub-optimal Reaction Conditions. The pH, temperature, or substrate concentration may not be ideal for the whole-cell biocatalyst.
-
Solution:
-
Maintain the pH of the reaction mixture at the optimal level for the engineered aspartase, which is typically around 8.0.[1]
-
Ensure the reaction temperature is maintained at the optimal level, for instance, 37°C.[1]
-
Optimize the substrate (crotonic acid) concentration. High concentrations can lead to substrate inhibition. A concentration of 250 g/L has been shown to be effective.[1]
-
-
-
Potential Cause 2: Insufficient Cell Permeability. The substrate may not be efficiently entering the E. coli cells, or the product may not be exiting.
-
Solution:
-
Implement a cell permeabilization step. This can be a critical factor, especially during scale-up.[1]
-
Optimize the permeabilization method and conditions to ensure efficient transport across the cell membrane without causing cell lysis.
-
-
Issue 2: Drop in Yield During Scale-up from Shake Flask to Fermenter.
-
Potential Cause 1: Differences in Mass Transfer and Mixing. The mixing efficiency and oxygen transfer rates can differ significantly between shake flasks and larger fermenters.
-
Solution:
-
Optimize the agitation speed and aeration rate in the fermenter to mimic the conditions in the shake flask as closely as possible.
-
Monitor dissolved oxygen levels and adjust aeration as needed.
-
-
-
Potential Cause 2: Inconsistent Cell Permeabilization at Larger Scale. The method used for cell permeabilization in the lab may not be as effective at a larger scale.
-
Solution:
-
Re-evaluate and optimize the permeabilization protocol for the larger volume. This was identified as a potential cause for lower yields in a scaled-up process.[1]
-
Ensure uniform treatment of the cell suspension during permeabilization.
-
-
Data Presentation
Table 1: Comparison of Greener Synthesis Routes for this compound
| Parameter | Chemoenzymatic Synthesis of (S)-3-aminobutanoic acid[3][4] | Biocatalytic Production of (R)-3-aminobutanoic acid[1] |
| Starting Materials | (E)-ethyl but-2-enoate, benzylamine | Crotonic acid |
| Catalyst | Candida antarctica lipase B (CAL-B) | Recombinant E. coli with engineered aspartase |
| Overall Yield | 28% | up to 96% |
| Enantiomeric Excess (ee) | 99% | Not explicitly stated, but described as enantiopure |
| Key "Green" Features | One-pot process, no column chromatography, reduced organic solvents | Whole-cell biocatalysis, high yield |
| E-factor | 41 | Not reported |
Experimental Protocols
Chemoenzymatic Synthesis of (S)-3-aminobutanoic acid
This protocol is a summary of the improved, greener process described in the literature.[3]
-
Aza-Michael Addition: In a suitable reaction vessel, mix (E)-ethyl but-2-enoate and benzylamine. Heat the mixture to initiate the thermal aza-Michael addition.
-
Enzymatic Resolution: After the initial reaction, add Candida antarctica lipase B (CAL-B) to the mixture to begin the biocatalytic resolution through aminolysis. This is a one-pot process.
-
Enzyme Removal: After the enzymatic reaction, filter the reaction mixture to remove the immobilized CAL-B. Wash the enzyme with methyl tert-butyl ether (MTBE).
-
Extraction: Wash the resulting organic solution with a saturated aqueous solution of NaHCO₃. The organic layer containing the desired (S)-3-(benzylamino)butanoate is carried forward.
-
Hydrolysis: Perform a chemoselective hydrolysis of the ester.
-
Hydrogenation: Remove the N-benzyl group via hydrogenation to yield (S)-3-aminobutanoic acid.
-
Isolation: Isolate the final product as the hydrochloride salt.
Biocatalytic Production of (R)-3-aminobutanoic acid
This protocol is based on the whole-cell biocatalysis method.[1]
-
Biocatalyst Preparation: Cultivate the recombinant E. coli strain harboring the engineered aspartase. After cultivation, harvest the cells and perform a permeabilization treatment.
-
Reaction Setup: Prepare a reaction mixture containing HEPES buffer (100 mM), MgCl₂ (2 mM), and the substrate, crotonic acid. Dissolve the crotonic acid and add an equimolar amount of NH₄Cl. Adjust the pH to 8.0 with ammonia.
-
Biotransformation: Resuspend the permeabilized E. coli cells in the substrate solution. Incubate the reaction mixture at 37°C with shaking (e.g., 200 rpm).
-
Reaction Monitoring: Take samples at regular intervals (e.g., 12, 24, 48 hours) to monitor the progress of the reaction.
-
Reaction Termination: Stop the reaction by heating the samples (e.g., at 80°C for 10 minutes).
-
Product Isolation: Isolate the (R)-3-aminobutanoic acid from the reaction mixture.
Visualizations
Caption: Workflow for the chemoenzymatic synthesis of (S)-3-aminobutanoic acid.
Caption: Workflow for the biocatalytic production of (R)-3-aminobutanoic acid.
References
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Biocatalytic Conversion to 3-Aminobutanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the biocatalytic conversion to 3-Aminobutanoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the biocatalytic synthesis of this compound, offering potential causes and actionable solutions in a question-and-answer format.
| Question | Potential Causes | Suggested Solutions |
| 1. Why is my product yield or conversion rate unexpectedly low? | Unfavorable Reaction Equilibrium: Transaminase reactions can be reversible, with equilibrium constants often close to unity, limiting product formation.[1] Substrate/Product Inhibition: High concentrations of the substrate or the accumulation of the product can inhibit enzyme activity.[2][3] Low Enzyme Activity/Stability: The enzyme may have low intrinsic activity towards the target substrate or may be unstable under the reaction conditions (pH, temperature).[4] Mass Transfer Limitations: If using whole-cell biocatalysts, the cell membrane can impede the transport of substrates and products. Suboptimal Cofactor Concentration/Regeneration: Insufficient levels of the essential cofactor, pyridoxal (B1214274) 5′-phosphate (PLP), or an inefficient cofactor regeneration system can limit the reaction rate.[5][6] | Shift the Equilibrium: - Use a large excess of the amino donor. - Employ a "smart" amino donor, such as isopropylamine (B41738), which generates a volatile co-product (acetone) that can be removed.[1] - Implement in situ product removal (e.g., using a biphasic system or selective precipitation).[7] Mitigate Inhibition: - Use a fed-batch approach for substrate addition to maintain a low, optimal concentration.[8] - Remove the product as it is formed. Enhance Enzyme Performance: - Optimize reaction conditions (pH, temperature, buffer). - Consider enzyme immobilization to improve stability.[4] - If using a whole-cell system, permeabilize the cells to improve substrate/product transport. Ensure Cofactor Availability: - Supplement the reaction with sufficient PLP. - If applicable, ensure the efficiency of your cofactor regeneration system. |
| 2. How can I determine if my enzyme is being inhibited by the substrate or product? | Substrate Inhibition: Characterized by a decrease in reaction rate at high substrate concentrations.[2][3] Product Inhibition: The reaction rate slows down more than expected over time as the product accumulates.[2][3] | Substrate Inhibition Test: - Run a series of reactions with a fixed enzyme concentration and varying initial substrate concentrations. - Plot the initial reaction rate against the substrate concentration. A decrease in rate after reaching a maximum indicates substrate inhibition. Product Inhibition Test: - Perform a reaction and measure the initial rate. - Run a parallel reaction with the same initial substrate and enzyme concentrations, but also add a significant amount of the product (this compound) at the beginning. - A lower initial rate in the presence of the added product confirms product inhibition. |
| 3. My whole-cell biocatalyst is showing low activity. What can I do? | Cell Membrane Impermeability: The cell wall and membrane can act as a barrier, preventing the substrate from reaching the intracellular enzyme and the product from exiting the cell. | Cell Permeabilization: - Treat the cells with organic solvents (e.g., toluene, ethanol (B145695), hexane), surfactants (e.g., Triton X-100), or physical methods (e.g., heat treatment) to increase membrane permeability.[9] - Note: The optimal permeabilization method and conditions should be determined empirically for your specific microbial strain and enzyme. |
| 4. The enzyme appears to be unstable under my reaction conditions. How can I improve its stability? | Thermal Denaturation: Higher temperatures can cause the enzyme to unfold and lose activity.[4] pH Inactivation: The reaction pH may be outside the optimal range for enzyme stability. Presence of Organic Solvents: Some organic solvents, if used, can denature the enzyme.[10][11] | Optimize Reaction Conditions: - Determine the optimal temperature and pH for your enzyme's stability and activity through systematic screening. Enzyme Immobilization: - Immobilize the enzyme on a solid support (e.g., silica (B1680970) gel, porous polymers). This can enhance stability and allow for easier reuse of the biocatalyst.[4][10] Protein Engineering: - If feasible, use protein engineering techniques (e.g., directed evolution, rational design) to create more robust enzyme variants.[8] Use of Additives: - Incorporate stabilizing agents such as glycerol, sorbitol, or BSA into the reaction mixture.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common enzymes used for the biocatalytic synthesis of this compound?
A1: The most commonly employed enzymes are ω-transaminases (ω-TAs), which catalyze the transfer of an amino group from an amino donor to a keto acid acceptor.[12] Aspartate ammonia (B1221849) lyases have also been engineered for this purpose, catalyzing the hydroamination of crotonic acid.
Q2: How does the choice of amino donor affect the reaction efficiency?
A2: The choice of amino donor is critical for shifting the reaction equilibrium towards product formation. Using primary amines like isopropylamine or α-methylbenzylamine is advantageous because their corresponding ketone by-products (acetone and acetophenone (B1666503), respectively) can be removed from the reaction, for instance, by evaporation under reduced pressure, thereby driving the reaction to completion.[2] L-alanine is another common amino donor, but the co-product, pyruvate, can cause product inhibition.[2]
Q3: What is the role of pyridoxal 5'-phosphate (PLP) in ω-transaminase reactions?
A3: Pyridoxal 5'-phosphate (PLP) is an essential cofactor for ω-transaminases. It acts as an intermediate carrier of the amino group. The reaction proceeds via a "ping-pong bi-bi" mechanism where the amino group from the donor is first transferred to PLP to form pyridoxamine (B1203002) 5'-phosphate (PMP), which then transfers the amino group to the keto acid acceptor to form the amino acid product and regenerate PLP.[7][13]
Q4: Can I reuse my biocatalyst?
A4: Yes, reusability is a key advantage of biocatalysis. If you are using a purified enzyme, immobilization on a solid support allows for easy recovery and reuse. For whole-cell biocatalysts, the cells can often be recovered by centrifugation and reused in subsequent batches, although their activity may decrease with each cycle.
Q5: What analytical methods are suitable for monitoring the reaction progress?
A5: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying the substrate and product concentrations. For monitoring ω-transaminase activity, spectrophotometric assays are often used. One such assay follows the formation of acetophenone (a byproduct when using α-methylbenzylamine as the amino donor) by measuring the increase in absorbance at 245 nm.[14] Another visible spectrophotometric assay involves the transamination of 2-(4-nitrophenyl)ethan-1-amine, which generates a red product with an absorbance maximum at 465 nm.[15][16]
Experimental Protocols
General Protocol for ω-Transaminase Activity Assay (Spectrophotometric)
This protocol is adapted from a common method used for the kinetic characterization of ω-transaminases.[14]
Materials:
-
Purified ω-transaminase or cell-free extract
-
(S)-α-methylbenzylamine (amino donor)
-
Pyruvate (amino acceptor)
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.5)
-
UV-transparent cuvettes or microplate
-
Spectrophotometer capable of reading at 245 nm
Procedure:
-
Prepare a stock solution of the amino donor, amino acceptor, and PLP in the reaction buffer.
-
Set up the reaction mixture in a cuvette or microplate well. A typical 1 mL reaction mixture contains:
-
10 mM (S)-α-methylbenzylamine
-
10 mM Pyruvate
-
0.1 mM PLP
-
Sufficient potassium phosphate buffer to bring the volume to 1 mL
-
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding a known amount of the enzyme solution.
-
Immediately monitor the increase in absorbance at 245 nm, which corresponds to the formation of acetophenone.
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of acetophenone (ε₂₄₅ = 12 mM⁻¹ cm⁻¹).[14]
Definition of Enzyme Activity: One unit (U) of ω-transaminase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of acetophenone per minute under the specified conditions.
Protocol for Whole-Cell Permeabilization of E. coli
This protocol provides a general guideline for permeabilizing E. coli cells to be used as whole-cell biocatalysts. The optimal conditions may vary depending on the strain and should be optimized.
Materials:
-
E. coli cell pellet from a culture expressing the desired enzyme
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Organic solvent (e.g., Toluene or 70% Ethanol) or surfactant (e.g., 1% Triton X-100)
-
Centrifuge and centrifuge tubes
Procedure using Ethanol: [17][18]
-
Harvest the E. coli cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).
-
Wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add cold 70% ethanol dropwise to the cell suspension.
-
Incubate on ice or at -20°C for at least 1 hour.
-
Pellet the permeabilized cells by centrifugation.
-
Wash the cells with the reaction buffer to remove residual ethanol.
-
The permeabilized cells are now ready to be used as a whole-cell biocatalyst.
Procedure using a Surfactant: [19]
-
Follow steps 1 and 2 from the ethanol procedure.
-
Resuspend the cell pellet in the reaction buffer containing the desired concentration of the surfactant (e.g., 0.05% v/v Triton X-100).
-
Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes) with gentle agitation.
-
The permeabilized cell suspension can be used directly in the biocatalytic reaction.
Visualizations
ω-Transaminase Catalytic Cycle (Ping-Pong Bi-Bi Mechanism)
References
- 1. journals.asm.org [journals.asm.org]
- 2. Comparison of the omega-transaminases from different microorganisms and application to production of chiral amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Top 4 Strategies To Improve The Stability Of Enzyme [infinitabiotech.com]
- 5. Enzymatic cofactor regeneration systems: A new perspective on efficiency assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 7. mdpi.com [mdpi.com]
- 8. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. actascientific.com [actascientific.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transaminase - Wordpress [reagents.acsgcipr.org]
- 14. Rapid and sensitive kinetic assay for characterization of omega-transaminases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Visible spectrophotometric assay for characterization of ω-transaminases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell Fixation and Permeabilization Protocol using 70% Ethanol [protocols.io]
- 18. protocols.io [protocols.io]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Determining the Enantiomeric Purity of 3-Aminobutanoic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, the stereochemistry of a molecule is a critical attribute that can dictate its biological activity, pharmacological properties, and safety profile. 3-Aminobutanoic acid, a beta-amino acid, is no exception. Ensuring its enantiomeric purity is paramount for its application as a chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. This guide provides a comprehensive comparison of the analytical techniques available for determining the enantiomeric purity of this compound, complete with experimental protocols and performance data.
Comparison of Analytical Methods
The determination of enantiomeric excess (ee) or enantiomeric purity of this compound can be achieved through several analytical techniques. The most common and effective methods include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Enzymatic Methods. Each method offers a unique set of advantages and limitations in terms of sensitivity, sample throughput, and experimental complexity.
| Method | Principle | Sample Preparation | Key Performance Parameters |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Direct injection or derivatization to enhance detection. | Resolution (Rs): > 1.5 for baseline separation. LOD/LOQ: Low µg/mL to ng/mL range. Precision (RSD): < 2%.[1] Analysis Time: 10-30 minutes per sample. |
| Chiral GC | Separation of volatile and thermally stable enantiomers on a chiral stationary phase. | Derivatization is required to increase volatility (e.g., esterification followed by acylation). | Resolution (Rs): High resolution is often achievable. LOD/LOQ: Picogram to femtogram range with mass spectrometry detection. Precision (RSD): < 5%. Analysis Time: 20-40 minutes per sample. |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatization with a chiral derivatizing agent (CDA), leading to distinct NMR signals for each enantiomer. | Mixing with a CSA or reaction with a CDA. | Resolution: Dependent on the chemical shift difference (Δδ). LOD/LOQ: Milligram range. Precision (RSD): < 3%. Analysis Time: 5-15 minutes per sample for data acquisition. |
| Enzymatic Methods | Stereospecific reaction of an enzyme with one enantiomer, allowing for the quantification of the unreacted enantiomer or the product formed. | Incubation of the sample with a specific enzyme. | Enantioselectivity (E-value): High E-value indicates good selectivity. LOD/LOQ: Dependent on the detection method for the substrate or product. Precision (RSD): < 5%. Analysis Time: Can be several hours due to incubation time. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the direct or indirect separation of enantiomers. For underivatized amino acids like this compound, macrocyclic glycopeptide-based chiral stationary phases are particularly effective.
Instrumentation:
-
HPLC system with a UV or Mass Spectrometric (MS) detector.
-
Chiral Column: Astec CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm.
Mobile Phase:
-
A mixture of water, methanol, and an acidic modifier (e.g., formic acid or acetic acid). A typical starting condition is 80:20 (v/v) Methanol:Water with 0.1% Formic Acid.
Procedure:
-
Prepare a standard solution of racemic this compound and a sample solution of the test material in the mobile phase.
-
Set the column temperature to 25 °C and the flow rate to 1.0 mL/min.
-
Inject the racemic standard to determine the retention times of the two enantiomers and to calculate the resolution.
-
Inject the sample solution.
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive method for enantiomeric analysis, but it requires the analyte to be volatile and thermally stable. For amino acids, derivatization is a necessary step. A common approach involves esterification of the carboxylic acid group followed by acylation of the amino group.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chiral Capillary Column: Chirasil-L-Val.
Derivatization Reagents:
-
Esterification: Isopropanol (B130326) / HCl
-
Acylation: Heptafluorobutyric anhydride (B1165640) (HFBA)
Procedure:
-
Esterification: Dissolve the this compound sample in isopropanol containing anhydrous HCl. Heat the mixture to convert the carboxylic acid to its isopropyl ester.
-
Acylation: After removing the solvent, add HFBA and an organic solvent (e.g., dichloromethane). Heat the mixture to form the N-heptafluorobutyryl derivative.
-
GC Analysis: Inject the derivatized sample into the GC.
-
The enantiomers will be separated on the chiral column and detected by FID or MS.
-
Calculate the enantiomeric excess from the integrated peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine enantiomeric purity by making the enantiomers diastereotopic. This is achieved by adding a chiral solvating agent (CSA) to the NMR sample or by covalently modifying the analyte with a chiral derivatizing agent (CDA).
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Chiral Solvating Agent (CSA):
-
(R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivatized cyclodextrin.
Procedure:
-
Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O with appropriate pH adjustment).
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Acquire another ¹H NMR spectrum. The presence of the CSA should induce a chemical shift non-equivalence (Δδ) for one or more protons of the two enantiomers, resulting in two distinct signals.
-
The ratio of the integrals of these separated signals corresponds to the enantiomeric ratio.
Enzymatic Methods
Enzymatic methods rely on the high stereoselectivity of enzymes to differentiate between enantiomers. For this compound, an enzyme such as a lipase (B570770) can be used for the kinetic resolution of its ester derivative.[2]
Instrumentation:
-
Incubator/shaker.
-
HPLC or GC system to monitor the reaction progress.
Enzyme:
-
Lipase from Pseudomonas cepacia or Candida antarctica lipase B (CALB).
Procedure:
-
Synthesize the ethyl or methyl ester of racemic this compound.
-
Dissolve the racemic ester in a suitable buffer or organic solvent.
-
Add the lipase to initiate the hydrolysis reaction. The lipase will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid.
-
Monitor the reaction over time by taking aliquots and analyzing them by HPLC or GC to determine the concentrations of the remaining ester enantiomers and the formed carboxylic acid.
-
The enantiomeric excess of the starting material can be calculated based on the extent of conversion and the enantiomeric excess of the remaining substrate or the product.
Conclusion
The choice of method for determining the enantiomeric purity of this compound depends on the specific requirements of the analysis. Chiral HPLC is often the method of choice for routine analysis due to its robustness and direct applicability. Chiral GC, while requiring derivatization, offers excellent sensitivity, making it suitable for trace analysis. NMR spectroscopy is a rapid and non-separative technique that is particularly useful for confirming the identity and purity of bulk samples. Enzymatic methods, although potentially slower, can be highly selective and are valuable for both analytical and preparative scale resolutions. For reliable and accurate results, it is often recommended to use two orthogonal methods to confirm the enantiomeric purity of a critical chiral compound.
References
3-Aminobutanoic Acid vs. Gamma-Aminobutyric Acid: A Comparative Guide to Their Roles in Plant Defense Signaling
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
3-Aminobutanoic acid (BABA) and gamma-aminobutyric acid (GABA) are two non-proteinogenic amino acids that play crucial, yet distinct, roles in the intricate network of plant defense signaling. While both are recognized for enhancing plant resilience against a variety of stresses, their mechanisms of action, signaling pathways, and overall efficacy differ significantly. This guide provides a detailed comparison of BABA and GABA, supported by experimental data and methodologies, to inform research and development in crop protection and plant science.
Overview of BABA and GABA in Plant Defense
This compound (BABA): The Priming Agent
BABA is a well-established priming agent, meaning it doesn't typically activate defense responses directly but sensitizes the plant to mount a faster and stronger defense upon subsequent pathogen attack or abiotic stress.[1][2] This mode of action makes BABA-induced resistance (BABA-IR) particularly effective against a broad spectrum of biotic and abiotic stressors, including pathogenic fungi, bacteria, nematodes, and even salinity and drought.[1][3][4] The R-enantiomer of BABA (R-BABA) is recognized as the biologically active form.[5][6]
Gamma-Aminobutyric Acid (GABA): The Dual-Role Molecule
GABA, on the other hand, serves a dual function as both a signaling molecule and a metabolite.[2][7][8] It is a key component of the GABA shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle, linking carbon and nitrogen metabolism.[9][10][11] Under stress, GABA accumulation is a rapid response that helps regulate cellular pH, mitigate oxidative damage by scavenging reactive oxygen species (ROS), and acts as a signaling molecule to modulate plant growth and stress responses.[7][11][12][13]
Signaling Pathways and Mechanisms of Action
The signaling pathways for BABA and GABA are distinct, involving different receptors and downstream hormonal cross-talk.
BABA Signaling Pathway
The perception of BABA in Arabidopsis is mediated by the IBI1 protein, an aspartyl-tRNA synthetase (AspRS).[2][5] The R-enantiomer of BABA competitively binds to the L-aspartate binding site of IBI1, inhibiting its enzymatic activity and priming the plant for defense.[5] BABA-IR involves the potentiation of several hormone-dependent signaling pathways, primarily:
-
Salicylic Acid (SA)-Dependent Pathway: BABA primes for augmented expression of SA-inducible genes like PR-1, which is crucial for resistance against biotrophic and hemibiotrophic pathogens.[1][3][5] This pathway is dependent on the regulatory protein NPR1.[5]
-
Abscisic Acid (ABA)-Dependent Pathway: BABA can induce resistance to certain abiotic stresses and necrotrophic fungi through ABA-dependent mechanisms, such as enhanced callose deposition.[5][14]
-
Jasmonic Acid (JA) and Ethylene (B1197577) (ET) Pathways: The involvement of JA and ET in BABA-IR can be pathogen-specific. For instance, in tomato, BABA-IR against certain pathogens is strongly associated with JA and ET signaling rather than SA.[15][16]
Caption: Signaling pathway for BABA-induced resistance (BABA-IR).
GABA Signaling Pathway
GABA's role as a signaling molecule is multifaceted. It is synthesized rapidly in response to stress via the GABA shunt.[11] Its signaling functions include:
-
Regulation of Ion Flux: GABA can bind to and inhibit aluminum-activated malate (B86768) transporters (ALMTs), which function as anion channels.[17][18] This regulation of ion flux leads to changes in membrane potential, a key cellular signal.[17]
-
C/N Balance and ROS Mitigation: As a key metabolite, GABA helps maintain the carbon-nitrogen balance and mitigates oxidative stress by reducing the accumulation of ROS.[10][11]
-
Cross-talk with Hormones and Signaling Molecules: GABA signaling interacts with other crucial pathways. It can influence phytohormone levels (e.g., auxins, ethylene) and acts in concert with other signaling molecules like nitric oxide (NO) and Ca2+.[19][20] For example, stress-induced Ca2+ influx can activate glutamate (B1630785) decarboxylase (GAD), the key enzyme for GABA synthesis.[12]
Caption: Overview of GABA synthesis and its roles in cellular stress response.
Comparative Efficacy and Quantitative Data
Direct comparative studies quantifying the efficacy of BABA versus GABA under identical conditions are limited. However, data from various studies allow for an objective assessment of their performance in inducing resistance.
Table 1: Efficacy of BABA in Inducing Disease Resistance
| Plant Species | Pathogen | BABA Concentration | Application Method | Disease Reduction (%) | Reference |
| Arabidopsis thaliana | Peronospora parasitica | 10-100 µM | Soil Drench | >95% | Zimmerli et al., 2000[3] |
| Arabidopsis thaliana | Pseudomonas syringae | 250 µM | Soil Drench | Significant reduction in bacterial growth | Zimmerli et al., 2000[1][3] |
| Tomato (Solanum lycopersicum) | Phytophthora infestans | 10 mM | Not specified | ~95% | Sobieszczuk-Nowicka et al., 2023[15] |
| Tomato (Solanum lycopersicum) | Oidium neolycopersici | 10 mM | Not specified | Significant growth restriction | Sobieszczuk-Nowicka et al., 2023[16] |
| Tomato (Solanum lycopersicum) | Meloidogyne incognita (Nematode) | Low doses | Multiple Soil Drenches | Induced resistance | Tafforeau et al., 2023[6] |
Table 2: Effects of GABA on Plant Stress Tolerance
| Plant Species | Stress Type | GABA Effect | Key Finding | Reference |
| Various | Biotic/Abiotic Stress | Accumulation | GABA rapidly accumulates under stress.[11] | Shelp et al., 2021[12] |
| Wheat | Salt Stress | Enhanced Respiration | GABA shunt provides an alternative carbon source.[12] | Shelp et al., 2021[12] |
| Arabidopsis thaliana | Drought Stress | Stomatal Regulation | GABA regulates stomatal movement via ALMT receptors.[12] | Shelp et al., 2021[12] |
| Tomato, Brinjal | Arsenate Stress | Alleviation | GABA requires nitric oxide (NO) to alleviate stress. | Suhel et al., 2023[20] |
| Tomato | Ralstonia solanacearum | Dual Role | Enhances host immunity but also pathogen virulence. | Wang et al., 2023[10] |
Experimental Methodologies
The data presented are based on established experimental protocols designed to assess plant immune responses.
General Experimental Workflow for Elicitor Testing
A typical experiment to evaluate the efficacy of BABA or GABA involves several key steps: plant treatment, pathogen inoculation, and subsequent analysis.
Caption: A generalized workflow for evaluating plant defense elicitors.
Key Protocol Details:
-
Plant Material and Growth: Experiments typically use model plants like Arabidopsis thaliana or crop species such as tomato (Solanum lycopersicum), grown under controlled temperature, light, and humidity conditions.
-
Elicitor Application: BABA or GABA is applied to plants at specified concentrations, often through soil drenching to ensure systemic uptake or via foliar spray.[1] A water-treated group serves as the control.
-
Pathogen Inoculation: After a set period (e.g., 2-3 days) to allow for priming, plants are challenged with a pathogen. The method depends on the pathogen, such as spray inoculation for fungi like Oidium neolycopersici or syringe infiltration for bacteria like Pseudomonas syringae.[1][16]
-
Disease Quantification: Disease severity is assessed several days post-inoculation. This can involve measuring lesion size, counting spores, or quantifying bacterial colony-forming units (CFUs) per leaf area.
-
Molecular Analysis (qRT-PCR): To understand the signaling pathways involved, the expression of key defense-related genes (e.g., PR-1 for the SA pathway, PDF1.2 for the JA/ET pathway) is quantified using quantitative real-time PCR (qRT-PCR). This involves RNA extraction, cDNA synthesis, and PCR with gene-specific primers.
Summary and Conclusion
BABA and GABA are both vital amino acids in plant defense, but they operate through fundamentally different strategies.
-
BABA acts as a potent priming agent . It doesn't trigger a strong defense response on its own but prepares the plant for a more robust and effective response to future attacks. Its action is mediated by a specific receptor (IBI1) and relies on potentiating existing hormonal defense pathways (SA, ABA, JA/ET). This makes it a broad-spectrum protectant.[1][3][5]
-
GABA functions as both a metabolite and a signaling molecule . Its accumulation is a direct and rapid response to stress, playing a crucial role in immediate cellular homeostasis by regulating C/N metabolism, pH, and ROS levels.[10][11][12] Its signaling role, mediated through receptors like ALMTs, is integral to processes like stomatal control and ion balance.[12][17]
For researchers and drug development professionals, understanding these differences is key. BABA represents a classic "elicitor" approach, ideal for prophylactic treatments to boost a plant's inherent defense capacity. GABA, with its dual metabolic and signaling roles, offers insights into the fundamental stress-response mechanisms of plants. While exogenous GABA application can enhance stress tolerance, its complex interactions—including the potential to be utilized by pathogens—warrant careful consideration.[10] Future research focusing on direct comparative studies will further elucidate the specific contexts in which each of these molecules can be most effectively leveraged for crop protection.
References
- 1. Dissecting the β-Aminobutyric Acid–Induced Priming Phenomenon in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Plant perception of β-aminobutyric acid is mediated by an aspartyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Aminobutyric acid induced phytotoxicity and effectiveness against nematode is stereomer-specific and dose-dependent in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Role of Gamma-Aminobutyric Acid in Plant Defense Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of Gamma-Aminobutyric Acid in Plant Defense Response [ouci.dntb.gov.ua]
- 14. medium.com [medium.com]
- 15. academic.oup.com [academic.oup.com]
- 16. BABA-induced pathogen resistance: a multi-omics analysis of the tomato response reveals a hyper-receptive status involving ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. γ-Aminobutyric acid (GABA) signalling in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Relationship between the GABA Pathway and Signaling of Other Regulatory Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Power of Priming: 3-Aminobutanoic Acid Versus Other Plant Resistance Inducers
A Comparative Guide for Researchers and Drug Development Professionals
In the ongoing quest for sustainable and effective crop protection strategies, plant resistance inducers have emerged as a promising frontier. These compounds, rather than acting directly on pathogens, stimulate the plant's own innate immune system, preparing it for a more robust and rapid defense response. Among these, 3-aminobutanoic acid (BABA) has garnered significant attention for its broad-spectrum efficacy. This guide provides an objective comparison of BABA's performance against other well-known plant resistance inducers, supported by experimental data, detailed methodologies, and visual representations of the underlying signaling pathways.
Efficacy at a Glance: A Quantitative Comparison
The true measure of a plant resistance inducer lies in its ability to mitigate disease under controlled experimental conditions. The following tables summarize quantitative data from various studies, offering a side-by-side comparison of BABA's efficacy against other prominent inducers.
Table 1: Efficacy against Oomycete Pathogens
| Inducer | Concentration | Plant Species | Pathogen | Disease Reduction (%) | Reference |
| This compound (BABA) | 100 ppm | Pea | Aphanomyces euteiches | High | [1] |
| Acibenzolar-S-methyl (ASM) | 17.5 g a.i./ha | Tobacco | Peronospora hyoscyami f. sp. tabacina | >88% lesion reduction | [2] |
| Salicylic (B10762653) Acid (SA) | Not specified | Various | Various | Variable | [3] |
| Jasmonic Acid (JA) | Not specified | Various | Various | Variable | [4] |
Table 2: Efficacy against Fungal Pathogens
| Inducer | Concentration | Plant Species | Pathogen | Disease Reduction (%) | Reference |
| This compound (BABA) | 250 µM | Arabidopsis | Botrytis cinerea | Significant | [5] |
| Acibenzolar-S-methyl (ASM) | 0.075 g/L | Wheat | Fusarium graminearum | Up to 28.97% | |
| Salicylic Acid (SA) | Not specified | Various | Various | Variable | [6] |
| Jasmonic Acid (JA) | Not specified | Various | Various | Variable | [4] |
Table 3: Efficacy against Bacterial Pathogens
| Inducer | Concentration | Plant Species | Pathogen | Disease Reduction (%) | Reference |
| This compound (BABA) | 250 µM | Arabidopsis | Pseudomonas syringae | Significant | [5] |
| Acibenzolar-S-methyl (ASM) | 100 ppm | Japanese Radish | Pseudomonas cannabina pv. alisalensis | Significant | [7] |
| Salicylic Acid (SA) | Not specified | Various | Various | Variable | [3] |
| Jasmonic Acid (JA) | Not specified | Various | Various | Variable | [4] |
Delving Deeper: Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. To that end, this section outlines the detailed methodologies for key experiments cited in the comparison tables.
Protocol 1: Assessing Resistance to Phytophthora Species
This protocol is adapted from established methods for evaluating resistance to oomycete pathogens.[8]
1. Plant Material and Growth Conditions:
-
Grow susceptible plant varieties (e.g., tomato, soybean) in a controlled environment (greenhouse or growth chamber) with a 16-hour light/8-hour dark photoperiod at approximately 25°C.[9]
-
Use a well-drained, sterile potting mix.
-
Plants are typically ready for treatment at the 2-4 true leaf stage.
2. Inducer Application:
-
Prepare stock solutions of BABA, ASM, SA, and JA at the desired concentrations.
-
Apply the inducers as a soil drench or foliar spray until runoff.
-
Include a water-treated control group.
3. Inoculation:
-
Culture the Phytophthora species on a suitable medium (e.g., V8 agar).
-
Prepare a zoospore suspension or use mycelial plugs for inoculation.
-
For soil drench application of the inducer, inoculate the soil with the pathogen suspension.
-
For foliar spray application, inoculate the leaves with droplets of the zoospore suspension or by placing mycelial plugs on the leaf surface.[8]
4. Disease Assessment:
-
Maintain high humidity after inoculation to facilitate infection.
-
Assess disease severity at regular intervals (e.g., 3, 5, and 7 days post-inoculation).
-
Disease severity can be measured by lesion size, percentage of infected leaf area, or a disease severity index (e.g., a 0-5 scale).
-
Calculate the percentage of disease reduction for each treatment relative to the control.
Protocol 2: Evaluating Efficacy Against Foliar Fungal and Bacterial Pathogens
This protocol provides a general framework for testing inducers against pathogens that infect the aerial parts of plants.
1. Plant and Pathogen Culture:
-
Grow plants and culture pathogens as described in Protocol 1.
2. Inducer Treatment:
-
Apply inducers as a foliar spray 24-72 hours prior to inoculation to allow for the activation of defense responses.
3. Inoculation:
-
Prepare a spore suspension (for fungi) or a bacterial cell suspension of a known concentration.
-
Spray-inoculate the leaves of the plants until runoff.
4. Incubation and Assessment:
-
Place the inoculated plants in a high-humidity environment for 24-48 hours.
-
Move the plants back to the original growth conditions.
-
Evaluate disease symptoms and severity as described in Protocol 1.
The Molecular Battleground: Signaling Pathways
The efficacy of plant resistance inducers is rooted in their ability to activate specific defense signaling pathways. The following diagrams, generated using Graphviz, illustrate the key pathways involved.
Figure 1: BABA Signaling Pathway.
BABA primes the plant for a more robust defense response, which can be channeled through the salicylic acid (SA), jasmonic acid/ethylene (JA/ET), or abscisic acid (ABA) pathways depending on the specific pathogen or stress encountered.[10][11]
Figure 2: Salicylic Acid Signaling Pathway.
The SA pathway is central to systemic acquired resistance (SAR), primarily against biotrophic pathogens.[6][12][13] Acibenzolar-S-methyl (ASM) is a functional analog of SA and acts downstream in this pathway.[7][14][15]
Figure 3: Jasmonic Acid and Ethylene Signaling Pathways.
The JA and ET pathways often act synergistically to regulate defenses against necrotrophic pathogens and herbivorous insects, leading to induced systemic resistance (ISR).[4][16][17]
Conclusion
This compound stands as a potent and versatile plant resistance inducer with a broad spectrum of activity. Its efficacy is comparable, and in some cases, potentially superior to other well-established inducers like acibenzolar-S-methyl, particularly due to its ability to prime multiple defense pathways. The choice of an optimal resistance inducer will ultimately depend on the specific plant-pathogen system and environmental conditions. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to further explore and harness the potential of BABA and other resistance inducers for sustainable crop protection.
References
- 1. scielo.org.mx [scielo.org.mx]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Jasmonic Acid and Ethylene Signaling Pathways Regulate Glucosinolate Levels in Plants During Rhizobacteria-Induced Systemic Resistance Against a Leaf-Chewing Herbivore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissecting the β-Aminobutyric Acid–Induced Priming Phenomenon in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acibenzolar-S-Methyl Activates Stomatal-Based Defense Systemically in Japanese Radish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Greenhouse Technique for Assessing Phytophthora Root Rot Resistance in Glycine max and G. soja - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experiments to figure out tomatoes’ resistance level – NEM-EMERGE [nem-emerge.eu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. elearning.uniroma1.it [elearning.uniroma1.it]
- 14. Acibenzolar-S-methyl - Wikipedia [en.wikipedia.org]
- 15. Frontiers | Acibenzolar-S-Methyl Activates Stomatal-Based Defense Systemically in Japanese Radish [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Navigating the Specificity Challenge: A Comparative Guide to 3-Aminobutanoic Acid Immunoassays
For researchers, scientists, and drug development professionals, the accurate detection of small molecules like 3-aminobutanoic acid is paramount. Immunoassays offer a powerful tool for this purpose, but their utility is critically dependent on antibody specificity and the potential for cross-reactivity with structurally similar compounds. This guide provides an objective comparison of potential immunoassay performance for this compound, drawing upon established principles and experimental data from related small molecule immunoassays to project performance and guide assay development.
While specific immunoassay kits for this compound are not widely documented in publicly available literature, we can infer potential cross-reactivity challenges and performance benchmarks by examining immunoassays developed for its structural isomer, gamma-aminobutyric acid (GABA). The structural similarity between these molecules underscores the importance of rigorous antibody selection and assay validation to ensure accurate and reliable quantification.
Understanding Immunoassay Specificity and Cross-Reactivity
Immunoassays rely on the specific binding of an antibody to its target antigen.[1] Cross-reactivity occurs when an antibody binds to molecules other than its intended target, often due to structural similarities.[2][3] This can lead to false-positive results or an overestimation of the analyte concentration.[2] For small molecules like this compound, achieving high specificity is a critical challenge due to the limited number of unique epitopes available for antibody recognition.
A common method to assess cross-reactivity is through competitive immunoassay formats, such as a competitive enzyme-linked immunosorbent assay (ELISA).[3] In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The degree of cross-reactivity is determined by comparing the concentration of the cross-reactant required to displace the labeled analyte to the concentration of the target analyte required for the same level of displacement.
Projected Cross-Reactivity of a this compound Immunoassay
Based on a study of an antibody developed against GABA, we can project the potential cross-reactivity profile of a hypothetical immunoassay for this compound. The GABA antibody demonstrated very low cross-reactivity with other small, structurally related amino acids, suggesting that a highly specific immunoassay for this compound is achievable.
Below is a table summarizing the cross-reactivity data for a GABA antiserum, which serves as a valuable reference for the expected performance of a well-designed this compound immunoassay.
| Compound | Structure | % Cross-Reactivity (Relative to GABA) |
| Gamma-aminobutyric acid (GABA) | NH₂(CH₂)₃COOH | 100% |
| This compound | CH₃CH(NH₂)CH₂COOH | Hypothetical Target |
| Beta-alanine | NH₂CH₂CH₂COOH | 0.57% |
| Glycine (B1666218) | NH₂CH₂COOH | 0.13% |
Data for GABA, beta-alanine, and glycine are derived from a specificity study on a GABA antiserum.[4] The value for this compound is presented as the hypothetical target for a dedicated immunoassay.
This data indicates that an antibody can be produced with a high degree of specificity for a four-carbon amino acid backbone, with minimal recognition of shorter-chain analogs.
Experimental Protocols
The development and validation of a specific immunoassay for this compound would involve the following key experimental procedures:
Antibody Specificity Assessment via Competitive Radioimmunoassay (RIA)
This protocol is adapted from a study on GABA antibody specificity and outlines the steps to determine the cross-reactivity of a new antibody.[4]
Objective: To determine the specificity of an anti-3-aminobutanoic acid antibody by measuring its cross-reactivity with structurally related compounds.
Materials:
-
Anti-3-aminobutanoic acid antiserum
-
Radiolabeled this compound (e.g., [³H]this compound) conjugated to a carrier protein
-
This compound standard
-
Potential cross-reacting compounds (e.g., GABA, beta-alanine, glycine)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Scintillation fluid and counter
Procedure:
-
Preparation of Reagents: Prepare a series of standard dilutions of this compound and the potential cross-reacting compounds in PBS containing 0.1% BSA.
-
Assay Setup: In microcentrifuge tubes, combine the anti-3-aminobutanoic acid antiserum (at a dilution determined by prior titration experiments), a fixed amount of radiolabeled this compound conjugate, and varying concentrations of either the unlabeled this compound standard or the potential cross-reactants.
-
Incubation: Incubate the mixture overnight at 4°C to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Antigen: Precipitate the antibody-bound fraction using a suitable method (e.g., ammonium (B1175870) sulfate (B86663) precipitation or a secondary antibody). Centrifuge the tubes to pellet the precipitate.
-
Quantification: Carefully remove the supernatant containing the free radiolabeled antigen. Dissolve the pellet and measure the radioactivity in a scintillation counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound radiolabel against the concentration of unlabeled this compound. From this curve, determine the concentration of each cross-reactant required to displace 50% of the bound radiolabeled antigen (IC50).
-
Calculation of Cross-Reactivity: Calculate the percent cross-reactivity for each compound using the following formula: % Cross-reactivity = (IC50 of this compound / IC50 of cross-reactant) x 100
Visualizing Key Processes
To further aid in the understanding of the principles and workflows discussed, the following diagrams are provided.
Caption: Workflow of a competitive immunoassay for small molecule detection.
Caption: Structural relationship between this compound and potential cross-reactants.
References
- 1. Monoclonal Antibodies Application in Lateral Flow Immunochromatographic Assays for Drugs of Abuse Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism [mdpi.com]
- 3. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 4. Antibodies against gamma-aminobutyric acid: specificity studies and immunocytochemical results - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of 3-Aminobutanoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of 3-Aminobutanoic acid (GABA) and its key derivatives. The information is compiled from preclinical studies to assist researchers in understanding the therapeutic potential and mechanisms of action of these compounds. While direct comparative studies with standardized quantitative data are limited, this guide synthesizes the available evidence to offer a comprehensive overview.
Overview of Neuroprotective Properties
This compound, the primary inhibitory neurotransmitter in the mammalian central nervous system, and its derivatives have shown promise in protecting neurons from various insults, including ischemia, excitotoxicity, and oxidative stress. These compounds exert their effects through diverse mechanisms, primarily involving the modulation of GABAergic signaling pathways and direct effects on cellular stress responses. This guide focuses on a selection of prominent derivatives: Baclofen (B1667701), Phenibut, and Homotaurine, and compares their known neuroprotective attributes.
Quantitative Comparison of Neuroprotective Effects
Direct quantitative comparison of the neuroprotective efficacy of this compound and its derivatives is challenging due to the lack of head-to-head studies using standardized experimental models. The following tables summarize the available quantitative and qualitative data from individual studies. It is crucial to consider the different experimental contexts when interpreting these results.
Table 1: Comparative Neuroprotective Activity
| Compound | Model of Neurotoxicity | Key Findings | Reference |
| Phenibut | Maximal Electroshock (in vivo, rats) | Demonstrated greater neuroprotective properties than Baclofen, shortening coma duration and recovery of spontaneous motor activity. | [1] |
| Baclofen | AMPA-induced excitotoxicity (in vitro, oligodendrocyte culture) | Reduced cell death and caspase-3 activation. | [2][3] |
| Ischemia (in vivo) | Prevents the loss of hippocampal CA1 pyramidal cells. | [4] | |
| Homotaurine | Amyloid-beta (Aβ) toxicity (in vitro, neuronal culture) | Inhibited neuronal death induced by Aβ42 at 100 µM. | [5][6] |
| Gabapentin (B195806) | Immature brain ischemia (in vivo, mice) | Reduced brain atrophy at doses of 150 and 200 mg/kg. | [7] |
Table 2: Receptor Binding and Potency
| Compound | Receptor Target | Potency (EC50 / IC50) | Reference |
| Baclofen | GABAB Receptor | - | [8] |
| Homotaurine | GABAA Receptor | EC50: 0.4 µM (in murine cerebellar granule cells) | [9] |
| GABAA Receptor ([3H]muscimol displacement) | IC50: 0.16 µM (in mouse brain homogenates) | [9] | |
| GABA | GABAA Receptor | EC50: 3.7 µM (in murine cerebellar granule cells) | [9] |
Mechanisms of Neuroprotection and Signaling Pathways
The neuroprotective effects of this compound derivatives are mediated by distinct and sometimes overlapping signaling pathways.
Baclofen: GABAB Receptor-Mediated Neuroprotection
Baclofen, a selective GABAB receptor agonist, exerts its neuroprotective effects primarily through the activation of G-protein coupled GABAB receptors. This activation triggers multiple downstream signaling cascades that contribute to neuronal survival.
-
Gi/o-Protein Coupled Pathway: Activation of GABAB receptors by Baclofen leads to the dissociation of the Gi/o protein. The Gβγ subunit can then activate downstream effectors, including the PI3K/Akt pathway, which is a critical cell survival pathway. Akt, in turn, can phosphorylate and inactivate pro-apoptotic proteins, thereby promoting neuronal survival.[10]
-
G13-Protein Coupled Pathway: In addition to the classical Gi/o pathway, GABAB receptors can also couple to G13 proteins. This leads to the activation of the RhoA/Rac1-JNK signaling cascade. This pathway has been shown to contribute to the neuroprotective effects of Baclofen, in part by promoting the phosphorylation and accumulation of the postsynaptic scaffolding protein PSD95.[11][12]
Phenibut: Mitochondrial Protection
While also acting as a GABAB receptor agonist, a key aspect of Phenibut's neuroprotective mechanism appears to be its ability to protect mitochondria from stress-induced damage.
-
Inhibition of Mitochondrial Permeability Transition Pore (mPTP): Phenibut has been suggested to inhibit the opening of the mPTP. The mPTP is a non-selective channel in the inner mitochondrial membrane, and its prolonged opening can lead to mitochondrial swelling, rupture, and the release of pro-apoptotic factors, ultimately causing cell death. By preventing mPTP opening, Phenibut helps to maintain mitochondrial integrity and function.
-
Reduction of Reactive Oxygen Species (ROS): Phenibut may also reduce the production of ROS within mitochondria, a major source of cellular oxidative stress. By mitigating oxidative damage, Phenibut helps to preserve neuronal viability.
Homotaurine: Dual Action on GABAA Receptors and Amyloid-Beta
Homotaurine exhibits neuroprotective effects through a dual mechanism of action, making it a compound of interest, particularly in the context of Alzheimer's disease.
-
GABAA Receptor Agonism: Homotaurine acts as a potent agonist at GABAA receptors.[9] Activation of these receptors leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. This inhibitory effect can counteract the excitotoxicity induced by pathological conditions.
-
Inhibition of Amyloid-Beta (Aβ) Aggregation: Homotaurine has been shown to bind to soluble Aβ peptides, thereby inhibiting their aggregation into neurotoxic oligomers and fibrils. This anti-amyloid activity is a key aspect of its potential therapeutic benefit in Alzheimer's disease.[5][6]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below is a generalized protocol for an in vitro neuroprotection assay commonly used to evaluate compounds like this compound and its derivatives.
In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
Objective: To assess the ability of a test compound to protect cultured neurons from cell death induced by excessive glutamate (B1630785) exposure.
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons) or a suitable neuronal cell line (e.g., SH-SY5Y, HT22).
-
Cell culture medium and supplements.
-
Test compounds (this compound and its derivatives).
-
Glutamate solution.
-
Cell viability assay kit (e.g., MTT, LDH, Calcein-AM/Ethidium Homodimer-1).
-
Phosphate-buffered saline (PBS).
-
Multi-well cell culture plates.
-
Incubator (37°C, 5% CO2).
-
Microplate reader.
Procedure:
-
Cell Plating: Seed the neuronal cells into multi-well plates at a predetermined density and allow them to adhere and differentiate for an appropriate period.
-
Compound Pre-treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the existing medium from the cells and add the medium containing the test compounds. Incubate for a specified pre-treatment time (e.g., 1-24 hours).
-
Glutamate Exposure: Prepare a glutamate solution at a concentration known to induce significant cell death in the chosen cell type. After the pre-treatment period, add the glutamate solution to the wells (with or without removing the compound-containing medium, depending on the experimental design). A control group without glutamate and a glutamate-only group should be included.
-
Incubation: Incubate the cells with glutamate for a duration sufficient to induce excitotoxicity (e.g., 15 minutes to 24 hours).
-
Washout and Recovery: After glutamate exposure, gently wash the cells with PBS or fresh medium to remove the glutamate. Add fresh culture medium (which may or may not contain the test compound) and return the plates to the incubator for a recovery period (e.g., 24-48 hours).
-
Cell Viability Assessment: At the end of the recovery period, assess cell viability using a chosen assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control group. Plot dose-response curves to determine the EC50 or IC50 for neuroprotection for each compound.
Conclusion
This compound and its derivatives, including Baclofen, Phenibut, and Homotaurine, demonstrate significant neuroprotective potential through diverse mechanisms of action. Baclofen's effects are primarily mediated by GABAB receptor signaling, Phenibut shows promise through mitochondrial protection, and Homotaurine exhibits a dual action on GABAA receptors and amyloid-beta aggregation. While the available data strongly supports their neuroprotective capabilities, there is a clear need for direct comparative studies employing standardized models and quantitative endpoints to definitively rank their efficacy. Future research should focus on such head-to-head comparisons to better inform the development of these compounds for the treatment of neurodegenerative and ischemic disorders.
References
- 1. Comparison of Nootropic and Neuroprotective Features of Aryl-Substituted Analogs of Gamma-Aminobutyric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | GABA Receptor Agonists Protect From Excitotoxic Damage Induced by AMPA in Oligodendrocytes [frontiersin.org]
- 3. GABA Receptor Agonists Protect From Excitotoxic Damage Induced by AMPA in Oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coactivation of GABA(A) and GABA(B) receptor results in neuroprotection during in vitro ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABAA receptors as plausible molecular targets and mediators for taurine and homotaurine actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Randomized, placebo-controlled trial of baclofen and gabapentin for the treatment of methamphetamine dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GABAA receptors as plausible molecular targets and mediators for taurine and homotaurine actions - UTUPub [utupub.fi]
- 10. GABAB Receptor Activation Protects Neurons from Apoptosis via IGF-1 Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The GABAB receptor mediates neuroprotection by coupling to G13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 3-Aminobutanoic Acid in Complex Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 3-Aminobutanoic acid (β-aminoisobutyric acid, BAIBA) in complex biological matrices such as plasma, urine, and tissue homogenates. The objective is to offer an evidence-based resource for selecting the most suitable analytical technique by comparing performance, supported by experimental data and detailed protocols.
Introduction
This compound, a catabolite of valine and thymine, has garnered significant interest as a signaling metabolite with roles in lipid and glucose metabolism, inflammation, and oxidative stress.[1][2][3] Its potential as a biomarker and a therapeutic agent necessitates robust and validated analytical methods for its accurate quantification in biological samples. This guide compares three prevalent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization.
Comparison of Analytical Methods
The choice of an analytical method for this compound quantification is dependent on the specific requirements of the study, including sensitivity, selectivity, throughput, and the nature of the biological matrix. The following tables summarize the key performance characteristics of each method, compiled from validated studies on this compound and its structural isomer, γ-aminobutyric acid (GABA), which exhibits similar analytical behavior.
Table 1: Performance Comparison of Analytical Methods for this compound Quantification
| Parameter | LC-MS/MS | GC-MS | HPLC with UV Detection |
| Linearity Range | 0.1 - 1000 ng/mL | 1 - 300 µg/mL | 0.2 - 600 µg/mL (derivatization dependent) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.3 µM | 0.02 µg/mL (OPA/MPA derivatization) |
| Accuracy (% Bias) | ± 15% | < ± 20% | 92.25% - 102.25% (recovery) |
| Precision (% RSD) | < 15% | < 20% | < 6% |
| Selectivity | High | High | Moderate to High (derivatization dependent) |
| Throughput | High | Medium | Medium |
| Derivatization | Not always required | Required | Required |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following sections provide representative experimental protocols for each of the compared techniques.
LC-MS/MS Method
1. Sample Preparation (Plasma):
-
To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[4]
-
Vortex for 30 seconds and centrifuge at 12,000 rpm for 5 minutes at 4°C.
-
Transfer 50 µL of the supernatant and mix with 450 µL of the internal standard solution (e.g., deuterated this compound) in the initial mobile phase.
-
Inject 4 µL of the final solution into the LC-MS/MS system.[4]
2. Chromatographic Conditions:
-
Column: Mixed-mode or HILIC column suitable for polar compounds.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 0.3-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound and its internal standard.
GC-MS Method
1. Sample Preparation and Derivatization (Urine):
-
To 50 µL of urine, add an internal standard.
-
Perform direct derivatization in the diluted urine sample using a derivatizing agent such as propyl chloroformate.
-
Extract the derivatives into an organic solvent (e.g., isooctane).
-
Inject an aliquot of the organic extract into the GC-MS system.
2. GC Conditions:
-
Column: A capillary column suitable for the separation of derivatized amino acids (e.g., Optima 17).
-
Injector: Programmable Temperature Vaporizing (PTV) injector.
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: A temperature gradient to ensure the separation of the analytes.
3. MS Conditions:
-
Ionization Mode: Negative-Ion Chemical Ionization (NICI).[5]
-
Detection Mode: Selected-Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.
HPLC with UV Detection Method
1. Sample Preparation and Derivatization:
-
Extract this compound from the biological matrix using a suitable solvent.
-
Perform pre-column derivatization to attach a chromophore to the amino acid. Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) with a thiol, or dansyl chloride.
-
For OPA derivatization, mix the sample with borate (B1201080) buffer and the OPA reagent. The reaction is typically fast and can be automated in the autosampler.[6]
2. HPLC Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium phosphate) and an organic solvent (e.g., acetonitrile/methanol mixture).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).[6]
3. UV Detection:
-
Wavelength: The detection wavelength is dependent on the chromophore introduced during derivatization (e.g., 338 nm for OPA derivatives).[6]
Mandatory Visualizations
Signaling Pathway of this compound (BAIBA)
This compound is recognized as a myokine that is released during exercise and plays a role in mediating some of the beneficial effects of physical activity.[7] It is involved in the "browning" of white adipose tissue and has protective effects on osteocytes.[7][8]
Caption: Signaling pathway of this compound (BAIBA).
Experimental Workflow for Analytical Method Validation
The validation of a bioanalytical method is essential to ensure its reliability for the intended application.[1] The workflow below outlines the key steps in this process.
Caption: General workflow for analytical method validation.
References
- 1. Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 3-Aminobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of 3-Aminobutanoic acid (CAS No: 541-48-0), a beta-amino acid utilized in proteomics research and as a reactant in chemical syntheses, including peptide synthesis.[1][2][3] Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.
Immediate Safety and Handling Precautions
This compound is classified as a skin and eye irritant.[4] Appropriate personal protective equipment (PPE) is mandatory to prevent exposure.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound, which is typically a white to off-white powder or chunks.[5]
| Body Part | PPE Recommendation | Specifications and Best Practices |
| Eyes | Safety Goggles or Face Shield | Must be compliant with EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[6][7] |
| Hands | Chemical-resistant Gloves | Nitrile or other suitable material. Inspect gloves for any signs of degradation or punctures before each use.[5] |
| Body | Laboratory Coat | Long-sleeved and properly fastened to protect skin and clothing. |
| Respiratory | Dust Mask (N95 or equivalent) | Required when handling the solid form to avoid inhalation of dust particles.[7] Use in a well-ventilated area or under a chemical fume hood.[6] |
Hazard Identification and GHS Classification
Understanding the specific hazards associated with this compound is critical for safe handling.
| Hazard | GHS Classification | Precautionary Statements |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[4] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[4] |
| Respiratory Irritation | Specific target organ toxicity, single exposure; Category 3 | H335: May cause respiratory irritation.[4] |
Operational Plans: From Handling to Disposal
A systematic approach to handling and disposal is crucial for laboratory safety and environmental compliance.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment, including PPE and spill containment materials, readily available.
-
Weighing and Transfer: To minimize dust generation, handle the solid this compound carefully. Use a spatula for transfers. If preparing a solution, slowly add the solid to the solvent.
-
Post-Handling: After handling, thoroughly wash hands with soap and water. Clean all equipment and the work area to prevent cross-contamination.
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[5]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5] |
| Skin Contact | Remove contaminated clothing and shoes. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. If the individual is conscious and alert, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[8] |
Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)
Materials:
-
Fmoc-protected this compound
-
Appropriate resin for SPPS (e.g., Wang resin)
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine (B6355638) in Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail (e.g., Trifluoroacetic acid-based)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain. This is typically done in two steps: a short treatment followed by a longer one.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected this compound and a coupling reagent in DMF. Add DIPEA to activate the amino acid.
-
Coupling: Add the activated amino acid solution to the resin and allow it to react to form a new peptide bond. The reaction time may need to be extended for beta-amino acids compared to alpha-amino acids.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.
-
Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.
-
Final Deprotection and Cleavage: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail to remove all protecting groups and cleave the peptide from the resin.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold ether, and then purify it using techniques such as High-Performance Liquid Chromatography (HPLC).
Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance. All waste should be treated as hazardous chemical waste.[9]
Step-by-Step Disposal Guidance
-
Waste Segregation:
-
Solid Waste: Collect unused this compound and any contaminated disposable labware (e.g., weigh boats, gloves, pipette tips) in a designated, labeled hazardous waste container.
-
Liquid Waste: As a non-halogenated organic compound, liquid waste containing this compound (e.g., reaction mixtures, solvent rinses) should be collected in a container specifically for non-halogenated organic waste. Do not mix with halogenated solvent waste.[10]
-
Aqueous Waste: Neutralized aqueous solutions, if free of other hazardous materials, may be permissible for drain disposal in some localities, but always consult your institution's Environmental Health and Safety (EHS) office first.[11]
-
-
Containerization and Labeling:
-
Use leak-proof, chemically compatible containers for all waste streams.
-
Clearly label each container with "Hazardous Waste" and the full chemical name(s) of the contents.
-
-
Storage:
-
Store sealed hazardous waste containers in a designated and secure satellite accumulation area, away from incompatible materials.
-
-
Waste Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not dispose of this chemical in regular trash or down the drain.[12]
-
Workflow Diagrams
Caption: A logical workflow for the safe handling of this compound.
Caption: A step-by-step workflow for the proper disposal of waste.
References
- 1. biomatik.com [biomatik.com]
- 2. This compound|lookchem [lookchem.com]
- 3. DL-3-AMINOBUTYRIC ACID | 541-48-0 [chemicalbook.com]
- 4. (R)-3-aminobutanoic acid | C4H9NO2 | CID 5706670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DL-3-Aminobutyric acid(2835-82-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. aablocks.com [aablocks.com]
- 7. peptide.com [peptide.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. puretidestherapy.com [puretidestherapy.com]
- 10. benchchem.com [benchchem.com]
- 11. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
